molecular formula C12H15NO2 B1335989 N-(4-ethylphenyl)-3-oxobutanamide CAS No. 32357-75-8

N-(4-ethylphenyl)-3-oxobutanamide

Cat. No.: B1335989
CAS No.: 32357-75-8
M. Wt: 205.25 g/mol
InChI Key: YSUAIVVYFQPYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUAIVVYFQPYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393648
Record name N-(4-ethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32357-75-8
Record name N-(4-ethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-ethylphenyl)-3-oxobutanamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Characterization of N-(4-ethylphenyl)-3-oxobutanamide

Executive Summary

This technical guide offers a comprehensive overview of this compound, a significant member of the acetoacetanilide family. Designed for researchers, chemists, and professionals in drug development, this document provides a detailed, field-proven protocol for its synthesis via the condensation of 4-ethylaniline and ethyl acetoacetate. We delve into the causality behind experimental choices, ensuring a reproducible and logical workflow. Furthermore, this guide establishes a self-validating system through an in-depth characterization of the target molecule, detailing the expected outcomes from a suite of spectroscopic techniques including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. By grounding our protocols in established chemical principles and citing authoritative sources, this document serves as a reliable resource for the synthesis, purification, and structural elucidation of this compound, a versatile intermediate with potential applications in pharmaceutical and fine chemical industries.

Introduction: The Significance of Acetoacetanilide Scaffolds

This compound belongs to the broader class of N-aryl-β-ketoamides, commonly known as acetoacetanilides.[1] These compounds are distinguished by a β-dicarbonyl moiety linked to an aniline-derived aromatic ring. While seemingly simple, this structural motif is a cornerstone in synthetic chemistry, serving as a versatile precursor for a wide array of more complex molecules.

Historically, acetoacetanilides have been pivotal as intermediates in the manufacturing of organic pigments, particularly arylide yellows, which are valued in the coatings, inks, and plastics industries for their vibrant and durable coloration.[2][3] However, their utility extends significantly into the realm of medicinal chemistry and drug development. The acetoacetanilide scaffold is a key building block for synthesizing various heterocyclic compounds and can be found in molecules with potential therapeutic activities. The introduction of specific substituents on the phenyl ring, such as the 4-ethyl group in the title compound, is a classic medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and target binding affinity.[4]

Derivatives of anilines have historically paved the way for analgesics and antipyretics, highlighting the pharmaceutical relevance of this chemical class.[5] As such, this compound is not merely a chemical curiosity but a valuable intermediate for the development of novel chemical entities.[] This guide provides a robust and detailed framework for its synthesis and rigorous characterization, empowering researchers to produce and validate this compound with confidence.

Synthesis of this compound

Principle of the Reaction

The synthesis of this compound is most effectively achieved through the nucleophilic acyl substitution reaction between 4-ethylaniline and ethyl acetoacetate.[7] In this condensation reaction, the lone pair of electrons on the nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. The reaction typically requires elevated temperatures (reflux) to overcome the activation energy barrier and drive the elimination of ethanol as a byproduct, shifting the equilibrium towards the formation of the more stable amide product. While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to enhance the reaction rate.

General Synthesis and Purification Workflow

The logical flow of the synthesis, from starting materials to the purified final product, is outlined below. This workflow ensures a systematic approach to isolation and purification, which is critical for obtaining a high-purity compound suitable for further applications.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 4-Ethylaniline C Combine & Reflux in Toluene A->C B Ethyl Acetoacetate B->C D Cool Reaction Mixture C->D E Aqueous Wash (Extraction) D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Recrystallization or Column Chromatography G->H I Pure N-(4-ethylphenyl) -3-oxobutanamide H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing analogous N-aryl-β-ketoamides.[4][8]

Materials:

  • 4-Ethylaniline (1.0 eq.)

  • Ethyl acetoacetate (1.1 eq.)

  • Toluene (solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Hexane or petroleum ether (for recrystallization or chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-ethylaniline (1.0 eq.) and toluene (approx. 3-5 mL per mmol of aniline).

  • Addition of Reagent: While stirring, add ethyl acetoacetate (1.1 eq.) to the flask.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) using a heating mantle. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 4:1 petroleum ether:ethyl acetate.

  • Reaction Completion: Maintain the reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the 4-ethylaniline starting material.

  • Cooling and Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ solution (to neutralize), and finally with brine. Extract the aqueous layers with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system, or by column chromatography on silica gel, to yield this compound as a solid.

Reaction Mechanism Visualization

The core of the synthesis is a nucleophilic acyl substitution. The mechanism involves the amine attacking the ester carbonyl, followed by proton transfers and the eventual elimination of an ethoxide leaving group, which is then protonated to form ethanol.

Reaction_Mechanism 4-Ethylaniline R-NH₂ (4-Ethylaniline) Tetrahedral_Intermediate Tetrahedral Intermediate 4-Ethylaniline->Tetrahedral_Intermediate 1. Nucleophilic Attack EAA CH₃COCH₂COOEt (Ethyl Acetoacetate) EAA->Tetrahedral_Intermediate Product R-NHCOCH₂COCH₃ (Product) Tetrahedral_Intermediate->Product 2. Elimination of EtO⁻ Ethanol EtOH (Byproduct) Tetrahedral_Intermediate->Ethanol 3. Protonation

Caption: Simplified mechanism of N-aryl-3-oxobutanamide formation.

Physicochemical and Spectroscopic Characterization

Confirming the identity, structure, and purity of the synthesized product is a critical step that validates the success of the synthesis. A multi-technique approach is employed for comprehensive characterization.

Characterization Workflow

Characterization_Workflow A Synthesized & Purified Product B Physical Properties (Melting Point, Appearance) A->B C Mass Spectrometry (MS) (Confirm Molecular Weight) A->C D FTIR Spectroscopy (Identify Functional Groups) A->D E ¹H & ¹³C NMR Spectroscopy (Elucidate Full Structure) A->E F Structural Confirmation C->F D->F E->F

Caption: Logical workflow for the characterization of the final product.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 32357-75-8[9]
Molecular Formula C₁₂H₁₅NO₂[9]
Molecular Weight 205.25 g/mol [9]
Appearance White to off-white solid (Predicted)
Melting Point 95°C (for analogous N-(4-methylphenyl) derivative)[10]
Spectroscopic Data Analysis

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.[11][12]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃) Causality: The chemical environment dictates the resonance frequency (chemical shift) of each proton. Protons on the ethyl group are aliphatic and appear upfield, while aromatic protons are deshielded by the ring current and appear downfield. The methylene protons between two carbonyls are acidic and thus deshielded. Splitting patterns (n+1 rule) arise from spin-spin coupling with adjacent non-equivalent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.25Triplet (t)3H-CH₂CH₃
~ 2.30Singlet (s)3H-COCH₃
~ 2.65Quartet (q)2H-CH₂ CH₃
~ 3.50Singlet (s)2H-COCH₂ CO-
~ 7.15Doublet (d)2HAromatic H (ortho to -CH₂CH₃)
~ 7.45Doublet (d)2HAromatic H (ortho to -NH)
~ 8.50Singlet (s, broad)1H-NH -

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃) Causality: The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of attached atoms. Carbonyl carbons are strongly deshielded and appear far downfield (>160 ppm).[13] Aromatic carbons resonate in the ~110-150 ppm range, while sp³ hybridized aliphatic carbons appear upfield (<50 ppm).

Chemical Shift (δ, ppm)Assignment
~ 15.5-CH₂CH₃
~ 28.5-CH₂ CH₃
~ 31.0-COCH₃
~ 50.0-COCH₂ CO-
~ 120.5Aromatic CH (ortho to -NH)
~ 128.5Aromatic CH (ortho to -CH₂CH₃)
~ 135.0Aromatic C (ipso, attached to -NH)
~ 140.0Aromatic C (ipso, attached to -CH₂CH₃)
~ 165.0C =O (Amide)
~ 205.0C =O (Ketone)

Table 3: Expected FTIR Data (KBr Pellet) Causality: Infrared radiation excites specific vibrational modes (stretching, bending) within functional groups. The frequency of absorption is characteristic of the bond strength and the masses of the atoms involved, allowing for the identification of key functional groups.

Frequency (cm⁻¹)Vibration TypeFunctional Group
~ 3300N-H StretchAmide
~ 3050C-H StretchAromatic
~ 2960C-H StretchAliphatic (sp³)
~ 1715C=O StretchKetone
~ 1660C=O Stretch (Amide I)Amide
~ 1540N-H Bend (Amide II)Amide
~ 1600, 1510C=C StretchAromatic Ring

Table 4: Expected Mass Spectrometry Data (EI) Causality: In mass spectrometry, the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues.

m/zAssignment
205[M]⁺ (Molecular Ion)
162[M - CH₃CO]⁺
120[H₂N-Ph-CH₂CH₃]⁺
43[CH₃CO]⁺

Applications and Future Outlook

This compound serves as a valuable chemical intermediate. Its structural features, particularly the reactive β-dicarbonyl system and the functionalizable aromatic ring, make it a prime candidate for constructing more elaborate molecules.

  • Pharmaceutical Synthesis: The compound is an ideal starting point for synthesizing a variety of heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in many biologically active compounds. The 4-ethylphenyl moiety can be used to probe hydrophobic pockets in enzyme active sites or receptors.

  • Fine Chemicals: As with its parent compounds, it can be used in azo coupling reactions to produce specialized dyes and pigments.[14]

  • Research Applications: In a research context, it can be used in structure-activity relationship (SAR) studies to understand how modifications to the acetoacetanilide core affect biological activity.

The future outlook for this compound and its derivatives is promising. As the demand for novel therapeutics continues to grow, the need for versatile and readily accessible building blocks like this one will increase. Further research could focus on developing more efficient, green synthesis protocols and exploring its utility in creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. By explaining the rationale behind the chosen synthetic strategy and providing a comprehensive set of expected characterization data, we have created a self-validating protocol for researchers. The successful synthesis and purification of this compound provide access to a versatile chemical intermediate, opening avenues for further exploration in medicinal chemistry and materials science. The methodologies and data presented herein serve as an authoritative resource for any scientist working with this important acetoacetanilide derivative.

References

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information - Chemical Communications. Available from: [Link]

  • National Center for Biotechnology Information. N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC, NIH. Available from: [Link]

  • SIELC Technologies. N-(4-Ethoxyphenyl)-3-oxobutanamide. Available from: [Link]

  • Acetoacetanilide Manufacturer. Exploring Acetoacetanilide: Properties, Applications, and Manufacturing Insights. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Available from: [Link]

  • Wikipedia. Acetoacetanilide. Available from: [Link]

  • Bloom Tech. Can Aniline Be Used In Drug Development?. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of N-(4-Methylphenyl)-3-oxobutanamide. Available from: [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available from: [Link]

  • Indian Journal of Chemistry. Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Available from: [Link]

  • Global Substance Registration System. N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. Available from: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • PubChemLite. N-(4-ethoxyphenyl)-3-oxobutanamide (C12H15NO3). Available from: [Link]

  • Metabolomics Workbench. Databases: RefMet. Available from: [Link]

  • Google Patents. CN106518705A - Synthesis of acetoacetanilide.
  • ResearchGate. (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Available from: [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • SpectraBase. 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide - Optional[13C NMR]. Available from: [Link]

  • SpectraBase. Retinamide, N-(4-ethoxyphenyl)- - Optional[FTIR]. Available from: [Link]

  • SpectraBase. N,N-Diethyl-3-oxobutanamide - Optional[FTIR]. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Scaffold

N-(4-ethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, represents a chemical scaffold of significant interest to researchers in drug development and materials science. The arrangement of its functional groups—an aromatic ethylphenyl moiety, an amide linkage, and a reactive β-dicarbonyl system—imparts a unique combination of properties that make it a valuable intermediate. Understanding the fundamental physicochemical characteristics of this molecule is paramount, as these properties govern its solubility, lipophilicity, stability, reactivity, and ultimately, its potential applications.

Acetoacetanilide derivatives have a long history as versatile building blocks, finding use in everything from the synthesis of vibrant arylide yellow pigments to serving as foundational structures in medicinal chemistry for the development of analgesic and anti-inflammatory agents. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination.

Molecular Identity and Structural Features

At its core, the behavior of this compound is dictated by its molecular structure.

  • IUPAC Name: this compound

  • CAS Number: 32357-75-8

  • Molecular Formula: C₁₂H₁₅NO₂

  • Molecular Weight: 205.25 g/mol [1]

The molecule's structure is characterized by a central amide linking a 4-ethylphenyl group to a 3-oxobutanamide (acetoacetamide) tail. A critical feature of the acetoacetamide portion is its capacity for keto-enol tautomerism. This equilibrium between the diketo form and the enol form influences the molecule's hydrogen bonding capability, metal chelation potential, and the reactivity of the α-carbon.

Caption: Keto-enol tautomerism of the β-dicarbonyl moiety.

Summary of Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can compile a table of key properties based on data from closely related analogs and computational predictions. These values provide a strong foundation for experimental design.

PropertyPredicted/Estimated ValueSignificance in Research
Physical State White to off-white crystalline solidHandling, storage, and formulation
Melting Point (°C) ~90-100 (estimated)Purity assessment, lattice energy indicator
Boiling Point (°C) > 350 (Predicted, likely decomposes)Indicates low volatility
Water Solubility Poorly soluble (predicted)Affects bioavailability and formulation
logP (o/w) ~2.0 - 2.5 (estimated)Predicts lipophilicity and membrane permeability
pKa ~11 (Predicted for α-proton)Governs ionization state and pH-dependent solubility

Estimates are based on data for analogous compounds such as N-(4-methylphenyl)-3-oxobutanamide (Melting Point: 94-95 °C, Predicted pKa: ~11.3)[2][3] and N-(4-ethoxyphenyl)-3-oxobutanamide (Predicted XLogP3: 2.0)[4].

Experimental Determination of Core Properties

As a Senior Application Scientist, it is crucial to not only report data but to understand its origin. The following sections detail the causality behind the experimental choices for determining these key physicochemical parameters.

Melting Point: A Barometer of Purity

The melting point is a fundamental property, providing a quick and effective assessment of a compound's purity. Impurities disrupt the crystal lattice, typically resulting in a depressed and broadened melting range.

This protocol describes a standard, reliable method for determining the melting point range.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat transfer.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting temperature.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Record the Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid 'Scout' Run (~10°C/min) to Estimate MP C->D E Cool Apparatus & Prepare New Sample D->E F Heat to 20°C Below Estimated MP E->F G Heat Slowly (1-2°C/min) F->G H Record Temperature Range (First Drop to Last Crystal) G->H

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: The Gateway to Bioavailability

Solubility, particularly in aqueous media, is a critical parameter in drug development, directly influencing a compound's absorption and bioavailability. The structure of this compound, with its nonpolar ethylphenyl group and polar amide/keto functionalities, suggests limited water solubility.

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility. The goal is to create a saturated solution and then measure the concentration of the dissolved compound.

  • Sample Preparation: Add an excess amount of solid this compound to a flask or vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

  • Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the liquid phase by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound.

  • Quantification: Carefully take an aliquot of the clear supernatant.

  • Dilution & Analysis: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.

  • Concentration Determination: Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Solubility_Workflow A Add Excess Solid to Buffer B Agitate at Constant Temp (24-48h) to Reach Equilibrium A->B C Separate Phases (Centrifuge/Filter) B->C D Extract Clear Supernatant C->D E Dilute Sample D->E F Quantify Concentration via HPLC-UV E->F G Calculate Solubility from Calibration Curve F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP): Predicting Membrane Permeability

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a crucial predictor of a drug's ability to cross biological membranes (absorption), its distribution within the body, and its potential for metabolism and excretion (ADME). A positive logP value indicates a preference for the lipid (octanol) phase over the aqueous phase.

For this compound, the presence of the ethylphenyl ring suggests a notable degree of lipophilicity, which is essential for membrane transit. The estimated logP of ~2.0-2.5 falls within a favorable range for many drug candidates.

Acidity (pKa): Understanding Ionization

The pKa value defines the strength of an acid. For this compound, the most acidic protons are the α-hydrogens located on the carbon between the two carbonyl groups. The electron-withdrawing effect of the adjacent carbonyls makes these protons susceptible to deprotonation. The predicted pKa of ~11 suggests it is a very weak carbon acid. This property is critical as it dictates the compound's charge state at different physiological pH values, which in turn affects its solubility, receptor binding, and membrane permeability.

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during the addition of a titrant.

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) of known volume.

  • Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Titration Curve: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the midpoint of the flattest "buffer region" of the titration curve. It can also be determined precisely by finding the inflection point on a derivative plot of the titration curve.

pKa_Workflow A Dissolve Compound in Solvent B Calibrate pH Meter & Immerse Electrode A->B C Titrate with Standardized Base (e.g., NaOH) B->C D Record pH after Each Titrant Addition C->D E Plot pH vs. Volume of Titrant D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G Synthesis_Workflow cluster_reactants Reactants A 4-Ethylaniline C Combine and Heat (e.g., 120-140°C) A->C B Ethyl Acetoacetate B->C D Reaction Monitoring (TLC) C->D E Cool and Isolate Crude Product D->E F Purify by Recrystallization (e.g., from Ethanol) E->F G This compound F->G

Caption: General Synthesis Workflow for this compound.

The molecule's reactivity is dominated by the β-dicarbonyl moiety. The acidic α-protons allow for easy formation of an enolate, which is a key intermediate in reactions such as azo coupling to form pigments and dyes.

Conclusion and Outlook

This compound is a compound with a rich set of physicochemical properties that make it a highly versatile chemical intermediate. Its structural features—a balance of lipophilic and polar groups, and a reactive β-dicarbonyl system—provide a tunable platform for applications in both materials science and medicinal chemistry. This guide has synthesized the key theoretical and practical knowledge required for its study, offering a robust framework for researchers. By understanding and experimentally verifying these core properties, scientists can effectively harness the potential of this scaffold to design and create novel molecules with tailored functions.

References

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information, PubChem. [Link]

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information, PubChem. [Link]

  • N-(4-ethoxyphenyl)-3-oxobutanamide (C12H15NO3). PubChemLite. [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. SIELC Technologies. [Link]

  • N-(4-Ethylphenyl)acetamide. National Center for Biotechnology Information, PubChem. [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. [Link]

  • N-(4-chlorophenyl)-3-oxobutanamide. ChemBK. [Link]

Sources

Introduction: Situating N-(4-ethylphenyl)-3-oxobutanamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-ethylphenyl)-3-oxobutanamide

This compound (CAS No. 32357-75-8) is an aromatic amide belonging to the versatile class of N-aryl-β-ketoamides.[1] While not extensively documented as a standalone therapeutic or industrial agent, its significance arises from its identity as a putative intermediate in the biotransformation of bucetin, an analgesic and antipyretic compound.[2] This metabolic context provides a crucial starting point for understanding its potential physiological relevance and toxicological profile.

Furthermore, the N-aryl-β-ketoamide scaffold is a cornerstone in medicinal chemistry and materials science.[3][4] Derivatives of this core structure are explored for a wide range of biological activities, including anticancer and antimicrobial properties, and are also used as key intermediates in the synthesis of specialized pigments.[3][5][6] This guide offers a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its analytical characterization and biological context, providing a foundational resource for researchers in pharmacology and chemical development.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and the interpretation of its biological and chemical behavior. These foundational data are summarized below.

PropertyValueSource(s)
CAS Number 32357-75-8[7]
Molecular Formula C₁₂H₁₅NO₂[7]
Molecular Weight 205.25 g/mol [7]
IUPAC Name This compound[8]
Synonyms N-(4-ETHYL-PHENYL)-3-OXO-BUTYRAMIDE
SMILES CCOC1=CC=C(C=C1)NC(=O)CC(=O)C[8]
InChIKey WWROGCAUSKGAMX-UHFFFAOYSA-N[8][9]
Appearance Solid (Predicted)[1]
Structural Elucidation and Tautomerism

This compound contains a β-diketone functionality, which allows it to exist in keto-enol tautomeric forms.[2] While crystallographic data for this specific molecule are not publicly available, studies on the closely related N-(4-ethoxyphenyl)-3-oxobutanamide show that it crystallizes as the keto tautomer.[2] In this conformation, the β-diketone moiety is twisted out of planarity.[2] It is highly probable that this compound exhibits similar structural behavior, existing predominantly in the keto form in the solid state, with the potential for equilibrium with the enol form in solution, a factor critical for its reactivity and interaction with biological targets.

Synthesis and Purification

The synthesis of N-aryl-3-oxobutanamides is a well-established chemical transformation. The most common and direct route involves the condensation of an aniline derivative with a β-keto ester, typically ethyl acetoacetate.[1] This reaction provides a reliable and scalable method for producing this compound.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Starting Materials: - 4-Ethylaniline - Ethyl Acetoacetate reactor Reaction Vessel (High Temperature, Neat or with Solvent) start->reactor condensation Condensation Reaction (Ethanol byproduct removed) reactor->condensation crude Crude Product Mixture condensation->crude precipitation Precipitation/Crystallization (e.g., from hot aqueous solution) crude->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying pure Purified this compound drying->pure

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis via the condensation of 4-ethylaniline with ethyl acetoacetate. The causality for this choice rests on the high efficiency and atom economy of this classic reaction for forming the amide bond.

Materials:

  • 4-Ethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Xylene (optional, as solvent)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent), combine 4-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction can be run neat or with a high-boiling solvent like xylene to aid in the removal of the ethanol byproduct.

  • Condensation: Heat the reaction mixture to reflux (typically 130-140 °C). The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The resulting crude product, often an oil or a solid, is then prepared for purification.

  • Purification by Recrystallization: The crude this compound can be purified by recrystallization. A study on a similar compound, N-(4-ethoxyphenyl)-3-oxobutanamide, utilized crystallization from a nearly saturated solution in boiling deionized water.[2] Alternatively, a mixed solvent system like ethanol/water can be effective.

    • Dissolve the crude product in a minimal amount of boiling solvent (e.g., ethanol or water).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the compound and for quantitative analysis. A reverse-phase method is suitable for this molecule.[10]

Protocol for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. Phosphoric acid can be added to control the pH and improve peak shape. For Mass-Spec (MS) compatible applications, formic acid should be used instead.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of the analyte (typically around 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm membrane before injection.[11]

  • Validation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are applicable.[8][11]

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A high-resolution fused silica capillary GC column.

    • Injection: Splitless injection is typically used for analytical purposes.[11]

    • Temperature Program: Start with an initial oven temperature of ~70 °C, hold for 1-2 minutes, then ramp up to ~280-300 °C at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode to acquire the full mass spectrum. The expected molecular ion peak [M]⁺ would be at m/z 205.

    • Data Interpretation: The identity is confirmed by matching the acquired mass spectrum and retention time to a reference standard.[11] Public databases show expected fragments for related compounds, which can be used for tentative identification.[8]

Biological Significance and Potential Applications

The primary documented biological relevance of this compound is its role as a metabolite. However, the broader class of N-aryl-β-ketoamides has attracted significant interest for its therapeutic potential.

Role as a Metabolite of Bucetin

This compound is a putative intermediate in the biotransformation of bucetin [N-(4-ethoxyphenyl)-3-hydroxybutanamide], an analgesic drug.[2] The metabolism of bucetin involves several key enzymatic reactions, including O-de-ethylation and oxidation (keto conversion), ultimately leading to the production of N-(4-hydroxyphenyl)acetamide (paracetamol), the active analgesic compound.[2]

The following diagram outlines this proposed metabolic pathway.

Bucetin Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) Oxidation Keto Conversion (Oxidation) Bucetin->Oxidation Deethylation O-de-ethylation (Oxidative) Bucetin->Deethylation Target This compound (Target Compound) Oxidation->Target Metabolite1 N-(4-hydroxyphenyl)-3-oxobutanamide Deethylation->Metabolite1 Metabolite2 N-(4-hydroxyphenyl)-3-hydroxybutanamide Deethylation->Metabolite2 Target->Deethylation Decarboxylation γ-decarboxylation Metabolite1->Decarboxylation Paracetamol N-(4-hydroxyphenyl)acetamide (Paracetamol) Decarboxylation->Paracetamol

Caption: Proposed metabolic pathway of Bucetin highlighting the formation of this compound.

Understanding this pathway is critical for drug development, as the formation and clearance of metabolites can significantly impact a drug's efficacy, safety, and potential for drug-drug interactions.

Potential as a Bioactive Scaffold

The N-aryl-β-ketoamide core is a privileged scaffold in medicinal chemistry. Numerous derivatives have been synthesized and evaluated for a range of biological activities.

  • Anticancer Activity: Related N-aryl-3-oxobutanamide derivatives have been investigated for their cytotoxic effects against various human cancer cell lines.[3] Proposed mechanisms include the inhibition of cell proliferation and angiogenesis.[1]

  • Antimicrobial Activity: The 3-oxobutanamide structure also serves as a versatile starting point for synthesizing compounds with antibacterial and antifungal properties.[1] Structure-activity relationship (SAR) studies on similar scaffolds have shown that substitutions on the N-aryl ring, such as halogens or other electron-withdrawing groups, can significantly enhance antimicrobial potency.[3]

Given these precedents, this compound represents an unexplored compound that warrants investigation for its own potential bioactivities. The workflow below outlines a logical screening cascade for such an investigation.

cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_conclusion Outcome start This compound (Purified Compound) cell_viability Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Cell Lines) start->cell_viability antimicrobial Antimicrobial Screening (e.g., MIC Assay vs. Bacterial/Fungal Strains) start->antimicrobial positive_hit_cancer Positive Hit (Anticancer) cell_viability->positive_hit_cancer positive_hit_microbe Positive Hit (Antimicrobial) antimicrobial->positive_hit_microbe apoptosis Apoptosis/Cell Cycle Assays positive_hit_cancer->apoptosis angiogenesis Angiogenesis Assays positive_hit_cancer->angiogenesis enzyme_inhibition Enzyme Inhibition Assays positive_hit_microbe->enzyme_inhibition sar Lead for SAR Studies apoptosis->sar angiogenesis->sar enzyme_inhibition->sar

Caption: Logical workflow for assessing the therapeutic potential of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related N-aryl-acetamides can provide guidance on necessary precautions.

  • Primary Hazards: Compounds in this class are often classified as irritants. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust.[8][12][13] Some related compounds are listed as harmful if swallowed.[8]

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

    • Avoid breathing dust.[12]

    • Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]

Conclusion

This compound is a compound of interest primarily due to its role as a key intermediate in the metabolism of the drug bucetin. Its synthesis is straightforward, and its analytical characterization can be achieved using standard chromatographic and spectroscopic methods. While its intrinsic biological activities have not been explored, the known anticancer and antimicrobial properties of the broader N-aryl-β-ketoamide class suggest that it may be a valuable scaffold for future drug discovery efforts. This guide provides the foundational technical knowledge necessary for researchers to synthesize, characterize, and further investigate this intriguing molecule.

References

  • SIELC Technologies. (2018, February 16). N-(4-Ethoxyphenyl)-3-oxobutanamide.
  • ANALYTICAL METHOD SUMMARIES. (2021, May 24).
  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053.
  • Hansen, N. K. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.
  • Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
  • TCI Chemicals. (2025, October 1). SAFETY DATA SHEET.
  • Benchchem. An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.
  • BLDpharm. 32357-75-8|this compound.
  • Benchchem. (2025, December). A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives.
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • BLDpharm. 316146-27-7|N-(4-Bromophenyl)-3-phenylpropanamide.
  • Sigma-Aldrich. CAS 32357-75-8.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of N-(4-Methylphenyl)-3-oxobutanamide.
  • Global Substance Registration System. N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE.
  • ECHEMI. N-(4-Methylphenyl)-3-oxobutanamide | 2415-85-2.
  • Shenzhen Ruijite Biotechnology Co., Ltd. This compound 95%.
  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464.
  • ResearchGate. (2025, August 6). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.

Sources

spectral analysis of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of N-(4-ethylphenyl)-3-oxobutanamide

Foreword: Beyond the Spectrum

In the field of chemical analysis, a spectrum is more than a series of peaks and troughs; it is a molecular fingerprint, a narrative of structure and bonding. This guide is designed for the discerning researcher and drug development professional who seeks not just to acquire data, but to understand it. We will dissect the spectral characteristics of this compound, a member of the versatile acetoacetanilide family.[1] Our approach is rooted in the "why"—the causal chemical principles that dictate the spectral output. By understanding the foundation, we can interpret the data with confidence, troubleshoot anomalies, and validate our findings with scientific rigor. This document is structured not as a rigid protocol, but as a logical journey through the structural elucidation of a fascinating molecule.

The Subject: Molecular Identity and Duality

This compound (CAS No. 32357-75-8) is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .[2] It belongs to the class of N-aryl-β-ketoamides, which are pivotal intermediates in the synthesis of various products, including arylide pigments and pharmaceutical compounds.[1][3]

A defining characteristic of this molecule, and β-dicarbonyl compounds in general, is its existence in a state of dynamic equilibrium between two constitutional isomers: the keto and enol forms. This phenomenon is known as keto-enol tautomerism.[4][5]

  • Keto Form: Contains two distinct carbonyl groups (a ketone and an amide).

  • Enol Form: Features a carbon-carbon double bond and a hydroxyl group (an "enol").

The equilibrium between these tautomers is a fundamental concept that directly influences the compound's spectral data.[6] While the keto form is generally more thermodynamically stable and thus predominates in simple acetoacetanilides, the presence and proportion of the enol form can be affected by solvent, temperature, and intramolecular hydrogen bonding.[1][4][5]

Caption: Keto-enol tautomerism in this compound.

Synthesis and Analytical Preparation

2.1. Synthetic Context

Understanding the synthetic route is crucial for anticipating potential impurities that could interfere with spectral analysis. This compound is typically prepared via the acetoacetylation of 4-ethylaniline. This is commonly achieved by reacting 4-ethylaniline with diketene or by condensation with a β-keto ester like ethyl acetoacetate.[1][3] Potential impurities could include unreacted 4-ethylaniline or residual synthesis solvents.

2.2. Protocol: Sample Preparation for Spectroscopic Analysis

This protocol ensures the integrity of the sample across multiple analytical platforms.

  • Purity Assessment: Initially, assess the purity of the bulk sample using a technique like High-Performance Liquid Chromatography (HPLC) to ensure the absence of significant impurities that could complicate spectral interpretation.

  • Solvent Selection (NMR):

    • Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for its versatility.

    • For compounds with potential for strong hydrogen bonding or for resolving exchangeable protons (like the N-H), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Causality: The choice of solvent can slightly alter chemical shifts and can influence the keto-enol equilibrium. Consistency is key for comparative analysis.

  • Sample Preparation (NMR):

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Sample Preparation (IR):

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: If ATR is unavailable, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Causality: The KBr pellet method can sometimes be affected by moisture, which introduces a broad -OH band. ATR is generally preferred for its simplicity and robustness.

  • Sample Preparation (MS):

    • Dissolve a small quantity (~0.1 mg) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • Dilute the solution to a final concentration of approximately 1-10 µg/mL, depending on the sensitivity of the mass spectrometer.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule.

3.1. Expected Spectral Features

The spectrum is best interpreted by considering the distinct chemical environments of the protons in the predominant keto form.

Assignment Expected δ (ppm) Multiplicity Integration Rationale
a (Amide N-H)8.0 - 9.5broad singlet (s)1HThe acidic proton on nitrogen is subject to exchange; its chemical shift is highly dependent on solvent and concentration.
b (Aromatic H)~7.4doublet (d)2HProtons ortho to the amide group, deshielded by its electron-withdrawing nature. Part of an AA'BB' system.
c (Aromatic H)~7.1doublet (d)2HProtons ortho to the ethyl group. Part of an AA'BB' system.
d (Methylene -CH₂-)~3.4singlet (s)2HActive methylene protons situated between two electron-withdrawing carbonyl groups.
e (Ethyl -CH₂-)~2.6quartet (q)2HMethylene protons adjacent to the aromatic ring and coupled to the ethyl methyl group.
f (Aceto -CH₃)~2.2singlet (s)3HMethyl protons adjacent to the ketone carbonyl group.
g (Ethyl -CH₃)~1.2triplet (t)3HMethyl protons of the ethyl group, coupled to the adjacent methylene group.

Note: The presence of the enol tautomer would manifest as a new vinylic proton signal (~5.0-5.5 ppm), an enolic OH signal (variable, broad), and a decrease in the intensity of the active methylene singlet at ~3.4 ppm.

3.2. Protocol: ¹H NMR Spectrum Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedure to ensure high resolution and field homogeneity.

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.[8]

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sample of this concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to TMS at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. In a standard broadband proton-decoupled spectrum, each unique carbon atom appears as a single line.

4.1. Expected Spectral Features

Assignment Expected δ (ppm) Rationale
Ketone C=O ~204-206The ketone carbonyl is typically found at a very low field.
Amide C=O ~165-167The amide carbonyl is shielded relative to the ketone due to resonance with the nitrogen lone pair.
Aromatic C (ipso-Et) ~140-142Quaternary carbon attached to the ethyl group.
Aromatic C (ipso-N) ~135-137Quaternary carbon attached to the nitrogen atom.
Aromatic CH ~128-130Aromatic carbon atoms bonded to hydrogen.
Aromatic CH ~120-122Aromatic carbon atoms bonded to hydrogen.
Methylene -CH₂- ~49-51The active methylene carbon, significantly deshielded by two adjacent carbonyls.
Aceto -CH₃ ~30-32The methyl carbon of the acetyl group.
Ethyl -CH₂- ~28-29The methylene carbon of the ethyl group.
Ethyl -CH₃ ~15-16The methyl carbon of the ethyl group.

4.2. Protocol: ¹³C NMR Spectrum Acquisition

  • Instrument Setup: Use the same prepared sample and shimmed instrument as for ¹H NMR.

  • Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

    • Technique: Broadband proton decoupling (e.g., WALTZ-16) is standard to simplify the spectrum to singlets.[8]

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

5.1. Expected Spectral Features

The IR spectrum provides definitive evidence for the key functional groups and helps confirm the predominance of the keto tautomer.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3300 - 3250Medium-SharpCharacteristic of a secondary amide N-H bond.
Aromatic C-H Stretch3100 - 3000MediumStretching vibrations of sp² C-H bonds.
Aliphatic C-H Stretch3000 - 2850MediumStretching vibrations of sp³ C-H bonds in the ethyl and methyl groups.
Ketone C=O Stretch~1720Strong, SharpA key diagnostic peak for the unconjugated ketone carbonyl.
Amide I (C=O Stretch)~1665Strong, SharpThe carbonyl stretch of the secondary amide group. The presence of two distinct C=O peaks is crucial evidence.
Amide II (N-H Bend)~1550StrongA combination of N-H bending and C-N stretching, characteristic of secondary amides.
Aromatic C=C Stretch1600 - 1450Medium-VariableSkeletal vibrations of the benzene ring.

5.2. Protocol: IR Spectrum Acquisition (ATR Method)

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is essential to subtract the spectral signature of the atmosphere (CO₂, H₂O).

  • Sample Scan: Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

  • Acquisition: Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

6.1. Expected Fragmentation (Electron Ionization)

Under electron ionization (EI), the molecule is ionized to a radical cation (M⁺•), which then undergoes fragmentation. The most likely fragmentation pathways provide a roadmap for confirming the structure.

  • Molecular Ion (M⁺•): A peak at m/z 205, confirming the molecular formula.

  • Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation at m/z 190.

  • α-Cleavage (Amide): Cleavage of the C-N bond can lead to the formation of the 4-ethylphenyl isocyanate radical cation (m/z 147) or the 4-ethylaniline radical cation (m/z 121).

  • α-Cleavage (Ketone): Cleavage adjacent to the ketone can result in the loss of an acetyl radical (•COCH₃, 43 u) to give a fragment at m/z 162, or the formation of an acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak.

  • McLafferty Rearrangement: A potential rearrangement involving the ketone carbonyl and a γ-hydrogen (from the ethyl group, if sterically possible, though less likely here) is also a possibility to consider.

fragmentation M This compound M+• = 205 F190 [M - CH3]+ m/z = 190 M->F190 - •CH3 F121 [4-ethylaniline]+• m/z = 121 M->F121 Amide Cleavage F43 [CH3CO]+ m/z = 43 M->F43 α-Cleavage F162 [M - COCH3]+ m/z = 162 M->F162 - •COCH3

Caption: Plausible EI fragmentation pathways for the target molecule.

6.2. Protocol: Mass Spectrum Acquisition (EI-MS)

  • Sample Introduction: Introduce the sample (typically via a direct insertion probe for solids or a GC inlet for volatile compounds) into the high-vacuum ion source.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The power of spectral analysis lies in integrating the data from multiple methods to build a self-validating structural proof.

workflow cluster_data Data Acquisition cluster_interp Interpretation & Validation MS Mass Spec (MW = 205, Fragments) MW Molecular Formula C12H15NO2 MS->MW IR IR Spec (C=O, N-H) FG Functional Groups (Amide, Ketone, Ar-Et) IR->FG NMR1H 1H NMR (Proton Env.) Connectivity Proton-Carbon Framework (Connectivity Confirmed) NMR1H->Connectivity NMR13C 13C NMR (Carbon Skeleton) NMR13C->Connectivity MW->FG FG->Connectivity Structure Final Structure Verified Connectivity->Structure

Caption: Integrated workflow for structural elucidation.

  • MS provides the molecular formula and pieces of the puzzle (fragments).

  • IR confirms the presence of the key functional groups (amide, ketone).

  • ¹³C NMR provides the complete carbon count and type (carbonyl, aromatic, aliphatic).

  • ¹H NMR puts the pieces together, showing the connectivity and spatial relationships of the protons, confirming the para-substitution pattern of the ethyl group and the integrity of the oxobutanamide chain.

Together, these techniques provide an unambiguous and robust confirmation of the structure of this compound.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (2018). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Chemistry Classes by Sunil Sir. (2022). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. YouTube. Retrieved from [Link]

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2018). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Retrieved from [Link]

  • Chemistry Learner. Keto-Enol Tautomerism: Definition, Examples, and Mechanism. Retrieved from [Link]

  • PubChem. Acetoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Organic Chemistry. Retrieved from [Link]

  • The Journal of Chemical Physics. (2010). Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution. Retrieved from [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • MassBank. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide; ESI-QTOF; MS2. Retrieved from [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. Acetoacetanilide. Retrieved from [Link]

  • Global Substance Registration System. N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • The Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • SpectraBase. N-(4-ethyl-3-methylphenyl)acetamide. Retrieved from [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of N-(4-ethylphenyl)-3-oxobutanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-ethylphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses. In the absence of extensive empirical solubility data in the public domain, this guide focuses on the foundational physicochemical principles governing its solubility. We delve into predictive models, primarily Hansen Solubility Parameters (HSP), to forecast its behavior in a diverse range of organic solvents. Furthermore, this document provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility of this compound to facilitate formulation, process development, and quality control.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a fundamental physicochemical property that dictates the viability of a chemical compound in numerous applications.[1] For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount.[2] Poor solubility can lead to significant challenges in reaction kinetics, purification, and formulation, potentially causing bottlenecks in research and development.[3] This guide aims to equip the scientific community with the theoretical knowledge and practical methodologies to effectively address the solubility of this compound.

Physicochemical Profile of this compound

A foundational understanding of the molecular structure and properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [2]
IUPAC Name This compound[2]
CAS Number 32357-75-8[2]

The structure reveals a secondary amide, a ketone, and an ethyl-substituted aromatic ring. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens) suggests the potential for interactions with a variety of solvents. The aromatic ring and the ethyl group contribute to its nonpolar character.[4][5]

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

In the absence of direct experimental data, theoretical models provide a powerful tool for predicting solubility. The principle of "like dissolves like" is a useful qualitative guideline, suggesting that solutes will dissolve in solvents with similar polarity.[6] For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a robust framework.[7]

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[7]

A substance is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.[7]

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.[8][9] For the purpose of this guide, we will utilize the known HSP values of a wide range of organic solvents to predict the solubility of this compound based on its structural features.

Predicted Solubility Profile of this compound:

Based on its structure, this compound is expected to exhibit the following solubility trends:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar amide and ketone functionalities.

  • Moderate to High Solubility: In alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., acetone, methyl ethyl ketone) that can participate in hydrogen bonding.[10][11]

  • Moderate Solubility: In esters (e.g., ethyl acetate) and ethers (e.g., tetrahydrofuran), which are moderately polar.[10][11]

  • Low to Poor Solubility: In nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), due to the significant polarity of the amide and ketone groups.

The following table provides the Hansen Solubility Parameters for a selection of organic solvents to aid in solubility predictions.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
Chloroform17.83.15.7
Cyclohexane16.80.00.2
Dichloromethane18.26.36.1
Diethyl Ether14.52.95.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Isopropanol15.86.116.4
Methanol15.112.322.3
N-Methyl-2-pyrrolidone (NMP)18.012.37.2
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Data compiled from various sources.[1][12]

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, experimental determination is essential. The choice of method depends on the required accuracy, throughput, and the stage of research.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a highly accurate measurement of a compound's intrinsic solubility.[13]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Thermodynamic_Solubility_Workflow A Add excess solid to solvent B Equilibrate (24-72h) at constant temperature A->B Agitation C Centrifuge to separate solid B->C D Collect clear supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Thermodynamic Solubility Determination Workflow.

Kinetic Solubility Determination (High-Throughput Screening)

For earlier stages of research where rapid screening of multiple solvents is required, kinetic solubility assays are employed.[14][15] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly polar solvent like DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents of interest.

  • Precipitation Detection: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate can be detected by various methods, including:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • Turbidimetry: Measures the reduction in light transmission due to suspended particles.

    • Visual Inspection: A qualitative assessment of precipitate formation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Kinetic_Solubility_Workflow A Prepare DMSO stock solution B Serially dilute stock into test solvents A->B C Incubate (1-2h) at constant temperature B->C D Detect precipitation (e.g., Nephelometry) C->D E Determine highest soluble concentration D->E

Caption: Kinetic Solubility Determination Workflow.

Data Interpretation and Application

The solubility data for this compound, whether predicted or experimentally determined, has significant practical implications:

  • Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble is crucial for achieving optimal reaction rates and yields.

  • Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization procedures for purification. A good crystallization solvent system will typically involve a solvent in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

  • Formulation Development: For applications where this compound is part of a final formulation, its solubility will dictate the choice of excipients and the overall composition.

  • Analytical Method Development: Solubility data is vital for preparing standards and samples for analytical techniques like HPLC and spectroscopy.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is currently lacking, this technical guide provides a robust framework for both predicting and experimentally determining this critical parameter. By leveraging theoretical models like Hansen Solubility Parameters and employing standardized experimental protocols such as the shake-flask and kinetic solubility assays, researchers can gain the necessary insights to effectively utilize this important chemical intermediate. The principles and methodologies outlined herein are designed to empower scientists to make informed decisions regarding solvent selection, process optimization, and formulation, thereby accelerating research and development timelines.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

  • Maeda, T., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10536-10545. [Link]

  • Rogers, S. A., et al. (2012). Harnessing Hansen solubility parameters to predict organogel formation. Soft Matter, 8(24), 6583-6590. [Link]

  • Vandezande, J. (2023). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]

  • Rowan Scientific. (n.d.). Traditional Solubility Methods. [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Wikipedia. (2023). Hansen solubility parameter. [Link]

  • Oprisiu, I., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 35(10), 1095-1108. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • Steven Abbott. (2019, October 30). Introduction to the Hansen Solubility Parameters [Video]. YouTube. [Link]

  • Paruta, A. N., & Arshady, R. (1984). Effects of Solvent Medium on Solubility III: Hydrophilic-lipophilic Character Exhibited by Some Functional Groups Having Oxygen or Nitrogen in Ethanol-Water. Journal of Pharmaceutical Sciences, 73(8), 1094-1097. [Link]

  • Desenko, S. M., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019-3030. [Link]

  • Desenko, S. M., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. PubMed, 25670972. [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and... [Link]

  • ResearchGate. (2014). The unexpected influence of aryl substituents in N -aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

  • Beilstein Journals. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with... [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]

  • Vedantu. (n.d.). ALCOHALS, PHENOLS AND ETHERS. [Link]

  • King Saud University. (n.d.). Chem. 108 Chapter 9. [Link]

  • Macmillan Learning. (n.d.). Tables of Unknowns and Derivatives. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]

Sources

An In-depth Technical Guide to the Keto-Enol Tautomerism of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive examination of the keto-enol tautomerism in N-(4-ethylphenyl)-3-oxobutanamide, a member of the β-ketoamide class of compounds. β-Ketoamides are significant scaffolds in medicinal chemistry and organic synthesis, and their reactivity and biological interactions are intrinsically linked to the equilibrium between their keto and enol tautomers.[1] This document details the structural and electronic factors governing this equilibrium, the profound influence of environmental conditions such as solvent polarity, and the primary analytical techniques employed for its characterization. Detailed experimental and computational protocols are provided to enable researchers, scientists, and drug development professionals to quantify, predict, and manipulate the tautomeric distribution.

Foundational Principles: The Dynamic Equilibrium of Tautomers

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the rapid interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[2][3][4] This is not to be confused with resonance, as tautomers are distinct chemical species with different atomic arrangements that can, in principle, be separated.[2][3] The equilibrium is a dynamic process involving the formal migration of a hydrogen atom and a shift in the position of a double bond.[5][6]

For this compound, a β-dicarbonyl compound, the equilibrium exists between the diketo form and the more stable Z-enol form, which is stabilized by a strong intramolecular hydrogen bond forming a pseudo-six-membered ring.[7][8] This intramolecular hydrogen bonding is a key factor that often shifts the equilibrium towards the enol form in β-dicarbonyl systems, in contrast to simple ketones where the keto form overwhelmingly predominates due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[4][9]

The position of this equilibrium is highly sensitive to a variety of factors:

  • Substituent Effects: The electronic nature of substituents on the aryl ring and the dicarbonyl backbone can significantly alter the acidity of the α-protons and the stability of the conjugated enol system.[10][11] Electron-withdrawing groups can increase the acidity of the α-hydrogen, favoring enolization.[12]

  • Solvent Polarity: The solvent plays a crucial role in mediating the equilibrium.[12][13][14] Polar, protic solvents can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds, thereby stabilizing the more polar keto form.[13][15] Conversely, non-polar, aprotic solvents tend to favor the internally hydrogen-bonded enol tautomer.[13] This phenomenon is often referred to as Meyer's rule.[12][16]

  • Temperature: The tautomeric equilibrium is temperature-dependent, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of the tautomerization process through variable-temperature studies.[16][17]

  • Conjugation and Aromaticity: Extended conjugation within the enol form, for instance with the phenyl ring, provides additional stabilization.[2][4] If the enol form is part of an aromatic system, it is expected to be the dominant tautomer.[2][4]

Experimental Quantification of the Tautomeric Equilibrium

Precise quantification of the keto-enol ratio is paramount for understanding the compound's chemical behavior. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the principal analytical tools for this purpose.

Proton NMR (¹H NMR) Spectroscopy: A Quantitative View

¹H NMR spectroscopy is a powerful, non-destructive technique for studying keto-enol tautomerism because the interconversion between the keto and enol forms is typically slow on the NMR timescale.[7][12][18] This allows for the simultaneous observation and quantification of distinct signals for each tautomer.

Characteristic ¹H NMR Signals for this compound:

TautomerProtonsTypical Chemical Shift (δ, ppm)MultiplicityIntegration
Keto Methylene (-CH₂-)3.5 - 4.5Singlet2H
Methyl (-CH₃)2.1 - 2.3Singlet3H
Enol Vinylic (=CH-)5.5 - 6.5Singlet1H
Enolic Hydroxyl (-OH)12.0 - 15.0Broad Singlet1H
Methyl (-CH₃)1.9 - 2.1Singlet3H

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare dilute solutions (~5-10 mg/mL) of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄) to assess solvent effects. Solutions should be prepared at least 60 minutes before analysis to ensure the tautomeric equilibrium has been established.[16]

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher for optimal signal dispersion.

    • Temperature: Maintain a constant temperature (e.g., 298 K) for all experiments. For thermodynamic studies, acquire spectra at a range of temperatures (e.g., 273 K to 333 K).[16]

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration.

  • Data Acquisition and Processing: Acquire the ¹H NMR spectrum and carefully integrate the characteristic signals of the keto and enol forms. The methylene singlet (-CH₂-) of the keto form and the vinylic singlet (=CH-) of the enol form are typically well-resolved and ideal for quantification.

  • Calculation of Equilibrium Constant (K_eq): The mole fractions of the enol (X_enol) and keto (X_keto) forms can be calculated from the integrated areas (A) of their respective protons.

    X_enol = A(=CH-) / [A(=CH-) + (A(-CH₂-)/2)]

    X_keto = 1 - X_enol

    The equilibrium constant is then calculated as:

    K_eq = [Enol] / [Keto] = X_enol / X_keto

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve this compound in deuterated solvent Equilibrate Allow solution to equilibrate (>60 min) Prep->Equilibrate Acquire Acquire ¹H NMR Spectrum (Set Temp, d1) Equilibrate->Acquire Transfer to NMR tube Process Phase & Baseline Correction Acquire->Process Integrate Integrate characteristic signals (Keto -CH₂-, Enol =CH-) Process->Integrate Calculate Calculate Mole Fractions & Equilibrium Constant (K_eq) Integrate->Calculate

UV-Visible Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption maxima.[19][20] The enol form, with its extended conjugated system (C=C-C=O), typically absorbs at a longer wavelength (bathochromic shift) compared to the less conjugated keto form.[21]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, acetonitrile).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Deconvolute the overlapping absorption bands corresponding to the keto and enol tautomers. The ratio of the absorbances at the respective λ_max values can be used to estimate the equilibrium constant, although this method is generally less precise than NMR.[8]

Computational Modeling: A Predictive Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool for investigating keto-enol tautomerism.[22][23][24] It allows for the calculation of the relative thermodynamic stabilities of the tautomers, prediction of the equilibrium position, and elucidation of the factors governing the equilibrium.[25][26]

Protocol for DFT Calculations:

  • Structure Optimization:

    • Build the 3D structures of the keto and Z-enol tautomers of this compound.

    • Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[8][27]

    • Incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM).[13]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Analysis:

    • Calculate the difference in Gibbs free energy (ΔG) between the enol and keto forms (ΔG = G_enol - G_keto).

  • Equilibrium Constant Prediction:

    • The equilibrium constant (K_eq) can be calculated from the Gibbs free energy difference using the following equation:[26]

    ΔG = -RT ln(K_eq)

    Where R is the gas constant and T is the temperature in Kelvin.

G cluster_gas Gas Phase cluster_solv Solution Phase Build Build 3D Structures (Keto & Enol Tautomers) Opt_Gas Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt_Gas Opt_Solv Geometry Optimization with Solvation Model (PCM) Build->Opt_Solv Freq_Gas Frequency Calculation Opt_Gas->Freq_Gas Analysis Calculate Gibbs Free Energy Difference (ΔG) Freq_Gas->Analysis Freq_Solv Frequency Calculation Opt_Solv->Freq_Solv Freq_Solv->Analysis Predict Predict Equilibrium Constant (K_eq) Analysis->Predict

Synthesis and Application in Drug Development

The synthesis of this compound is typically achieved via the condensation of 4-ethylaniline with a β-keto ester like ethyl acetoacetate.[28] This straightforward synthesis makes it an accessible scaffold for further chemical modification.

For drug development professionals, understanding the tautomeric equilibrium is critical. The different tautomers of a drug candidate can exhibit distinct:

  • Pharmacological Activity: One tautomer may bind to a biological target with significantly higher affinity than the other.[29]

  • Pharmacokinetic Properties: Tautomers possess different polarities, lipophilicities, and hydrogen bonding capabilities, which affect absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity Profiles: The reactivity and metabolic pathways of each tautomer can differ, leading to different toxicity profiles.

The ability to predict and experimentally verify the dominant tautomeric form in physiological environments (e.g., aqueous solution) is therefore a crucial step in the drug design and lead optimization process.[30][31] Computational models can provide initial estimates, but experimental validation using techniques like NMR remains the gold standard.

Conclusion

The keto-enol tautomerism of this compound represents a delicate equilibrium governed by a confluence of structural, electronic, and environmental factors. A thorough understanding and quantification of this equilibrium are essential for predicting its reactivity, physicochemical properties, and potential biological activity. This guide provides a robust framework, integrating both field-proven experimental protocols and advanced computational methods, to empower researchers in the comprehensive characterization of this and related β-ketoamide systems. The synergy between NMR spectroscopy and DFT calculations offers a powerful, self-validating approach to elucidating the nuanced behavior of these chemically versatile and pharmaceutically relevant molecules.

References

  • Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). pubs.acs.org. Retrieved January 17, 2026, from [Link]

  • Mishra, B. K., et al. (2022). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega. Retrieved January 17, 2026, from [Link]

  • Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS. World Scientific Publishing. Retrieved January 17, 2026, from [Link]

  • The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Al-Mokaram, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. (2025). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Boaz, N. C., et al. (2011). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Retrieved January 17, 2026, from [Link]

  • Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. (n.d.). Pearson. Retrieved January 17, 2026, from [Link]

  • Mavankal, G., et al. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved January 17, 2026, from [Link]

  • Pukanic, G. W., et al. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. Retrieved January 17, 2026, from [Link]

  • Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. (n.d.). Diva-portal.org. Retrieved January 17, 2026, from [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Wiley Online Library. Retrieved January 17, 2026, from [Link]

  • 3.6: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Giussi, J. M., et al. (2011). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. PubMed. Retrieved January 17, 2026, from [Link]

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Keto-Enol Equilibrium Using NMR. (2012). YouTube. Retrieved January 17, 2026, from [Link]

  • 22.1 Keto–Enol Tautomerism. (n.d.). OpenStax. Retrieved January 17, 2026, from [Link]

  • Bertolasi, V., et al. (2012). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Gargiulo, V., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 17, 2026, from [Link]

  • Tautomerism. (n.d.). Physics Wallah. Retrieved January 17, 2026, from [Link]

  • Wachter, N. M., Kreth, E. H., & D'Amelia, R. P. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. Retrieved January 17, 2026, from [Link]

  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. (n.d.). PIPER. Retrieved January 17, 2026, from [Link]

  • Pan, X., et al. (2023). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021). Chemical Science. Retrieved January 17, 2026, from [Link]

  • Tautomer. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Keto‐enol tautomerism study in (a) P‐2IMBT, (b) P‐3IMBT and (c) P‐4IMBT... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • How about Tautomers?. (n.d.). RCS Research Chemistry Services. Retrieved January 17, 2026, from [Link]

  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

  • How about Tautomers?. (n.d.). RCS Research Chemistry Services. Retrieved January 17, 2026, from [Link]

  • Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education. Retrieved January 17, 2026, from [Link]

  • Experimental and pK prediction aspects of tautomerism of drug-like molecules. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of N-aryl-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The N-aryl-3-oxobutanamide core, a privileged scaffold in medicinal chemistry, represents a class of compounds with remarkable structural simplicity and profound biological versatility. These derivatives have emerged as promising candidates in drug discovery, demonstrating a wide spectrum of activities including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and mechanisms of action underpinning these biological activities. We offer detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, designed for researchers, scientists, and drug development professionals. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource to accelerate the exploration and development of N-aryl-3-oxobutanamide derivatives as next-generation therapeutic agents.

Introduction: The N-aryl-3-oxobutanamide Core

The N-aryl-3-oxobutanamide structure, characterized by an aromatic ring linked to a butanamide backbone with a ketone at the C3 position, is a key pharmacophore. Its synthetic tractability allows for extensive chemical modification, particularly on the N-aryl ring, enabling fine-tuning of its physicochemical and pharmacological properties. This inherent modularity is the primary driver behind the diverse biological activities observed in this compound class. Early interest in these molecules was often as intermediates for synthesizing dyes and more complex heterocyclic systems, but their intrinsic biological potential is now a major focus of research.[1][2] This guide will dissect the key therapeutic areas where these derivatives have shown significant promise.

Synthesis of N-aryl-3-oxobutanamide Derivatives

The foundational synthesis of the N-aryl-3-oxobutanamide scaffold is typically achieved through a straightforward condensation reaction. The causality behind this experimental design lies in the nucleophilic character of the aniline derivative and the electrophilic nature of the β-ketoester's carbonyl group.

General Synthesis Workflow

The synthesis process is a logical progression from starting materials to the final purified product, often involving a simple one-pot reaction followed by purification.

cluster_start Starting Materials A Aryl Amine (e.g., 4-Iodoaniline) C Condensation Reaction A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Purification C->D Heat / Catalyst E Final Product: N-aryl-3-oxobutanamide D->E Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of N-aryl-3-oxobutanamide.[2]

Detailed Experimental Protocol: Synthesis of N-(4-iodophenyl)-3-oxobutanamide

This protocol provides a self-validating system for synthesizing a representative halogenated derivative, chosen for the known impact of halogenation on biological activity.[2]

  • Reactant Preparation: In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction Initiation: Heat the mixture to 120-130°C. The choice of thermal conditions without a solvent is an efficient and green chemistry approach for this specific condensation, driving the reaction forward by removing the ethanol byproduct.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. The resulting solid is the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.[2]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Activity

N-aryl-3-oxobutanamide derivatives have demonstrated significant potential as antibacterial agents, particularly against drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[1]

Structure-Activity Relationship (SAR)

The antimicrobial potency is heavily influenced by the substitution pattern on the N-aryl ring. This relationship provides a clear rationale for targeted chemical modifications.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, on the aryl ring generally enhances antibacterial activity. This is likely due to modulation of the molecule's electronic properties, potentially improving interaction with bacterial targets.[3]

  • Halogens: Substitutions with halogens (e.g., -Cl, -F) at the ortho- and para-positions of the aryl ring are beneficial for activity.[3]

  • Hydrophilic Groups: Conversely, the introduction of hydrophilic substituents tends to decrease antibacterial efficacy, suggesting that a certain degree of lipophilicity is required for cell penetration.[3]

  • Specific Targeting: An electronegative cyano group at the ortho position has been shown to confer specific activity against Gram-negative bacteria.[3]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antibacterial potency. Lower MIC values indicate greater efficacy.

Compound Derivative (Substituent)Target OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
(Z)-2-(3-nitrobenzylidene)-N-phenyl-3-oxobutanamideS. aureus (MRSA)2Vancomycin1-2
(Z)-2-(3-nitrobenzylidene)-N-phenyl-3-oxobutanamideA. baumannii (MDR)16Ciprofloxacin>32
2-benzylidene-3-oxobutanamide (4-Nitro)S. aureus (MRSA)2--
2-benzylidene-3-oxobutanamide (3-Nitro)A. baumannii (MDR)16--

Data sourced from multiple studies on 2-benzylidene derivatives of the core scaffold.[3]

Protocol: Broth Microdilution for MIC Determination

This protocol is a robust method for determining the MIC of a compound against a specific microorganism.

  • Bacterial Inoculum Preparation: Culture bacterial strains on an appropriate agar medium. Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration.[3]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a series of twofold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[3]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Anticancer Activity

Derivatives of N-aryl-3-oxobutanamide have been investigated as potential anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[3]

Mechanism of Action: Signaling Pathway Inhibition

A key mechanism underlying the anticancer effect of some N-aryl amide derivatives is the inhibition of critical cell survival and proliferation pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its aberrant activation is a hallmark of many cancers. Certain N-aryl amides have been shown to interfere with this pathway, leading to the induction of apoptosis and inhibition of cell growth.[3]

GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Inhibitor N-aryl Amide Derivatives Inhibitor->PI3K

Sources

An In-depth Technical Guide on N-(4-ethylphenyl)-3-oxobutanamide as a Metabolite of Bucetin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bucetin, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic drug that was developed as a potentially safer alternative to phenacetin.[1] However, like its predecessor, bucetin was withdrawn from the market due to concerns about its toxicity, particularly nephrotoxicity.[2] The toxicological profile of many pharmaceuticals is not solely attributable to the parent compound but is often linked to the formation of reactive or bioactive metabolites.[3] Understanding the metabolic fate of drugs like bucetin is therefore paramount for elucidating the mechanisms of their adverse effects and for the broader field of drug development.

This technical guide provides a comprehensive overview of N-(4-ethylphenyl)-3-oxobutanamide, a putative metabolic intermediate of bucetin.[1] We will delve into the proposed metabolic pathway leading to its formation, drawing parallels with the well-documented metabolism of phenacetin. Furthermore, this guide will present detailed methodologies for the in vitro investigation of bucetin metabolism, the synthesis of the this compound analytical standard, and its quantification in biological matrices using advanced analytical techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and toxicology.

The Metabolic Journey of Bucetin: Formation of this compound

The biotransformation of xenobiotics, including pharmaceuticals, is a complex process primarily occurring in the liver, mediated by a variety of enzymes.[4] The metabolism of bucetin is thought to follow a pathway analogous to that of phenacetin, involving key oxidative reactions.[5]

Proposed Metabolic Pathway

The formation of this compound from bucetin is hypothesized to occur through the oxidation of the secondary alcohol in the 3-hydroxybutanamide side chain to a ketone. This biotransformation is likely catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that are major players in phase I drug metabolism.[6][7] While the specific CYP isoforms responsible for bucetin metabolism have not been extensively characterized, it is reasonable to extrapolate from studies on phenacetin, which is primarily metabolized by CYP1A2.[8]

Further metabolism of bucetin and its intermediates involves O-deethylation of the ethoxy group, leading to the formation of paracetamol-like structures.[1] Studies in rabbits have shown that orally administered bucetin is converted to glucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide (paracetamol).[1] This indicates that both oxidation of the side chain and O-deethylation are significant metabolic routes. The resulting metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[9]

bucetin_metabolism bucetin Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) metabolite This compound bucetin->metabolite Oxidation (CYP450) deethylated_metabolite N-(4-hydroxyphenyl)-3-oxobutanamide bucetin->deethylated_metabolite O-deethylation (CYP450) paracetamol N-(4-hydroxyphenyl)acetamide (Paracetamol) metabolite->paracetamol Further Metabolism glucuronides Glucuronide Conjugates deethylated_metabolite->glucuronides Glucuronidation paracetamol->glucuronides Glucuronidation

Figure 1: Proposed metabolic pathway of bucetin.
Toxicological Implications

The renal toxicity associated with phenacetin and bucetin is believed to be mediated by their metabolites.[10][11] The formation of reactive intermediates can lead to cellular damage and organ toxicity. While the specific toxicological profile of this compound has not been detailed in the literature, its structural similarity to other metabolites of phenacetin suggests that it could contribute to the overall toxicity of the parent drug. Further investigation into the reactivity and potential for cellular damage of this metabolite is warranted.

Methodologies for the Study of this compound

The study of drug metabolites requires robust and sensitive analytical methods for their identification and quantification, as well as reliable sources of the metabolite for use as an analytical standard.

Synthesis of this compound Reference Standard

A pure analytical standard is essential for the development and validation of quantitative bioanalytical methods. The synthesis of this compound can be achieved through the condensation of 4-ethylaniline with a β-keto ester, such as ethyl acetoacetate.[12]

Detailed Experimental Protocol for Synthesis

Materials:

  • 4-ethylaniline

  • Ethyl acetoacetate

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-ethylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Metabolism of Bucetin using Human Liver Microsomes

In vitro metabolism studies using subcellular fractions like liver microsomes are a cornerstone of drug metabolism research, providing valuable insights into metabolic pathways and the enzymes involved.[13][14]

Detailed Experimental Protocol for In Vitro Metabolism

Materials:

  • Pooled human liver microsomes (HLMs)

  • Bucetin

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with 0.1% formic acid) for quenching

  • Incubator/shaking water bath (37°C)

Procedure:

  • Prepare a stock solution of bucetin in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired final concentration in phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of HLMs and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the bucetin solution to the pre-warmed microsome mixture.

  • Incubate the reaction at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at high speed to precipitate the proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[15]

Detailed Experimental Protocol for LC-MS/MS Analysis

Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS injection.

LC-MS/MS Conditions:

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 206.1 -> 136.1Internal Standard: To be determined based on selection
Collision Energy Optimized for each transition

This method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.[16]

analytical_workflow plasma_sample Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Figure 2: Analytical workflow for the quantification of N-(4-ethylphenyl)-3-oxobutanamide in plasma.

Conclusion and Future Perspectives

This compound is a key putative metabolite in the biotransformation of bucetin. Its formation through the oxidation of the parent drug highlights a critical metabolic pathway that warrants further investigation, particularly concerning the specific enzymes involved and the potential toxicological implications. The methodologies outlined in this guide provide a robust framework for researchers to synthesize the necessary analytical standard, investigate the in vitro metabolism of bucetin, and quantify the formation of this compound in biological samples.

Future research should focus on definitively identifying the CYP450 isoforms responsible for bucetin's metabolism, which will aid in predicting potential drug-drug interactions. Furthermore, a comprehensive toxicological assessment of this compound is crucial to fully understand its contribution to the adverse effects observed with bucetin. Such studies will not only enhance our understanding of the disposition and safety profile of this withdrawn drug but also provide valuable knowledge for the development of safer analgesic and antipyretic agents in the future.

References

  • Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. PubMed. [Link]

  • Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs. Center for Forensic Science Research & Education. [Link]

  • Metabolism of phenacetin to paracetamol and further metabolites. ResearchGate. [Link]

  • Phenacetin Nephropathy. PMC. [Link]

  • Is Phenacetin a Nephrotoxin? A Report on Twenty-three Users of the Drug. PMC. [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC. [Link]

  • Glucuronidated and Sulfated Metabolites of the Flavonoid Quercetin Prevent Endothelial Dysfunction but Lack Direct Vasorelaxant Effects in Rat Aorta. PubMed. [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PMC. [Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. ResearchGate. [Link]

  • The effect of quercetin phase II metabolism on its MRP1 and MRP2 inhibiting potential. Wageningen University & Research. [Link]

  • Glucuronidation. Wikipedia. [Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. OUCI. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. FDA. [Link]

  • Quercetin pharmacokinetics in humans. PubMed. [Link]

  • [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds]. PubMed. [Link]

  • Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. PMC. [Link]

  • Pharmacokinetics and modeling of quercetin and metabolites. PubMed. [Link]

  • Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. OMICS Online. [Link]

  • Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches. PMC. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. MDPI. [Link]

  • Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine. PubMed. [Link]

  • Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. [Link]

  • Pharmacokinetics and Modeling of Quercetin and Metabolites. ResearchGate. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]

  • Metabolites in Safety Testing: Issues and Approaches to the Safety Evaluation of Human Metabolites in a Drug that is Extensively Metabolized. ResearchGate. [Link]

  • Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches. PubMed. [Link]

  • Biochemistry, Cytochrome P450. StatPearls. [Link]

  • Metabolomics analysis of the effects of quercetin on renal toxicity induced by cadmium exposure in rats. PubMed. [Link]

  • Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry. PMC. [Link]

  • Quercetin metabolites and protection against peroxynitrite-induced oxidative hepatic injury in rats. PubMed. [Link]

  • A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single. NIH. [Link]

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem. [Link]

  • ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. [Link]

  • Protective mechanism of quercetin and rutin using glutathione metabolism on HO-induced oxidative stress in HepG2 cells. PubMed. [Link]

  • Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways. PMC. [Link]

  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. PMC. [Link]

  • Inhibitory Effect of Quercetin on Oxidative Endogen Enzymes: A Focus on Putative Binding Modes. PubMed. [Link]

  • Bioanalytical Method Development and Validation for Determination of Rifampicin and Quercetin in Rat Plasma by UHPLC-MS/MS: Applications to Pharmacokinetic Study. ResearchGate. [Link]

  • Effects of quercetin on drug metabolizing enzymes and oxidation of 2',7-dichlorofluorescin in HepG2 cells. PubMed. [Link]

  • Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. PMC. [Link]

Sources

An In-depth Technical Guide on the Potential Therapeutic Applications of N-(4-ethylphenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of drug discovery. The N-aryl-3-oxobutanamide framework represents one such privileged structure, with derivatives demonstrating a wide spectrum of biological activities. This guide focuses on a specific, yet underexplored, subset of this family: N-(4-ethylphenyl)-3-oxobutanamide derivatives. While direct research on this particular substitution pattern is nascent, the wealth of data on analogous compounds provides a strong rationale for their investigation as potential therapeutic agents.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a rigid review but rather a forward-looking synthesis of existing knowledge, designed to provide both a solid theoretical grounding and practical experimental guidance for exploring the therapeutic potential of this compound derivatives. We will delve into the synthetic rationale, explore promising therapeutic avenues based on structure-activity relationships of related compounds, and provide detailed experimental protocols to empower researchers to validate these hypotheses.

The this compound Scaffold: A Building Block for Bioactivity

The this compound core, also known as N-(p-ethylphenyl)acetoacetamide, possesses several key chemical features that make it an attractive starting point for medicinal chemistry campaigns:

  • Aromatic Ring: The 4-ethylphenyl group provides a handle for tuning lipophilicity and engaging in various interactions with biological targets, including π-π stacking and hydrophobic interactions. The ethyl group at the para position offers a specific steric and electronic profile that can be exploited for selective targeting.

  • Amide Linkage: The amide bond is a common feature in many pharmaceuticals, offering a combination of stability and the ability to participate in hydrogen bonding.

  • β-Keto Amide Moiety: This functional group is a versatile synthetic intermediate and can exist in equilibrium with its enol tautomer, providing multiple points for chemical modification and interaction with biological macromolecules.

These features collectively suggest that derivatives of this scaffold could be tailored to fit the binding pockets of a variety of enzymes and receptors.

Synthetic Pathways: From Starting Materials to Novel Derivatives

The synthesis of this compound and its derivatives is generally straightforward, relying on well-established chemical transformations. The most common approach involves the condensation of 4-ethylaniline with a β-keto ester, such as ethyl acetoacetate.

General Synthesis of the Core Scaffold

The synthesis of the parent compound, this compound, can be achieved through the following representative protocol:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Solvent and Catalyst: The reaction can be performed neat or in a high-boiling point solvent such as xylene. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 130-140 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexane. If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G 4-Ethylaniline 4-Ethylaniline Reaction_Vessel Reaction Vessel (Reflux, Acid Catalyst) 4-Ethylaniline->Reaction_Vessel Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Derivatization Strategies

The core scaffold can be further modified at several positions to generate a library of derivatives for biological screening. Key derivatization points include:

  • The α-Position of the Butanamide Chain: The methylene group between the two carbonyls is acidic and can be readily functionalized through various reactions, such as alkylation, arylation, and condensation with aldehydes.

  • The Phenyl Ring: While the 4-ethyl group is fixed in this context, additional substitutions on the phenyl ring of the aniline precursor can be explored to probe structure-activity relationships.

  • The Amide Nitrogen: The amide nitrogen can be alkylated or acylated, although this may require specific reaction conditions.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

While specific studies on this compound derivatives are limited, the broader class of N-aryl-3-oxobutanamides has shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the anticancer activity of N-aryl-3-oxobutanamide derivatives.[1] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.

Mechanistic Insights from Related Compounds:

The proposed mechanisms of action for the antitumor activity of related 4-oxobutanamide derivatives often involve the inhibition of cell proliferation, adhesion, and invasion, as well as the inhibition of angiogenesis.[2]

Hypothetical Signaling Pathway for Anticancer Activity

G Derivative This compound Derivative Target_Enzyme Putative Target (e.g., Kinase, Polymerase) Derivative->Target_Enzyme Inhibition Proliferation Cell Proliferation Target_Enzyme->Proliferation Angiogenesis Angiogenesis Target_Enzyme->Angiogenesis Apoptosis Apoptosis Target_Enzyme->Apoptosis

Sources

exploring the reaction mechanism of N-(4-ethylphenyl)-3-oxobutanamide formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanism of N-(4-ethylphenyl)-3-oxobutanamide Formation

Introduction: Contextualizing the Synthesis

This compound, an acetoacetamide derivative of 4-ethylaniline, is a member of the arylide family. Compounds of this class are crucial intermediates in the synthesis of various organic molecules, most notably as precursors to arylide yellow pigments used in printing inks, plastics, and paints.[1] Understanding the mechanistic underpinnings of its formation is not merely an academic exercise; it is fundamental to optimizing reaction conditions, maximizing yield, ensuring purity, and scaling production for industrial applications.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of synthetic procedures. We will dissect the core reaction mechanism, explore the rationale behind key experimental choices, and detail the analytical methodologies required to monitor the reaction and validate the final product. The focus is on establishing a robust, self-validating system of protocols grounded in authoritative scientific principles.

Section 1: The Core Reaction—Mechanistic Pathways

The formation of this compound is an N-acylation reaction. It involves the nucleophilic attack of the amino group of 4-ethylaniline on a suitable acetoacetylating agent. While several reagents can achieve this transformation, the most industrially relevant and mechanistically insightful is the reaction with diketene.[1][2]

Primary Pathway: Acylation with Diketene

Diketene (4-methylideneoxetan-2-one) is the dimer of ketene and serves as a highly efficient and reactive source of the acetoacetyl group.[3][4] Its high reactivity stems from the strained four-membered β-lactone ring, which readily undergoes ring-opening upon nucleophilic attack.[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diketene lactone ring.

  • Ring Opening: This attack leads to the formation of a tetrahedral intermediate. The strained ring collapses, breaking the acyl-oxygen bond and opening the lactone ring to form an enolate intermediate.

  • Proton Transfer (Tautomerization): A subsequent proton transfer, typically facilitated by the solvent or another molecule of the amine, leads to the keto-amide tautomer, which is the thermodynamically stable final product, this compound.[1]

Caption: Proposed mechanism for the formation of this compound from 4-ethylaniline and diketene.

An alternative, though less common, pathway involves the reaction of 4-ethylaniline with ethyl acetoacetate. This is a condensation reaction that results in the elimination of ethanol and typically requires heating to proceed at a reasonable rate.[6][7]

Section 2: Elucidating the Mechanism—Analytical & Spectroscopic Validation

A robust understanding of the reaction mechanism is built upon rigorous analytical monitoring and structural confirmation of the product. These steps form a self-validating loop, where the expected product from the proposed mechanism is confirmed by spectroscopic data.

Reaction Progress Monitoring

To study the kinetics and optimize reaction conditions (e.g., temperature, reaction time), the consumption of reactants and the formation of the product must be tracked over time. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high sensitivity and quantitative accuracy.[8][9]

ParameterRecommended SettingRationale & Field Insights
Column C18 Reverse Phase (e.g., Newcrom R1)The nonpolar stationary phase is well-suited for retaining the aromatic reactants and product, allowing for good separation from more polar impurities.[10]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidA gradient elution (e.g., starting at 40% acetonitrile and ramping to 90%) typically provides excellent resolution between the starting aniline, the product, and any potential byproducts. Formic acid ensures good peak shape and is mass spectrometry compatible.[10]
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate providing a good balance between resolution and run time.
Detection UV at 254 nmThe aromatic rings in both the reactant and product provide strong chromophores, allowing for sensitive detection at this wavelength.
Sample Prep Dilute reaction aliquot in mobile phaseA simple dilution and filtration step is usually sufficient to prepare samples for analysis, enabling high-throughput monitoring.[8]
Structural Confirmation of this compound

Once the reaction is complete and the product is isolated, its identity must be unequivocally confirmed. A combination of spectroscopic techniques provides a complete structural picture.[11]

TechniqueExpected Observations for this compound
¹H NMR Aromatic Protons: Two doublets (an AA'BB' system) in the aromatic region (~7.0-7.5 ppm) characteristic of a para-substituted benzene ring. Ethyl Group: A quartet (~2.6 ppm) and a triplet (~1.2 ppm). Amide N-H: A broad singlet (~8.5-9.5 ppm). Methylene (-CH₂-) : A singlet (~3.4 ppm). Methyl (keto) : A singlet (~2.2 ppm).
¹³C NMR Distinct signals for all 12 carbons, including two carbonyl carbons (~165 ppm for amide and ~205 ppm for ketone), aromatic carbons, and aliphatic carbons of the ethyl and acetyl groups.
IR (FTIR) N-H Stretch: A sharp peak around 3300 cm⁻¹. C=O Stretches: Two distinct carbonyl absorption bands; one for the amide C=O (~1660 cm⁻¹) and one for the ketone C=O (~1715 cm⁻¹).[11]
Mass Spec (MS) Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight of the product (205.25 g/mol ).[12]

Section 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, monitoring, and purification of this compound.

Protocol 1: Synthesis via Diketene Acylation

This protocol is adapted from standard procedures for the synthesis of acetoacetanilides.[2][6]

Materials:

  • 4-Ethylaniline (1.0 eq)

  • Diketene (1.0 eq)

  • Anhydrous Toluene or Benzene

  • 500 mL three-necked, round-bottomed flask

  • Reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • Set up the flask with the condenser, dropping funnel, and stirrer in a fume hood. Ensure all glassware is dry.

  • Charge the flask with a solution of 4-ethylaniline in 125 mL of anhydrous toluene.

  • Begin stirring the solution.

  • Prepare a solution of diketene in 75 mL of anhydrous toluene and add it to the dropping funnel.

  • Add the diketene solution dropwise to the stirred aniline solution over a period of 30 minutes. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent the violent, acid- or base-catalyzed polymerization of diketene.[5]

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) for 1 hour to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC or HPLC (see Protocol 2).

  • Once the reaction is complete, proceed with work-up and purification (see Protocol 3).

Synthesis_Workflow Start Start: Assemble Dry Glassware Setup 1. Charge Flask with 4-Ethylaniline in Toluene Start->Setup Addition 2. Add Diketene Solution Dropwise (30 min) Setup->Addition Begin Stirring Reflux 3. Heat to Reflux (1 hour) Addition->Reflux Monitor 4. Monitor Progress (TLC / HPLC) Reflux->Monitor Monitor->Reflux Incomplete Workup 5. Reaction Work-up (Cooling & Solvent Removal) Monitor->Workup Reaction Complete Purify 6. Purification (Recrystallization) Workup->Purify Characterize 7. Product Characterization (NMR, IR, MS) Purify->Characterize End End: Pure Product Characterize->End

Caption: Experimental workflow for the synthesis and validation of this compound.

Protocol 2: Reaction Monitoring by HPLC

Procedure:

  • Prepare a calibration curve using standards of 4-ethylaniline and purified this compound.

  • At timed intervals (e.g., t = 0, 15, 30, 45, 60, 90 min), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Immediately quench the aliquot in a known volume (e.g., 10 mL) of the mobile phase (acetonitrile/water) in a volumetric flask. This dilution effectively stops the reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system using the parameters outlined in Section 2.1.

  • Quantify the concentration of the reactant and product at each time point by comparing peak areas to the calibration curve. This data can be used to determine reaction kinetics.[13]

Protocol 3: Purification by Recrystallization

Procedure:

  • After the reaction is complete (Protocol 1), cool the flask to room temperature.

  • Remove the bulk of the toluene solvent using a rotary evaporator.

  • Dissolve the residual solid residue in a minimum amount of hot 50% aqueous ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold 50% aqueous ethanol.

  • Dry the purified crystals in a vacuum oven. The expected product is a white or colorless solid.[1][6]

Conclusion

The formation of this compound from 4-ethylaniline and diketene proceeds through a well-defined nucleophilic acyl substitution mechanism involving the ring-opening of the strained diketene molecule. This guide provides a comprehensive framework for understanding this mechanism, not just in theory, but through practical, field-tested protocols for synthesis, real-time monitoring, and rigorous spectroscopic validation. By integrating mechanistic theory with robust analytical practice, researchers and development professionals can ensure the efficient, scalable, and reliable production of this important chemical intermediate.

References

  • Williams, J. W., & Krynitsky, J. A. (1941). Acetoacetanilide. Organic Syntheses, 21, 4. Available at: [Link]

  • Wikipedia contributors. (2023). Acetoacetanilide. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Available at: [Link]

  • Whittaker, A. M., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(80), 11048-11051. Available at: [Link]

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Pearson+. Available at: [Link]

  • CN103554160A - Preparation method of acetoacetanilide compound. (2014). Google Patents.
  • PrepChem. (2023). Synthesis of acetoacetanilide. Available at: [Link]

  • CN106518705A - Synthesis of acetoacetanilide. (2017). Google Patents.
  • ResearchGate. (2017). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Available at: [Link]

  • Saikia, U. P., et al. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(11), 1234-1237. Available at: [Link]

  • Gao, X., & Hang, H. C. (2014). Chemical Methods for Monitoring Protein Fatty Acylation. In Methods in enzymology (Vol. 536, pp. 133–143). Springer. Available at: [Link]

  • Devi, N., & Das, B. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available at: [Link]

  • Charron, G., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in chemical biology, 4(4), 263–284. Available at: [Link]

  • Mosslemin, M. H., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 5(1), 154-161. Available at: [Link]

  • Reddit. (2014). Mechanism of acylation of aniline with acetic anhydride? r/chemhelp. Available at: [Link]

  • Charron, G., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 263-284. Available at: [Link]

  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]

  • Welch, C. J., et al. (2016). Mobile tool for HPLC reaction monitoring. Journal of Chromatography A, 1467, 243-251. Available at: [Link]

  • Hansen, L. K., et al. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData, 8(8). Available at: [Link]

  • Wikipedia contributors. (2023). Diketene. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Grokipedia. (n.d.). Diketene. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction between 4-ethylaniline 1.... Available at: [Link]

  • Al-Badran, A. M., et al. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Royal Society Open Science, 10(5), 221588. Available at: [Link]

  • SIELC Technologies. (2018). N-(4-Ethoxyphenyl)-3-oxobutanamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diketene, PubChem CID 12661. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide, PubChem CID 61053. PubChem. Available at: [Link]

  • Gup, R., & Kiraz, M. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide, PubChem CID 222464. PubChem. Available at: [Link]

  • Bhopale, G. M., & Nanda, R. (2005). Chromatographic purification methods used for rDNA products. Semantic Scholar. Available at: [Link]

  • Gowda, B. T., et al. (2003). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides... Zeitschrift für Naturforschung B, 58(9), 801-808. Available at: [Link]

  • Gowda, B. T., et al. (2002). Synthetic and spectroscopic studies on N-(i,j-disubstituted phenyl)-4-substituted benzenesulphonamides... Indian Journal of Chemistry - Section B, 41B, 1064-1068. Available at: [Link]

  • Wu, J., et al. (2018). Preparation and Non-Isothermal Kinetics Analysis of N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide. Journal of the Chinese Chemical Society, 65(7), 843-849. Available at: [Link]

Sources

Methodological & Application

Definitive Identification and Quantification of N-(4-ethylphenyl)-3-oxobutanamide: A Validated GC-MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective detection and precise quantification of N-(4-ethylphenyl)-3-oxobutanamide. This compound and its analogues are significant in various chemical synthesis processes, including the production of pigments and as potential intermediates or impurities in pharmaceutical manufacturing.[1][2] The method detailed herein provides a robust framework for researchers and quality control professionals, ensuring high specificity through chromatographic separation and mass spectral data. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[3][4] This guide explains the causality behind critical experimental choices, from sample preparation to data analysis, to ensure reliable and reproducible results.

Introduction: The Analytical Imperative

This compound (CAS 32357-75-8) belongs to the acetoacetanilide class of compounds.[5][6] These molecules serve as crucial building blocks in organic synthesis, particularly as coupling agents in the formation of arylide yellow and orange pigments.[1][2] In the context of drug development and manufacturing, related structures can appear as process impurities or degradation products. Their accurate identification and quantification are therefore critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. It is ideally suited for compounds like this compound that possess sufficient volatility and thermal stability.[7] The gas chromatograph provides high-resolution separation of the analyte from complex sample matrices, while the mass spectrometer offers definitive identification based on the molecule's unique mass fragmentation pattern, making it a "gold standard" for substance identification.[8] This application note provides a self-validating protocol designed for seamless implementation in a modern analytical laboratory.

Principle of the Method

The methodology is founded on the synergistic power of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): A liquid sample containing the analyte is injected into a heated inlet, where it is vaporized. An inert carrier gas (Helium) transports the vaporized sample onto a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase, which is governed by their boiling points and chemical affinities.[9] The choice of a non-polar stationary phase is predicated on the "like dissolves like" principle, providing effective separation for the moderately polar this compound.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, high-energy electrons (typically 70 eV in Electron Ionization mode) bombard the molecules, causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical fingerprint for the analyte.[10]

Materials and Reagents

  • Analyte Standard: this compound, reference grade (≥98% purity).

  • Solvent: Dichloromethane (DCM), HPLC or GC-MS grade.[11]

  • Internal Standard (IS): N-(4-ethylphenyl)acetamide (CAS 3663-34-1), reference grade (≥98% purity).[12]

  • Carrier Gas: Helium, ultra-high purity (99.999%).

  • Consumables: 2 mL amber glass autosampler vials with PTFE-lined caps, 0.22 µm PTFE syringe filters, volumetric flasks (Class A), and micropipettes.[13]

Instrumentation and Analytical Conditions

The following parameters were established on an Agilent 8890 GC coupled with a 7250 Q-TOF MS, but are adaptable to other similar systems. The key is to ensure the fundamental conditions for volatility and separation are met.

Parameter Setting Rationale
GC System
Column Agilent DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxaneA robust, general-purpose column providing excellent resolution for a wide range of semi-volatile organic compounds.[14]
Inlet Splitless ModeMaximizes the transfer of analyte onto the column, essential for trace-level analysis.[7]
Injection Volume 1 µLA standard volume to prevent overloading the column while ensuring adequate sensitivity.[13]
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides optimal separation efficiency and is inert towards the analyte and stationary phase.
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)The initial temperature allows for proper focusing of the analytes at the head of the column. The ramp rate is optimized to separate the analyte from potential impurities and the internal standard effectively.
MS System
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns and allows for comparison with established spectral libraries.[14]
Source Temperature 230 °CPrevents condensation of analytes within the ion source while minimizing thermal degradation.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination of the analyzer.
Mass Range m/z 40-350A wide enough range to capture the molecular ion (m/z 205) and all significant fragment ions.
Acquisition Mode Full ScanUsed for initial method development and specificity checks. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in routine quantitative analysis.

Standard and Sample Preparation Protocol

Accurate preparation is paramount for reliable results. All solutions should be prepared in Class A volumetric glassware.

5.1 Preparation of Stock and Working Standards

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in dichloromethane in a 10 mL volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of N-(4-ethylphenyl)acetamide and dissolve in dichloromethane in a 10 mL volumetric flask.

  • Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the primary stock solution. Fortify each calibration standard with the internal standard to a constant concentration (e.g., 5 µg/mL). This normalization corrects for variations in injection volume and instrument response.

5.2 Sample Preparation Workflow The goal is to extract the analyte from the sample matrix into a clean, volatile solvent suitable for GC-MS injection.[11] This protocol assumes a solid sample matrix.

  • Weighing: Accurately weigh 100 mg of the homogenized sample into a clean glass centrifuge tube.

  • Extraction: Add 5 mL of dichloromethane to the tube. Spike with the internal standard to achieve a concentration of 5 µg/mL in the final extract.

  • Homogenization: Vortex the sample for 2 minutes, followed by sonication for 15 minutes to ensure exhaustive extraction of the analyte.

  • Clarification: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid particulates.

  • Filtration: Carefully transfer the supernatant into a syringe and filter through a 0.22 µm PTFE syringe filter into a clean 2 mL autosampler vial. This step is critical to prevent contamination of the GC inlet and column.[13]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Sample Preparation Workflow Diagram

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[3][8]

Parameter Acceptance Criteria Methodology
Specificity No interference at the retention time of the analyte and IS.Analyze a blank matrix, a matrix spiked with the analyte and IS, and a matrix spiked with known potential impurities.
Linearity Correlation Coefficient (R²) ≥ 0.999Analyze calibration standards at a minimum of five concentration levels. Plot the peak area ratio (analyte/IS) against concentration and perform linear regression.
Accuracy Mean recovery of 98.0% to 102.0%Analyze a blank matrix spiked with the analyte at three concentration levels (low, medium, high). Calculate the percent recovery of the found concentration versus the theoretical concentration.[15]
Precision RSD ≤ 2.0% for repeatability; RSD ≤ 3.0% for intermediate precisionRepeatability: Perform six replicate analyses of a sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[15]
LOQ / LOD S/N ratio ≥ 10 (LOQ); S/N ratio ≥ 3 (LOD)Determine the concentration that provides a signal-to-noise ratio of 10 for LOQ and 3 for LOD. Accuracy and precision should be acceptable at the LOQ.[16]
Robustness RSD of results should remain within acceptable limits (e.g., ≤ 5.0%).Intentionally vary critical method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on the results.[3]

Data Analysis and Interpretation

7.1 Analyte Identification Identification is confirmed by a dual-key system:

  • Retention Time (RT): The RT of the analyte peak in a sample must match that of a reference standard analyzed under the same conditions, typically within ±2%.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must visually match the spectrum from a reference standard and/or a validated spectral library.

Expected Fragmentation: this compound has a molecular weight of 205.25 g/mol .[5] Under EI, the molecular ion [M]⁺ at m/z 205 is expected. Key fragments would arise from characteristic cleavages:

  • m/z 162: Loss of the acetyl group (CH₃CO, 43 Da).

  • m/z 121: The N-(4-ethylphenyl)amino cation, resulting from cleavage of the amide bond.

  • m/z 106: Loss of a methyl group from the ethylphenyl fragment.

  • m/z 43: The acetyl cation [CH₃CO]⁺, which is often a prominent peak for compounds containing this moiety.

G A Acquire Chromatogram & Spectra B Locate Analyte Peak by RT A->B C Extract Mass Spectrum B->C E Integrate Peak Areas (Analyte & IS) B->E D Compare with Reference Spectrum C->D F Calculate Area Ratio E->F G Quantify using Calibration Curve F->G H Report Result G->H

Data Analysis and Quantification Workflow

7.2 Quantification Quantification is performed by constructing a calibration curve. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration for each calibration standard. The concentration of the analyte in a sample is then calculated from its measured peak area ratio using the linear regression equation derived from the calibration curve.

Conclusion

This application note details a specific, robust, and reliable GC-MS method for the analysis of this compound. The protocol emphasizes the rationale behind key procedural steps, providing a framework that is not only prescriptive but also educational. By adhering to the described sample preparation, instrumental conditions, and validation procedures, laboratories in research, development, and quality control can achieve accurate and defensible results, ensuring product quality and safety.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • Chemistry For Everyone. (2023, July 23). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Al-Shahrani, H., et al. (2023). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 1(1), 72-77. Retrieved from [Link]

  • Patel, K., et al. (2020). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 11(9), 4234-4246. Retrieved from [Link]

  • Ray, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Retrieved from [Link]

  • Dongala, T., et al. (2023). Analytical Method Development and Validation in Pharmaceuticals. Journal of Pharmaceutical Research International, 35(1), 1-15. Retrieved from [Link]

  • Shikov, A. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7189. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61053, N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • SIELC Technologies. (2018). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of N-(4-Methylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Turski, M., et al. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 838–842. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical GC method development chromatogram. Retrieved from [Link]

  • Sassaki, G. L., et al. (2008). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Journal of Chromatography A, 1208(1-2), 215-222. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 27(19), 6667. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-(4-ethylphenyl)acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Debler, F., et al. (2024). Development of an analytical method for the determination of more than 300 pesticides and metabolites in the particulate and gaseous phase of ambient air. Analytical and Bioanalytical Chemistry, 416(13), 3237–3253. Retrieved from [Link]

  • Bignardi, C., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(9), 1550-1564. Retrieved from [Link]

Sources

developing a protocol for N-(4-ethylphenyl)-3-oxobutanamide synthesis in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Synthesis of N-(4-ethylphenyl)-3-oxobutanamide

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a valuable acetoacetanilide intermediate. The protocols and supporting information are designed for researchers, scientists, and professionals in drug development and chemical synthesis. This guide emphasizes scientific integrity, safety, and reproducibility, explaining the causality behind experimental choices to ensure a thorough understanding of the synthetic process.

Introduction and Significance

This compound (CAS No. 32357-75-8) belongs to the versatile class of N-aryl-β-ketoamides, also known as acetoacetanilides.[1] These compounds are significant precursors and intermediates in the synthesis of a wide range of commercially important molecules. While specific applications of this compound are not extensively documented in public literature, its structural analogues are crucial in the manufacturing of pharmaceuticals, agrochemicals, and particularly as coupling components for azo dyes and pigments.[2][3][4] For instance, related acetoacetanilide derivatives are foundational to many yellow, orange, and red pigments.[2]

The introduction of specific substituents on the phenyl ring, such as the 4-ethyl group, allows for the fine-tuning of the final product's physicochemical properties, including solubility, color fastness, and biological activity. This guide presents a reliable and well-documented laboratory-scale protocol for the synthesis of this compound, focusing on the widely used condensation reaction between 4-ethylaniline and a β-keto ester.

Overview of Synthetic Strategies

The formation of N-aryl-β-ketoamides is typically achieved via two primary synthetic routes. The choice of method depends on factors such as scale, available reagents, and safety considerations.

  • Route A: Condensation with Ethyl Acetoacetate: This is a classic, robust method involving the nucleophilic acyl substitution reaction between an aniline (4-ethylaniline) and a β-keto ester, typically ethyl acetoacetate.[5] The reaction is generally heated to drive off the ethanol byproduct, pushing the equilibrium towards the formation of the desired amide. While it can require several hours of reflux, it is a straightforward and relatively safe procedure for a laboratory setting.[6]

  • Route B: Acetoacetylation with Diketene: This industrial method involves the reaction of an aniline with diketene.[2] Diketene is a highly efficient acetoacetylating agent, and reactions are often faster and can achieve very high yields.[6][7] However, diketene is a highly reactive, toxic, and flammable substance that can polymerize violently, especially in the presence of acids or bases or upon heating.[8][9][10][11] Its use requires stringent safety protocols and specialized handling, making it less suitable for general laboratory work.

This guide will provide a detailed, step-by-step protocol for Route A , prioritizing safety and accessibility for research professionals.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 4-ethylaniline and ethyl acetoacetate proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.

  • Elimination: The tetrahedral intermediate collapses, and the ethoxy group (-OCH₂CH₃) is eliminated as the leaving group, ethanol.

  • Deprotonation: A base (another molecule of 4-ethylaniline or trace impurities) removes a proton from the nitrogen atom to yield the final stable amide product, this compound.

Caption: Mechanism of this compound synthesis.

Safety and Hazard Analysis

Utmost care must be taken when handling the chemicals involved in this synthesis. The reaction should be performed in a properly functioning chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagent CAS No. Key Hazards Reference
4-Ethylaniline 589-16-2Toxic if swallowed, inhaled, or in contact with skin. May cause damage to organs through prolonged or repeated exposure. Combustible liquid.[12][13][14][15]
Ethyl Acetoacetate 141-97-9Combustible liquid. Causes serious eye irritation.[16][17][18]
Toluene 108-88-3Flammable liquid and vapor. Skin and respiratory irritant. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Diketene (Alternative) 674-82-8Extremely flammable. Toxic, corrosive, and lachrymatory. Reacts violently with water. May polymerize explosively.[2][8][9][10][19]

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles or a face shield are mandatory.[12][13]

  • Skin: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[12]

  • Respiratory: Use only in a well-ventilated fume hood.[12] A respirator may be necessary if ventilation is inadequate.[12]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[12][13]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[12]

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous N-aryl-β-ketoamides.[5]

Materials and Equipment

Reagents:

  • 4-Ethylaniline (≥98% purity)

  • Ethyl acetoacetate (≥99% purity)

  • Toluene (Anhydrous)

  • Ethyl acetate (ACS grade)

  • Petroleum ether or Hexanes (ACS grade)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask (appropriately sized for the reaction scale)

  • Reflux condenser with drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Glass chromatography column

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Synthesis Workflow

G A 1. Reaction Setup (4-Ethylaniline, Ethyl Acetoacetate, Toluene) B 2. Heat to Reflux (Monitor by TLC) A->B Heat C 3. Reaction Work-up (Cool, Extract, Wash) B->C Reaction Complete D 4. Drying & Concentration (Dry with MgSO₄, Evaporate Solvent) C->D E 5. Purification (Column Chromatography) D->E Crude Product F 6. Characterization (NMR, IR, MS, MP) E->F Pure Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylaniline (1.0 equivalent) and anhydrous toluene (approx. 3-5 mL per gram of aniline). Begin stirring the solution.

  • Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle. Allow the reaction to proceed for 20-30 hours.

    • Causality Note: Heating is crucial to overcome the activation energy and to drive off the ethanol byproduct, which shifts the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC). Use a solvent system such as 3:1 petroleum ether:ethyl acetate. The reaction is complete when the starting 4-ethylaniline spot has been consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification (Column Chromatography):

    • Adsorb the crude residue onto a small amount of silica gel.

    • Prepare a silica gel column packed in petroleum ether or hexanes.

    • Load the adsorbed crude product onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing to 25-30% ethyl acetate).

    • Collect the fractions containing the pure product (as determined by TLC).

    • Causality Note: Column chromatography separates the desired product from unreacted starting materials and non-polar byproducts based on differential adsorption to the silica stationary phase.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Dry the product under vacuum.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Property Expected Value Reference
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance White to off-white solidPredicted
Expected Yield 70-85%Based on similar syntheses
Purity >97% (post-chromatography)

Analytical Characterization:

  • ¹H NMR: Expect characteristic peaks for the ethyl group protons, aromatic protons, the methylene and methyl protons of the acetoacetyl group, and the amide N-H proton.

  • ¹³C NMR: Expect distinct signals for all 12 carbons in the molecule.

  • IR Spectroscopy (cm⁻¹): Look for characteristic absorption bands for the N-H stretch (~3300), C=O stretches (amide and ketone, ~1700-1650), and aromatic C=C stretches.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 205.25 (or M+H⁺ at 206.26 in ESI+).

  • Melting Point: A sharp melting point range indicates high purity.

Troubleshooting

Problem Probable Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Wet solvent/reagents.Increase reflux time and monitor by TLC. Ensure all glassware is dry and use anhydrous solvent.
Low Yield Incomplete reaction. Loss of product during work-up or purification.Ensure reaction goes to completion. Be careful during extractions and combine all organic layers. Optimize chromatography elution.
Oily Product Presence of residual solvent or impurities.Dry the product under high vacuum for an extended period. If still oily, re-purify by column chromatography or attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound via the condensation of 4-ethylaniline and ethyl acetoacetate. By explaining the rationale behind the procedural steps and emphasizing critical safety precautions, this guide is intended to enable researchers to safely and successfully synthesize this valuable chemical intermediate. The described methodology is robust and can be adapted for the synthesis of a variety of other N-aryl-β-ketoamides, serving as a foundational technique in synthetic organic chemistry.

References

  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1280 - DIKETENE. Retrieved from [Link]

  • Pharmco Products, Inc. (2013). MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. Retrieved from [Link]

  • New Jersey Department of Health. (2004). HAZARD SUMMARY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). Diketene. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction between 4-ethylaniline 1,.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diketene. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • ChemBK. (2024). N-Acetoacetyl-4-methylaniline. Retrieved from [Link]

  • Primary Information Services. (n.d.). Diketene -General Information.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. Retrieved from [Link]

  • ChemBK. (n.d.). diketene. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • SIELC Technologies. (2018). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of N-(4-ethylphenyl)-3-oxobutanamide as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-ethylphenyl)-3-oxobutanamide, a prominent member of the acetoacetanilide family, stands as a cornerstone intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive β-dicarbonyl system and an amide linkage, offers a gateway to a vast array of complex molecules. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications. We present detailed, field-proven protocols for its use in the construction of high-value compounds, including heterocyclic scaffolds via the Japp-Klingemann reaction and vibrant colorants through azo coupling. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Importance of this compound

N-aryl-β-ketoamides, commonly known as acetoacetanilides, are a class of organic compounds celebrated for their synthetic flexibility.[1] this compound (CAS No. 32357-75-8) embodies this versatility.[2] Its structure is characterized by two key reactive sites: an activated methylene group flanked by two carbonyls, and a keto-enol tautomerism that dictates its nucleophilic character. This bifunctionality allows it to serve as a linchpin in cyclization and condensation reactions, making it an invaluable precursor for synthesizing molecules with significant biological and material relevance.[3]

This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how this intermediate is effectively utilized, grounding its applications in established chemical principles and authoritative literature.

Physicochemical Properties

A thorough understanding of the intermediate's properties is critical for its effective use in synthesis, including handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [2]
CAS Number 32357-75-8[2]
Appearance White to off-white crystalline powder[4]
Melting Point Not widely reported, but related acetoacetanilides are typically solids at room temperature.
Solubility Generally soluble in hot ethanol, acetone, DMF, and DMSO; sparingly soluble in water.[5]

Synthesis of this compound: A Foundational Protocol

The most direct and widely adopted method for synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline derivative with a β-keto ester, typically ethyl acetoacetate.[6] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 4-ethylaniline attacks the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Workflow for Synthesis

reagent1 4-Ethylaniline reaction Condensation Reaction (Neat or in high-boiling solvent, e.g., xylene) Heat (e.g., 120-140 °C) reagent1->reaction reagent2 Ethyl Acetoacetate reagent2->reaction workup Work-up (Cooling, precipitation) reaction->workup Ethanol is removed purification Purification (Recrystallization from Ethanol/Water) workup->purification product This compound purification->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-ethylaniline and ethyl acetoacetate.

Materials:

  • 4-Ethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Xylene (optional, as solvent)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent), combine 4-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction can be run neat or with a high-boiling solvent like xylene to aid in the removal of ethanol.

    • Causality: Using a slight excess of ethyl acetoacetate ensures the complete consumption of the more valuable aniline. Heating is necessary to overcome the activation energy of the condensation reaction. The removal of the ethanol byproduct drives the equilibrium towards the product, maximizing the yield according to Le Châtelier's principle.

  • Heating: Heat the reaction mixture to 120-140 °C. If running neat, monitor the evolution of ethanol. If using xylene, heat to reflux and collect the ethanol in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. As it cools, the product will often begin to crystallize. If the reaction was run neat, slowly add ethanol to the cooled, viscous mixture to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or an ethanol/water mixture to remove unreacted starting materials and impurities.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow it to cool slowly to form pure crystals.

  • Characterization: Dry the purified product under vacuum. Determine the yield and confirm its identity and purity via melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Application I: Synthesis of Heterocycles via the Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful tool for synthesizing hydrazones from β-keto-esters or β-keto-amides and aryl diazonium salts.[7] This reaction is particularly valuable because the resulting hydrazones are key intermediates for constructing various heterocyclic systems, most notably indoles (via the Fischer indole synthesis) and pyrazoles.[7][8]

In this reaction, the this compound couples with a diazonium salt, but instead of forming a stable azo compound, the acetyl group is cleaved, yielding a hydrazone.[9][10][11]

Workflow for the Japp-Klingemann Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling & Cleavage amine Aromatic Amine (e.g., Aniline) diazonium Aryl Diazonium Salt amine->diazonium reagents NaNO₂, aq. HCl (0-5 °C) reagents->diazonium hydrazone Hydrazone Product diazonium->hydrazone Coupling intermediate This compound intermediate->hydrazone conditions Aqueous Ethanol Sodium Acetate (Buffer) conditions->hydrazone

Caption: Japp-Klingemann reaction workflow.

Experimental Protocol: Japp-Klingemann Reaction

Objective: To synthesize a hydrazone from this compound and a diazonium salt.

Materials:

  • Aromatic amine (e.g., aniline, 1.0 eq)

  • Sodium nitrite (NaNO₂, 1.05 eq)

  • Concentrated Hydrochloric Acid (HCl, ~3 eq)

  • This compound (1.0 eq)

  • Sodium acetate (as buffer)

  • Ethanol

  • Deionized water

Procedure:

  • Diazotization: a. In a beaker, dissolve the aromatic amine (1.0 eq) in aqueous HCl. Cool the solution to 0-5 °C in an ice-salt bath.

    • Causality: Low temperatures are critical as diazonium salts are unstable and can decompose, potentially explosively, at higher temperatures. The acidic medium is required for the formation of nitrous acid (HNO₂) in situ. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete. The formation of the diazonium salt is confirmed when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).
  • Coupling Solution Preparation: a. In a separate, larger beaker, dissolve this compound (1.0 eq) in ethanol. b. Add a solution of sodium acetate in water.

    • Causality: Sodium acetate acts as a buffer to maintain a weakly acidic to neutral pH. This is crucial because the coupling reaction is pH-sensitive. If the solution is too acidic, the coupling is slow; if too basic, the diazonium salt can decompose to a phenol.
  • Coupling Reaction: a. Cool the coupling solution to 0-5 °C. b. Slowly add the cold diazonium salt solution prepared in Step 1 to the vigorously stirred coupling solution. c. A colored precipitate (typically yellow, orange, or red) of the hydrazone should form immediately. d. Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold water to remove inorganic salts. c. Recrystallize the crude hydrazone from a suitable solvent like ethanol to obtain the purified product.

  • Characterization: Confirm the structure of the hydrazone using spectroscopic methods. Note the absence of the acetyl methyl singlet and the appearance of new aromatic signals in the ¹H NMR spectrum.

Application II: Synthesis of Azo Dyes and Pigments

Acetoacetanilides are classic "coupling components" in the synthesis of azo dyes.[5][12] The electron-rich active methylene group readily undergoes electrophilic substitution by an aryl diazonium cation.[13] Unlike the Japp-Klingemann reaction, under typical azo coupling conditions, the acetyl group is retained, leading to the formation of a highly conjugated azo-hydrazone tautomeric system, which is the source of the color. This compound is used to produce yellow to orange pigments.[4][14]

Workflow for Azo Coupling

diazonium Aryl Diazonium Salt (Prepared as in Sec. 3) reaction Azo Coupling Reaction (pH 4-6, 0-5 °C) diazonium->reaction coupler This compound (dissolved in alkali) coupler->reaction product Azo Dye/Pigment reaction->product Electrophilic Substitution

Caption: Azo dye synthesis workflow.

Experimental Protocol: Azo Dye Synthesis

Objective: To synthesize an azo dye from this compound.

Materials:

  • Aromatic amine (e.g., 2,4-dichloroaniline, 1.0 eq)

  • Sodium nitrite (NaNO₂, 1.05 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Sodium acetate

Procedure:

  • Diazotization: Prepare the aryl diazonium salt from the chosen aromatic amine as described in Section 3, Protocol Step 1.

  • Coupler Solution: In a separate beaker, dissolve this compound (1.0 eq) in a dilute aqueous solution of sodium hydroxide. Then, add sodium acetate to buffer the solution. Cool to 0-5 °C.

    • Causality: The β-ketoamide is dissolved in a weak base to deprotonate the active methylene group, forming the highly nucleophilic enolate anion. This greatly enhances its reactivity as a coupling component.

  • Coupling: Slowly add the cold diazonium salt solution to the vigorously stirred coupler solution, maintaining the temperature below 5 °C. The pH should be maintained in the weakly acidic range (pH 4-6) by adding sodium hydroxide or acetic acid as needed.

  • Precipitation: The azo dye will precipitate as a brightly colored solid. Stir the mixture for 1-2 hours in the ice bath to complete the precipitation.

  • Isolation: Filter the dye using vacuum filtration. Wash the solid extensively with water until the filtrate is neutral and free of salts.

  • Drying and Characterization: Dry the pigment in an oven at 60-80 °C. Characterize the product by its color and UV-Visible spectroscopy to determine its maximum absorbance wavelength (λmax).

Representative Dye DataExpected Value
Diazo Component 2,4-Dichloroaniline
Coupling Component This compound
Expected Color Yellow / Orange
Expected λmax (in DMSO) ~400-450 nm

Safety and Handling

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry, solid state. Never isolate solid diazonium salts. Always use them in solution immediately after preparation and keep them cold (0-5 °C) at all times.

  • Reagents: Handle concentrated acids (HCl) and bases (NaOH) with care. Aromatic amines can be toxic and should be handled with appropriate caution.[15][16] Refer to the Safety Data Sheet (SDS) for each specific reagent before use.[15][17]

Conclusion

This compound is a powerful and adaptable intermediate in organic synthesis. The protocols detailed herein for its application in the Japp-Klingemann reaction and azo coupling demonstrate its utility in creating structurally diverse and commercially important molecules. By understanding the chemical principles that govern its reactivity, researchers can leverage this building block to its full potential, paving the way for innovations in medicinal chemistry, materials science, and beyond.

References

  • The Japp-Klingemann Reaction. Organic Reactions.

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry.

  • New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Scirp.org.

  • The Japp‐Klingemann Reaction. ResearchGate.

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science.

  • Japp–Klingemann reaction. Wikipedia.

  • The Synthesis of Azo Dyes. Department of Chemistry, University of Calgary.

  • N-(4-Ethoxyphenyl)-3-oxobutanamide SDS. ECHEMI.

  • The Japp-Klingemann Reaction. Semantic Scholar.

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information.

  • Japp klingemann reaction. Slideshare.

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate.

  • Acetoacetanilide | 102-01-2. Biosynth.

  • N-(4-acetylphenyl)-3-oxobutanamide | 83999-28-4. Benchchem.

  • Classifications, properties, recent synthesis and applications of azo dyes. National Center for Biotechnology Information.

  • Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology.

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem.

  • Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate.

  • This compound. BLDpharm.

  • SAFETY DATA SHEET. Fisher Scientific.

  • An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Scirp.org.

  • SAFETY DATA SHEET. TCI Chemicals.

  • An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History. Benchchem.

  • 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. ResearchGate.

  • Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. LinkedIn.

  • The Synthetic Versatility of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide for Organic Synthesis. Benchchem.

  • Understanding the Chemical Properties and Applications of N-(4-Methylphenyl)-3-oxobutanamide. NINGBO INNO PHARMCHEM CO.,LTD.

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem.

Sources

Application Notes and Protocols: N-(4-ethylphenyl)-3-oxobutanamide as a Premier Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Concepts

N-(4-ethylphenyl)-3-oxobutanamide is a derivative of acetoacetanilide, characterized by a reactive β-ketoamide moiety. This functional group arrangement provides two key sites of reactivity: the electrophilic keto and amide carbonyls, and the nucleophilic C2 "active methylene" group, which is readily enolizable. This inherent ambiphilic nature makes it an exceptionally powerful and adaptable precursor for constructing a wide array of heterocyclic systems. The 4-ethylphenyl substituent offers a lipophilic handle, which can be crucial for modulating the pharmacokinetic properties of the final bioactive molecules.

This guide focuses on harnessing this reactivity to build two classes of heterocycles with profound importance in medicinal chemistry: dihydropyrimidinones and quinolinones. Dihydropyrimidinones are integral to numerous drugs, acting as calcium channel blockers, antiviral agents, and anticancer therapeutics.[1][2][3] Similarly, the quinolinone core is a privileged scaffold found in a multitude of antibacterial, anticancer, and anti-inflammatory agents.[4][5]

Physicochemical Properties of the Building Block
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₅NO₂
Molar Mass 205.25 g/mol
Appearance Off-white to pale yellow solid
CAS Number 22443-11-4
Representative Synthesis of this compound

The building block itself is readily synthesized via the condensation of 4-ethylaniline with a β-keto ester like ethyl acetoacetate. This straightforward procedure can be adapted from standard methods for preparing N-aryl-3-oxobutanamides.[6]

Strategic Application in Heterocyclic Synthesis

The true value of this compound is realized in its application as a linchpin in multicomponent reactions (MCRs). MCRs are highly efficient, atom-economical processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and intermediate isolation steps.

Below is a conceptual workflow illustrating the versatility of this building block.

G cluster_start Starting Material cluster_reactions Key Multicomponent Reactions cluster_products Resulting Heterocyclic Scaffolds A This compound B Biginelli Reaction A->B + Aldehyde + Urea/Thiourea C Conrad-Limpach Synthesis A->C Base-catalyzed cyclization D Hantzsch-type Synthesis A->D + Aldehyde + Ammonia Source E Dihydropyrimidinones (DHPMs) B->E F Quinolin-4-ones C->F G Dihydropyridines (DHPs) D->G

Caption: Versatility of this compound in heterocyclic synthesis.

Protocol I: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic acid-catalyzed, three-component condensation between an aldehyde, a β-dicarbonyl compound (here, our title building block), and urea or thiourea.[7][8] The resulting DHPMs are of immense pharmacological interest.[9][10]

Mechanistic Rationale

The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This highly electrophilic species is then attacked by the enol form of this compound. Subsequent cyclization via intramolecular condensation, followed by dehydration, yields the stable dihydropyrimidinone ring system. The use of an acid catalyst is crucial as it activates the aldehyde carbonyl for the initial condensation and facilitates the final dehydration step.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-(N-(4-ethylphenyl)carbamoyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one .

G A Step 1: Charge Reactants - this compound (1.0 eq) - 4-Methoxybenzaldehyde (1.0 eq) - Urea (1.5 eq) - Ethanol (Solvent) B Step 2: Add Catalyst - Conc. HCl (3-4 drops) A->B C Step 3: Reaction - Reflux at 80-90°C - Monitor by TLC (4-6 h) B->C D Step 4: Isolation - Cool to room temp. - Pour into ice-water - Stir for 30 min C->D E Step 5: Purification - Filter precipitate - Wash with cold water - Recrystallize from ethanol D->E F Final Product: Substituted DHPM E->F

Caption: Workflow for the Biginelli synthesis of a dihydropyrimidinone derivative.

Materials:

  • This compound (2.05 g, 10 mmol)

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (30 mL)

  • Concentrated Hydrochloric Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Charging the Flask: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10 mmol), 4-methoxybenzaldehyde (10 mmol), urea (15 mmol), and ethanol (30 mL).

  • Catalyst Addition: To the stirred suspension, add 3-4 drops of concentrated hydrochloric acid. The catalyst serves to accelerate the initial iminium ion formation, which is often the rate-limiting step.

  • Reaction Under Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The reaction is typically complete within 4-6 hours.

  • Product Isolation: Once the starting materials are consumed, remove the heat source and allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.

  • Purification: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2x20 mL).

  • Final Purification: The crude product is purified by recrystallization from hot ethanol to yield the desired 3,4-dihydropyrimidin-2(1H)-one as a crystalline solid.

Protocol II: Conrad-Limpach Synthesis of Quinolin-4-ones

The Conrad-Limpach synthesis is a powerful method for constructing the quinolin-4-one scaffold.[11] It involves two key thermal steps: an initial condensation of an aniline with a β-keto ester (or in our case, the β-ketoamide) to form an enamine intermediate, followed by a high-temperature thermal cyclization.

Mechanistic Rationale

The synthesis begins with the formation of a β-enaminone intermediate from this compound. While our starting material is already an amide, its active methylene group can still react under forcing conditions. A more direct approach involves reacting 4-ethylaniline with an excess of a β-ketoester like diethyl malonate, but for this application, we will illustrate the cyclization of our pre-formed building block, which occurs under strong basic or thermal conditions. The high temperature provides the activation energy required for the intramolecular 6-π electrocyclization onto the aromatic ring, followed by tautomerization to the stable quinolinone product.

Detailed Experimental Protocol

This protocol describes the synthesis of 2,4-dihydroxy-7-ethylquinoline (via the tautomeric quinolinone).

Materials:

  • This compound (2.05 g, 10 mmol)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether) or a strong base like Sodium Ethoxide.

  • Sand bath or high-temperature heating mantle

  • Standard laboratory glassware suitable for high-temperature reactions

Procedure (Thermal Cyclization):

  • Setup: Place this compound (10 mmol) in a flask containing a high-boiling solvent like diphenyl ether (20 mL). The solvent acts as a heat-transfer medium.

  • High-Temperature Reaction: Heat the mixture to a high temperature (typically 240-260 °C) using a heating mantle and a sand bath for precise temperature control.

  • Reaction Monitoring: Maintain this temperature for 20-30 minutes. The cyclization is usually rapid at this temperature. Monitor by taking small aliquots (carefully!) and analyzing via TLC or LC-MS after quenching.

  • Isolation and Purification: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a non-polar solvent like hexane to further encourage precipitation.

  • Filtration: Collect the crude solid by vacuum filtration.

  • Washing and Drying: Wash the solid with hexane to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Expected Outcome: This reaction yields a 4-hydroxyquinolin-2-one derivative, which is a key intermediate for further functionalization in drug discovery programs.[5] The quinolinone scaffold is known for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[4][12]

Summary and Outlook

This compound has been demonstrated to be a robust and versatile building block for the efficient synthesis of medicinally important heterocyclic compounds. The protocols detailed herein for the Biginelli and Conrad-Limpach reactions provide reliable and reproducible methods for accessing dihydropyrimidinone and quinolinone cores. The straightforward nature of these multicomponent reactions, combined with the tunability of the starting materials, makes this building block an invaluable tool for generating chemical libraries for high-throughput screening and advancing lead optimization campaigns in drug development. Future work can expand its use to other important reactions like the Hantzsch pyridine synthesis or the Gewald aminothiophene synthesis, further cementing its role as a cornerstone of modern heterocyclic chemistry.

References

  • Biological activity of natural 2-quinolinones. Taylor & Francis Online. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Biological activity of natural 2-quinolinones.Vertex AI Search.
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents (PDF).Vertex AI Search.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Recent advance in the pharmacology of dihydropyrimidinone. PubMed. Available at: [Link]

  • Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. PubMed. Available at: [Link]

  • Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective. IntechOpen. Available at: [Link]

  • Synthesis of active dihydropyrimidones and thiones.Vertex AI Search.
  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information (PMC). Available at: [Link]

  • One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. International Journal of ChemTech Research. Available at: [Link]

  • Nano catalysed Biginelli type reaction in green reaction media. International Journal of Advanced Research. Available at: [Link]

  • Design and synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Available at: [Link]

  • Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide (PDF). ResearchGate. Available at: [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. Available at: [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. ScienceDirect. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]

  • Synthesis of N,N-diethyl-2-(4-methylphenyl)-quinoline-4-carboxamide. PrepChem.com. Available at: [Link]

Sources

protocol for studying the in vitro metabolism of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Metabolic Investigation of N-(4-ethylphenyl)-3-oxobutanamide

Authored by: Gemini, Senior Application Scientist

Introduction: Context and Rationale

This compound is a compound of interest, recognized as a putative intermediate in the biotransformation of bucetin, an analgesic and antipyretic agent.[1] Understanding the metabolic fate of such compounds is a cornerstone of drug discovery and development, providing critical insights into pharmacokinetics, potential toxicity, and efficacy. The metabolic landscape of a xenobiotic dictates its half-life, exposure, and the formation of potentially active or toxic metabolites.[2][3]

This document provides a detailed protocol for characterizing the in vitro metabolism of this compound. We will primarily focus on two robust and widely adopted systems: Human Liver Microsomes (HLM) for assessing Phase I metabolic stability and identifying primary metabolites, and cryopreserved human hepatocytes as a more comprehensive model that includes both Phase I and Phase II metabolic pathways.[4][5][6] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework that balances technical rigor with practical, field-proven insights.

PART 1: Scientific Principles & Experimental Design

Choosing the Appropriate In Vitro System

The selection of an in vitro model is dictated by the specific questions being asked.

  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver's endoplasmic reticulum, enriched in cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I oxidative metabolism.[3][7] HLMs are cost-effective, easy to use, and ideal for high-throughput screening of metabolic stability and identifying CYP-mediated metabolites.[3] However, they lack the full complement of metabolic enzymes, notably most Phase II conjugating enzymes and cytosolic enzymes.

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full suite of Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[4][5] Hepatocyte assays provide a more holistic view of metabolism, accounting for cellular uptake and the interplay between different enzymatic systems.[4][8] They are considered a gold standard for predicting in vivo hepatic clearance.[8][9]

For this compound, we will first use HLM to determine its intrinsic stability against oxidative metabolism and to identify the primary Phase I metabolites. Subsequently, a hepatocyte stability assay can be employed to gain a more comprehensive metabolic profile.

Predicted Metabolic Pathways

The chemical structure of this compound suggests several potential metabolic pathways. A proactive understanding of these possibilities is crucial for designing the analytical method and interpreting the resulting data.

  • Oxidative Metabolism (Phase I):

    • O-de-ethylation: Cleavage of the ethyl group from the ether linkage, a common reaction catalyzed by CYP enzymes, would yield N-(4-hydroxyphenyl)-3-oxobutanamide.

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

    • Aliphatic Hydroxylation: Hydroxylation on the ethyl group.

  • Hydrolytic Metabolism (Phase I):

    • Amide Hydrolysis: Cleavage of the amide bond, potentially mediated by carboxylesterases, would yield 4-ethoxyaniline and 3-oxobutanoic acid.[10][11][12]

  • Reductive Metabolism (Phase I):

    • Keto Reduction: Reduction of the ketone group to a secondary alcohol, forming an analogue of bucetin.

  • Conjugative Metabolism (Phase II):

    • The hydroxylated metabolites formed in Phase I are susceptible to conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).

The following diagram illustrates these potential biotransformation routes.

G cluster_0 Predicted Metabolic Pathways cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism Parent This compound Met1 O-de-ethylation (N-(4-hydroxyphenyl)-3-oxobutanamide) Parent->Met1 CYP450 Met2 Aromatic Hydroxylation Parent->Met2 CYP450 Met3 Amide Hydrolysis (4-ethoxyaniline) Parent->Met3 Amidases/ Carboxylesterases Met4 Keto Reduction Parent->Met4 Carbonyl Reductases Met5 Glucuronidation Met1->Met5 UGTs Met6 Sulfation Met1->Met6 SULTs Met2->Met5 Met2->Met6

Caption: Predicted metabolic pathways for this compound.

PART 2: Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended SupplierNotes
This compoundAmBeed, Sigma-AldrichPurity >98%. Prepare a 10 mM stock in DMSO.[1]
Pooled Human Liver Microsomes (HLM)Corning, BioIVTStore at -80°C. Use a multi-donor pool (>20 donors).
Cryopreserved Human HepatocytesGibco, BioIVTStore in liquid nitrogen. Use a multi-donor pool.
NADPH Regenerating System (e.g., RapidStart™)BioIVT, PromegaSolution A (NADP+, G6P) and Solution B (G6PDH).[13][14][15]
Potassium Phosphate Buffer (100 mM, pH 7.4)Sigma-AldrichStandard incubation buffer.
Acetonitrile (ACN), HPLC/MS GradeFisher ScientificFor reaction quenching and protein precipitation.
Methanol (MeOH), HPLC/MS GradeFisher ScientificFor sample dilution.
Formic Acid, LC-MS GradeThermo Fisher ScientificMobile phase modifier.
Internal Standard (IS)---e.g., Terfenadine, Tolbutamide. For analytical quantification.[16]
Positive Control CompoundsSigma-Aldriche.g., Verapamil (high clearance), Warfarin (low clearance).
96-well incubation platesVWRPolypropylene, non-binding.
LC-MS/MS SystemWaters, Sciex, ThermoTriple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[17]
Protocol 1: Metabolic Stability in Human Liver Microsomes

This protocol determines the rate of disappearance of the parent compound, from which half-life (t½) and intrinsic clearance (CLint) are calculated.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Thaw HLM on ice. Dilute to 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[13][14]

    • Prepare a 2 µM working solution of this compound by diluting the 10 mM DMSO stock in buffer. The final DMSO concentration in the incubation should be ≤0.1%.[3]

    • Prepare quenching solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., 100 ng/mL terfenadine).

  • Incubation Setup (96-well plate):

    • Pre-incubation: Add 90 µL of the HLM suspension (1.0 mg/mL) to each well. Add 5 µL of the 2 µM test compound working solution.

    • Include controls:

      • Positive Control: A compound with known metabolic properties (e.g., verapamil).

      • Negative Control (-NADPH): Replace the NADPH regenerating system with buffer to ensure metabolism is cofactor-dependent.

      • T=0 Control: Wells where the reaction will be stopped immediately after adding the NADPH system.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate Reaction:

    • Start the metabolic reaction by adding 5 µL of the prepared NADPH regenerating system to each well. The final incubation volume is 100 µL, with a final HLM concentration of 0.5 mg/mL and a final substrate concentration of 1 µM.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of the ice-cold acetonitrile/IS quenching solution to the appropriate wells.[18] The T=0 sample is quenched immediately after adding NADPH.

    • Rationale for Quenching: The use of ice-cold organic solvent serves two purposes: it instantly denatures the metabolic enzymes, halting the reaction, and it precipitates the microsomal proteins.[19][20]

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Metabolite Identification (Metabolite Profiling)

This protocol is designed to identify the structures of metabolites formed during the incubation.

Step-by-Step Methodology:

  • Incubation: Follow the same procedure as the metabolic stability assay (Protocol 2.2), but use a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites for detection. Run a single, longer incubation time point (e.g., 60 or 120 minutes).

  • Control Samples:

    • T=0 Sample: Essential for distinguishing true metabolites from impurities in the parent compound or artifacts.

    • -NADPH Control: Helps differentiate NADPH-dependent (e.g., CYP-mediated) metabolites from non-NADPH-dependent products (e.g., hydrolysis by esterases).[10]

  • Sample Processing: Process the samples as described in Protocol 2.2, Step 5.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer to obtain accurate mass measurements of both the parent compound and potential metabolites.

PART 3: Analytical Methodology & Data Analysis

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying the parent compound and identifying its metabolites due to its high sensitivity and specificity.[17][21][22]

ParameterRecommended SettingRationale
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase.
Gradient 5% to 95% B over 5-7 minutesA generic gradient suitable for initial screening. Optimize as needed.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeRun in both modes initially to ensure detection of all metabolites.
MS Analysis (Stability) Multiple Reaction Monitoring (MRM)For highly sensitive and specific quantification of the parent compound.[23]
MS Analysis (Met ID) Full Scan (High-Res MS) & Data-Dependent MS/MSFor detecting unknown metabolites and acquiring fragmentation data for structural elucidation.[23][24]
Data Analysis

Metabolic Stability Calculations:

  • Calculate the peak area ratio of the parent compound to the internal standard at each time point.

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg)) [8]

Metabolite Identification:

  • Compare the chromatograms of the T=60 (or 120) minute sample with the T=0 and -NADPH control samples. Peaks present only in the active incubation are potential metabolites.

  • Examine the mass spectra of these potential metabolite peaks. Determine the mass shift from the parent compound to hypothesize the metabolic transformation (e.g., +16 Da suggests hydroxylation; -28 Da suggests O-de-ethylation).

  • Use high-resolution mass data to determine the elemental composition of the metabolites.

  • Analyze the MS/MS fragmentation patterns of the metabolites and compare them to the fragmentation of the parent compound to pinpoint the site of modification.[24]

The following diagram illustrates the overall experimental workflow.

G cluster_workflow In Vitro Metabolism Workflow cluster_data Data Analysis prep Reagent Preparation (HLM, Compound, NADPH System) incubate Incubation at 37°C (Time Points: 0, 5, 15, 30, 60 min) prep->incubate quench Reaction Quenching (Ice-Cold ACN + Internal Standard) incubate->quench process Protein Precipitation & Centrifugation quench->process analyze LC-MS/MS Analysis (MRM for Stability / Full Scan for Met ID) process->analyze stability Metabolic Stability Calculation (t½, CLint) analyze->stability met_id Metabolite Identification (Mass Shift, Fragmentation) analyze->met_id

Caption: Experimental workflow for in vitro metabolism studies.

PART 4: Trustworthiness and Self-Validation

Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for ensuring the integrity and trustworthiness of the generated data.

  • Positive Controls (e.g., Verapamil): These compounds have well-characterized high clearance rates. Their inclusion confirms that the microsomal preparation and cofactor system are enzymatically active and performing as expected. If the positive control fails, the results for the test compound are invalid.[4]

  • Negative Controls (-NADPH or Heat-Inactivated Microsomes): These controls are essential to demonstrate that the disappearance of the parent compound is a result of NADPH-dependent enzymatic activity (primarily CYPs).[9] Significant degradation in the absence of NADPH may indicate chemical instability or metabolism by non-CYP enzymes present in the microsomal preparation (e.g., some esterases).

  • T=0 Controls: This sample represents 100% of the compound at the start of the reaction and is crucial for accurate quantification of degradation over time. It also serves as a baseline chromatogram for metabolite identification, helping to distinguish true metabolites from pre-existing impurities in the compound stock.

References

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). Springer Protocols.
  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Configure RapidStart™ NADPH Regenerating System. (n.d.). BioIVT.
  • Drugs & Metabolites Standards. (n.d.). Alfa Chemistry.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). ResearchGate.
  • Anaerobic Metabolism of Aromatic Compounds. (n.d.). Ovid.
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • In vitro drug metabolism using liver microsomes. (2004). PubMed.
  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm.
  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2011). NIH.
  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). Sigma-Aldrich.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2012). NIH.
  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. (2022). NIH.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2021). ResearchGate.
  • NADPH-generating systems in bacteria and archaea. (2015). Frontiers.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks.
  • Metabolite Identification LC MS Testing. (2026). Pacific BioLabs.
  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (2016). SpringerLink.
  • Drug Metabolite Standards. (n.d.). MedchemExpress.com.
  • Metabolite Identification by Mass Spectrometry. (2017). International Journal of Pharmaceutical Research and Allied Sciences.
  • RapidStart™ NADPH Regenerating System. (n.d.). XenoTech.
  • Systematic LC/MS metabolite identification in drug discovery. (2001). ResearchGate.
  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (2010). American Chemical Society.
  • Controlled Substances & Illicit Drug Standards. (n.d.). Sigma-Aldrich.
  • THE METABOLISM OF AROMATIC COMPOUNDS. (1972). Annual Reviews.
  • Contrasting Influence of NADPH and a NADPH-Regenerating System on the Metabolism of Carbonyl-Containing Compounds in Hepatic Microsomes. (2017). ResearchGate.
  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (2024). NIH.
  • NADPH Regeneration System. (n.d.). Promega GmbH.
  • Schematic representation of metabolic pathways of aromatic hydrocarbons... (2016). ResearchGate.
  • A review of the metabolism of amide local anaesthetic agents. (1975). PubMed.
  • Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. (2013). NIH.
  • Metabolic Quenching. (n.d.). Center for Innovative Technology.
  • Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies. (2020). ResearchGate.
  • Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2025). NIH.
  • Quenching Methods for the Analysis of Intracellular Metabolites. (2014). SpringerLink.
  • Application Notes and Protocols for In Vitro Phenacetin Metabolism Studies in Human Liver Microsomes. (2025). Benchchem.
  • N-(4-Ethoxyphenyl)-3-oxobutanamide. (2023). NIH.
  • In vitro metabolic profiling and structure-metabolism relationships of substituted acetyl fentanyl-type new psychoactive substances. (2025). PubMed.
  • Synthesis and biological importance of amide analogues. (n.d.). Pulsus Group.
  • In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. (2017). PubMed.
  • N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PubChem.

Sources

Application of N-(4-ethylphenyl)-3-oxobutanamide in Dye and Pigment Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of N-(4-ethylphenyl)-3-oxobutanamide as a key intermediate in the synthesis of high-performance azo dyes and pigments. This guide delves into the chemical principles, detailed experimental protocols, and critical process parameters, offering a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Role of Acetoacetanilide Derivatives in Color Chemistry

Azo colorants, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic organic dyes and pigments.[1] Their widespread use in textiles, coatings, plastics, and printing inks is attributed to their brilliant colors, good lightfastness, and cost-effective synthesis.[2] The formation of these vibrant materials hinges on a fundamental two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1]

Acetoacetanilide derivatives, such as this compound, are crucial coupling components in the production of a wide array of yellow, orange, and red pigments.[3] The β-keto amide functionality within their structure provides a highly reactive methylene group that readily participates in the azo coupling reaction.[3] The substituents on the N-aryl ring of the acetoacetanilide play a pivotal role in fine-tuning the final properties of the pigment, including its shade, tinctorial strength, and resistance to light, weather, and solvents.[3][4]

This compound (CAS No. 32357-75-8), with its ethyl group at the para-position of the phenyl ring, offers a unique combination of steric and electronic properties that can be leveraged to synthesize pigments with specific performance characteristics.[5] This guide will provide the necessary protocols to explore its potential in developing novel colorants.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful and safe synthesis.

PropertyValueSource
CAS Number 32357-75-8[5]
Molecular Formula C₁₂H₁₅NO₂[5]
Molecular Weight 205.25 g/mol [5]
Appearance Off-white to pale yellow powder
Solubility Sparingly soluble in water; soluble in alkaline solutions and organic solvents like ethanol and acetic acid.[6]

The Synthetic Pathway: From Amine to Pigment

The synthesis of an azo pigment using this compound involves two critical stages: the formation of a diazonium salt from a primary aromatic amine (diazotization) and the subsequent reaction of this salt with the coupling component (azo coupling).

Synthesis_Pathway AromaticAmine Aromatic Amine (Ar-NH₂) DiazoniumSalt Diazonium Salt (Ar-N₂⁺X⁻) AromaticAmine->DiazoniumSalt Diazotization (NaNO₂, Acid, 0-5 °C) AzoPigment Azo Pigment DiazoniumSalt->AzoPigment Azo Coupling (pH control) CouplingComponent This compound CouplingComponent->AzoPigment

Figure 1. General workflow for azo pigment synthesis.

Part 1: Diazotization of a Primary Aromatic Amine

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures.[1] Maintaining a low temperature throughout the reaction is critical for safety and to maximize the yield of the diazonium salt.

  • Strong Acidic Medium: The reaction requires a strong mineral acid, such as hydrochloric acid, to generate nitrous acid (HNO₂) in situ from sodium nitrite. The acid also serves to dissolve the aromatic amine and stabilize the resulting diazonium salt.[1]

  • Slow Addition of Sodium Nitrite: A slow, controlled addition of the sodium nitrite solution ensures that the concentration of nitrous acid remains low, preventing side reactions and controlling the exothermic nature of the reaction.[1]

Detailed Experimental Protocol: Diazotization of 4-Nitroaniline

This protocol uses 4-nitroaniline as an example of a common aromatic amine for producing yellow to orange pigments.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Amine Solution Preparation: In a 250 mL beaker, suspend 0.05 mol of 4-nitroaniline in 100 mL of water. While stirring vigorously, slowly add 15 mL of concentrated hydrochloric acid. The amine will dissolve to form the hydrochloride salt.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this temperature range throughout the diazotization process.

  • Nitrite Solution Preparation: In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 15-20 minutes. Keep the thermometer in the reaction mixture to ensure the temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 15 minutes in the ice bath to ensure complete diazotization. The resulting clear, pale-yellow solution is the diazonium salt, which should be used immediately in the next step.

Part 2: Azo Coupling with this compound

Causality Behind Experimental Choices:

  • Alkaline Conditions for Coupling Component: this compound is dissolved in an alkaline solution (e.g., sodium hydroxide) to deprotonate the active methylene group, forming a highly nucleophilic enolate ion. This enhances its reactivity towards the electrophilic diazonium salt.[7]

  • pH Control: The pH of the coupling reaction is a critical parameter that influences the reaction rate and the final properties of the pigment. For acetoacetanilides, the coupling is typically carried out under weakly acidic to neutral conditions (pH 4-7) to ensure the diazonium salt is sufficiently electrophilic and the coupling component remains reactive.[7]

  • Controlled Mixing: The diazonium salt solution is added slowly to the coupling component solution to maintain control over the reaction and prevent unwanted side reactions or aggregation of the pigment particles.[8]

Detailed Experimental Protocol: Synthesis of a Monoazo Yellow Pigment

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

  • The freshly prepared diazonium salt solution from Part 1

  • Distilled Water

  • Ice

Equipment:

  • Large beaker (e.g., 600 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Coupling Component Solution: In a 600 mL beaker, dissolve 0.05 mol of this compound in 150 mL of a 5% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution to the solution of the coupling component. A brightly colored precipitate will form immediately.

  • pH Adjustment: During the addition, monitor the pH of the reaction mixture. Maintain a pH between 5 and 6 by adding a 10% acetic acid solution as needed.

  • Reaction Completion: After the addition of the diazonium salt is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated pigment by vacuum filtration using a Buchner funnel.

    • Wash the pigment cake thoroughly with cold distilled water until the filtrate is neutral and colorless. This removes any unreacted starting materials and inorganic salts.

    • Dry the pigment in an oven at 60-80 °C to a constant weight.

  • Post-Treatment (Optional): For certain applications, the pigment may be further treated by reslurrying in a solvent and heating to modify its crystal structure and improve properties like dispersibility and lightfastness.[9]

Characterization of the Synthesized Pigment

The synthesized azo pigment should be characterized to confirm its structure and evaluate its properties.

TechniqueExpected ObservationsSource
FT-IR Spectroscopy Presence of a characteristic azo (-N=N-) stretching vibration around 1400-1500 cm⁻¹. Also, look for the amide C=O stretch and N-H stretch from the acetoacetanilide moiety, and characteristic peaks from the aromatic rings.[10]
UV-Vis Spectroscopy An absorption maximum in the visible region (typically 400-500 nm for yellow pigments) corresponding to the π → π* transition of the extended conjugated system.[8]
¹H NMR Spectroscopy The spectrum will show signals corresponding to the aromatic protons of both the diazo and coupling components, the ethyl group protons, and the methyl and methylene protons of the butanamide chain. The disappearance of the active methylene proton signal of the starting coupling component is a key indicator of a successful reaction.[11]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.

  • Diazonium Salts: Diazonium salts in the solid state can be explosive. Always keep them in a cold aqueous solution and use them immediately after preparation.[1]

  • Aromatic Amines: Many aromatic amines are toxic and potential carcinogens. Handle them with extreme care and avoid inhalation and skin contact.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and all other reagents before starting any experimental work.[12][13][14]

Conclusion

This compound is a valuable and versatile coupling component for the synthesis of azo dyes and pigments. By carefully controlling the reaction conditions, particularly temperature and pH, researchers can synthesize novel colorants with tailored properties. The protocols provided in this guide offer a robust starting point for exploring the potential of this intermediate in various applications, from industrial colorants to specialized materials in drug development and diagnostics. Further research into the influence of the 4-ethylphenyl moiety on the final pigment properties will undoubtedly lead to the development of new and improved colorants.

References

  • BenchChem. (2025).
  • Scribd.
  • Universiti Kebangsaan Malaysia. (n.d.).
  • GodQuotes.com. (2025, July 23).
  • Slideshare.
  • IMR Press.
  • Salah M. Altaie, Roa'a Majid, & Nabeel B.Al-lami. (2017, October 21).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Pigments Using 2'-Chloroacetanilide.
  • Journal of Science and Arts.
  • ResearchGate. (2021, April 5).
  • ECHEMI. N-(4-Ethoxyphenyl)
  • The Synthesis of Azo Dyes.
  • SECOMAM S750.
  • GodQuotes.com. (2025, July 23).
  • ResearchGate. (2025, August 10).
  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide.
  • Fisher Scientific. (2023, August 23).
  • Semantic Scholar. (2017, April 24). Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and H NMR)
  • TCI Chemicals. (2025, October 1).
  • Scribd. Chemistry of Azo Dyes.
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling.
  • BLDpharm. 32357-75-8|this compound.
  • ResearchGate. (PDF) One-pot synthesis of azo compounds in the absence of acidic or alkaline additives.
  • European Patent Office. (n.d.).
  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide.
  • PMC. (2024, January 26). The continuous flow synthesis of azos.
  • MDPI.
  • BenchChem.
  • ResearchGate. (2025, August 6). Azo coupling reactions structures and mechanisms.
  • Google Patents. US6541112B1 - Rare earth manganese oxide pigments.
  • ResearchGate. (2025, August 10).
  • Beilstein Journals. (2014, December 17). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with.
  • PubChem. N,N,2-Trimethyl-3-oxobutanamide.
  • Google Patents.

Sources

Application Notes and Protocols for Assessing the Antibacterial Activity of N-(4-ethylphenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their ability to evade conventional antibiotic therapies, necessitating an urgent search for new chemical entities with potent antimicrobial properties.[1] Within this landscape, N-aryl-3-oxobutanamide derivatives have emerged as a promising scaffold in medicinal chemistry.[2] Studies on structurally related compounds, such as 2-benzylidene-3-oxobutanamide derivatives, have demonstrated significant activity against clinically relevant, drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB).[1][3] This indicates that the core structure of N-(4-ethylphenyl)-3-oxobutanamide and its derivatives warrants thorough investigation as a potential source of novel antibacterial agents.

This guide provides a comprehensive framework for researchers engaged in the synthesis and evaluation of this compound derivatives. It offers detailed, step-by-step protocols for determining their antibacterial efficacy, grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7] The causality behind experimental choices is explained to ensure both technical accuracy and the generation of reproducible, trustworthy data.

Part 1: Foundational Assays for Antibacterial Activity

The initial assessment of a novel compound's antibacterial potential typically involves a tiered approach, starting with a qualitative screening method, followed by quantitative determination of inhibitory and bactericidal concentrations.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[8][9][10] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface inoculated with a test bacterium will create a concentration gradient of the compound as it diffuses into the agar.[10][11] If the bacterium is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[10][12]

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

  • Inoculum Preparation:

    • From a pure, 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9][13]

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[10]

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative. A stock solution of the compound in a suitable solvent (e.g., DMSO) should be prepared, and a specific volume applied to each disk and allowed to dry.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[8][12] Disks should be spaced at least 24 mm apart and not too close to the edge of the plate.[9][12]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[11][14]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.[11]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[15] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[15]

Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).[14]

    • Typically, this involves adding 100 µL of CAMHB to wells 2 through 12. A 200 µL volume of the compound at its highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.[14] Well 11 serves as a growth control (broth and inoculum only), and well 12 serves as a sterility control (broth only).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum in CAMHB with a final concentration in each well of approximately 5 x 10⁵ CFU/mL. This is achieved by diluting the 0.5 McFarland standard suspension.

    • Add the standardized inoculum to each well (except the sterility control), resulting in a final volume of 100 µL in wells 2-11 and 200 µL in well 1.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[15]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[14][15]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[14][17][18] This assay is a crucial next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Determination

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and all wells with higher concentrations).[14]

    • Spread each aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]

  • MBC Determination:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][17][18]

Part 2: Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparing the activity of different derivatives and for drawing meaningful structure-activity relationships.

Table 1: Representative Data Summary for Antibacterial Activity

Compound IDBacterial Strain (ATCC Number)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
N-4-EP-OB-01S. aureus (ATCC 29213)
N-4-EP-OB-01E. coli (ATCC 25922)
N-4-EP-OB-02S. aureus (ATCC 29213)
N-4-EP-OB-02E. coli (ATCC 25922)
Positive ControlS. aureus (ATCC 29213)
Positive ControlE. coli (ATCC 25922)

Interpretation of MBC/MIC Ratio:

The MBC/MIC ratio is a useful metric for classifying the nature of the antimicrobial effect.[14]

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic.

Part 3: Experimental Workflows and Mechanistic Insights

Visualizing the experimental workflow can aid in understanding the logical progression of the assays.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_results Results & Interpretation Compound Synthesized N-(4-ethylphenyl)- 3-oxobutanamide Derivatives DiskDiffusion Disk Diffusion Assay Compound->DiskDiffusion Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Bacteria->DiskDiffusion MIC Broth Microdilution (MIC) DiskDiffusion->MIC Active Compounds DataAnalysis Data Analysis: Zone of Inhibition, MIC, MBC DiskDiffusion->DataAnalysis MBC Subculturing (MBC) MIC->MBC MIC->DataAnalysis MBC->DataAnalysis Ratio MBC/MIC Ratio Calculation MBC->Ratio SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Ratio->SAR

Caption: Workflow for assessing the antibacterial activity of novel compounds.

Potential Mechanisms of Action:

While the precise mechanism of action for this compound derivatives needs to be elucidated, related β-keto amides and similar structures have been investigated for various biological activities.[19] Some potential antibacterial mechanisms could involve:

  • Inhibition of Cell Wall Synthesis: Similar to β-lactam antibiotics, these compounds might interfere with enzymes like transpeptidases that are crucial for peptidoglycan cross-linking in the bacterial cell wall.[20]

  • Disruption of DNA Replication: Some antimicrobial agents act by inhibiting bacterial DNA gyrase or topoisomerase, essential enzymes for DNA replication and repair.[21]

  • Inhibition of Protein Synthesis: The compounds could potentially bind to ribosomal subunits, thereby inhibiting protein synthesis, a mechanism employed by antibiotics like macrolides and oxazolidinones.[22]

Further mechanistic studies, such as molecular docking with known bacterial targets and assays to measure effects on macromolecular synthesis, would be required to confirm the mode of action.[21][23]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and standardized approach for the initial antibacterial evaluation of novel this compound derivatives. By systematically determining the MIC and MBC against a panel of clinically relevant bacteria, researchers can identify promising lead compounds for further development. Subsequent studies should focus on elucidating the structure-activity relationships, exploring the spectrum of activity against a broader range of pathogens, and conducting toxicological assessments to evaluate the safety profile of the most potent derivatives. These efforts are critical in the ongoing search for new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay.
  • Benchchem. Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
  • EUCAST. EUCAST - Home.
  • Uddin, G., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC - NIH.
  • Lebeaux, D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • Wikipedia. European Committee on Antimicrobial Susceptibility Testing.
  • Wikipedia. Broth microdilution.
  • Wikipedia. Disk diffusion test.
  • ESCMID. EUCAST.
  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion.
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
  • Giske, C. G. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). PMC - PubMed Central.
  • Balouiri, M., Sadiki, M., & Koraichi, S. I. Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Wu, Y. W., et al. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Simner, P. J., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH.
  • Miller, A. L., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum - ASM Journals.
  • Giske, C. G. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • Aslam, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • Clinical & Laboratory Standards Institute. CLSI.
  • ResearchGate. (2024). Employing acetoacetamide as a key synthon for synthesizing novel thiophene derivatives and assessing their potential as antioxidants and antimicrobial agents.
  • Benchchem. (2025). A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives.
  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives.
  • ResearchGate. Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides.
  • Kumar, A., et al. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC - NIH.
  • Khan Academy. Beta-lactam antibiotics (video).
  • Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
  • Muller, C. (2000). [Ketolides and oxazolidinones. Mechanisms of action and antibacterial spectrum]. PubMed.
  • Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central.
  • Benchchem. (2025). Comparative Antimicrobial Potential of N-(3-methylphenyl)-3-oxobutanamide Derivatives: A Guide for Researchers.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

cytotoxicity assays for N-(4-ethylphenyl)-3-oxobutanamide on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cytotoxicity Profiling of N-(4-ethylphenyl)-3-oxobutanamide on Cancer Cell Lines

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Acetoacetanilide Derivative

This compound is a member of the N-aryl-β-ketoamides, a class of compounds that has garnered interest in medicinal chemistry. While this specific molecule is relatively underexplored, related 4-oxobutanamide derivatives have been investigated for their potential antitumor activities, suggesting that this scaffold may be a promising starting point for the development of new therapeutic agents.[1][2] The evaluation of the cytotoxic potential of novel chemical entities like this compound is a critical first step in the drug discovery pipeline.[3][4]

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation.

Compound Profile: this compound

  • Molecular Formula: C₁₂H₁₅NO₂[5]

  • Molecular Weight: 205.25 g/mol [5]

  • CAS Number: 32357-75-8[5]

  • Solubility: Based on congeners like N-(2,4-Dimethylphenyl)-3-oxobutanamide, which has very poor water solubility, this compound is expected to be sparingly soluble in aqueous media.[6] Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions.[3][7]

The Rationale for a Multi-Assay Approach to Cytotoxicity

A single assay provides only a snapshot of a compound's effect on cells. To build a robust and reliable cytotoxicity profile, a multi-faceted approach is essential. This guide focuses on a tiered strategy:

  • Primary Screening (Metabolic Viability): The MTT assay is a gold-standard colorimetric method for an initial assessment of how the compound affects the metabolic activity of a cell population, which is often used as a proxy for cell viability.[3][4][8]

  • Confirmation of Cell Death (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay complements the MTT assay by directly measuring cell membrane damage, a hallmark of cytotoxicity.[9] This helps to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell killing).[10]

  • Mechanism of Action (Apoptosis Induction): Once cytotoxicity is confirmed, apoptosis assays, such as Annexin V and Propidium Iodide (PI) staining, can elucidate whether the compound induces programmed cell death, a desirable characteristic for anti-cancer agents.[11]

Experimental Workflow Overview

The following diagram illustrates the logical flow of the cytotoxicity testing cascade for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanistic Insight MTT_Assay MTT Assay (Metabolic Activity) IC50 Determine IC50 Value MTT_Assay->IC50 LDH_Assay LDH Release Assay (Membrane Integrity) IC50->LDH_Assay Use concentrations around IC50 Apoptosis_Assay Annexin V / PI Staining (Apoptosis vs. Necrosis) LDH_Assay->Apoptosis_Assay If cytotoxic

Caption: Tiered approach for cytotoxicity assessment.

PART 1: Cell Viability Assessment using the MTT Assay

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4][12] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt to form insoluble purple formazan crystals.[8][13] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8]

Detailed Protocol for MTT Assay

Materials:

  • This compound

  • Sterile-filtered, high-purity DMSO

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[4][14]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in sterile PBS)[13][15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm)[13]

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in a complete culture medium to an optimal seeding density (typically 5,000-10,000 cells/well).[3]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]

    • Include wells with medium only for background control.[16]

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.[8]

    • Include an "untreated control" group with fresh medium only.[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[3][15]

    • Incubate the plate for an additional 3-4 hours at 37°C.[3] Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[8]

    • Add 150 µL of DMSO to each well to dissolve the formazan.[3][15]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[13]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC₅₀ Value:

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.[3]

Hypothetical Data Summary:

Cell LineCompoundIncubation TimeIC₅₀ (µM)
MCF-7This compound48 hours25.4
A549This compound48 hours42.1
HCT116This compound48 hours18.9

PART 2: Cytotoxicity Confirmation via LDH Release Assay

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cell types.[9] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[9][17] The LDH assay measures this released enzyme activity. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH.[18] The NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which can be quantified spectrophotometrically.[18] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[19]

Detailed Protocol for LDH Assay

Materials:

  • Cells and compound-treated plates prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Abcam).

  • Lysis Buffer (usually 10X, provided in the kit) to create a "Maximum LDH Release" control.

  • 96-well flat-bottom plate for the assay reaction.

  • Microplate reader capable of measuring absorbance at ~490 nm and ~680 nm.[19]

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Use supernatant from untreated or vehicle-treated cells.

    • Maximum LDH Release: 30-60 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to a set of control wells (untreated cells) to lyse the cells completely.

    • Background Control: Use fresh culture medium without cells.

  • Collect Supernatant:

    • After the treatment period, centrifuge the 96-well cell culture plate at 250 x g for 3-5 minutes to pellet any detached cells.[19]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[19]

  • LDH Reaction:

    • Prepare the Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well containing the supernatant.[19]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of Stop Solution (provided in the kit) to each well.[19]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm (for the formazan product) and 680 nm (for background).[19]

Data Analysis
  • Correct Absorbance Values:

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

  • Calculate Percent Cytotoxicity:

    • Use the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

G cluster_controls Prepare Controls start Plate Cells & Treat with Compound (24-72h) max_release Add Lysis Buffer (Max Release) start->max_release spontaneous Vehicle Control (Spontaneous Release) start->spontaneous centrifuge Centrifuge Plate (250 x g, 5 min) start->centrifuge max_release->centrifuge spontaneous->centrifuge transfer Transfer 50µL Supernatant to New Plate centrifuge->transfer add_reagent Add 50µL Reaction Mix transfer->add_reagent incubate Incubate 30 min (Room Temp, Dark) add_reagent->incubate add_stop Add 50µL Stop Solution incubate->add_stop read Read Absorbance (490nm & 680nm) add_stop->read

Caption: LDH Cytotoxicity Assay Workflow.

PART 3: Elucidating the Mechanism of Cell Death via Apoptosis Assay

Principle of Annexin V / Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical events.[20]

  • Early Apoptosis: One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.

  • Late Apoptosis/Necrosis: Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which occurs in late-stage apoptosis and necrosis.[21]

By using both stains simultaneously, we can distinguish between four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (primarily): Annexin V-negative and PI-positive.

Detailed Protocol for Annexin V/PI Staining (Flow Cytometry)

Materials:

  • Cells treated with this compound at concentrations around the IC₅₀ value.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Treat cells in 6-well plates with the compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme like Trypsin-EDTA.

    • Combine all cells and centrifuge at 500 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation

The flow cytometer will generate a dot plot with four quadrants representing the different cell populations. An effective pro-apoptotic compound will show a significant increase in the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations compared to the vehicle control.

G cluster_cell_states Cell States & Staining viable Viable Cell (PS inside, Intact Membrane) Annexin V (-) / PI (-) early_apoptosis Early Apoptosis (PS outside, Intact Membrane) Annexin V (+) / PI (-) viable->early_apoptosis Compound Induces Apoptosis late_apoptosis Late Apoptosis / Necrosis (PS outside, Permeable Membrane) Annexin V (+) / PI (+) early_apoptosis->late_apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-ethylphenyl)-3-oxobutanamide Yield in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-ethylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

The synthesis of this compound, a valuable intermediate in various chemical industries[1], is typically achieved through the condensation of 4-ethylaniline with either diketene or ethyl acetoacetate. While seemingly straightforward, achieving high yields and purity can be challenging. This guide will walk you through common issues and provide solutions grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

I've set up my reaction, but upon workup, I have a very low yield of the desired this compound, or no product at all.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Route 1: Using Ethyl Acetoacetate
Insufficient Reaction Time/TemperatureThe condensation of anilines with β-keto esters can be slow, especially without a catalyst.[2][3]Increase the reaction time and/or temperature. A typical protocol involves refluxing for 20-36 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Lack of CatalystWhile the reaction can proceed without a catalyst, the yield is often meager.[2] Catalysts can significantly accelerate the reaction rate.Add a catalytic amount of a suitable acid or base. Acetic acid (10 mol%) has been shown to be effective for N-acylation of amines with esters at temperatures ranging from 80-120 °C.[5][6][7][8] 4-Dimethylaminopyridine (DMAP) is another effective catalyst for this transformation.[4][9]
Unfavorable EquilibriumThe reaction is a reversible condensation that produces ethanol (from ethyl acetoacetate) or water as a byproduct. If this byproduct is not removed, the equilibrium may not favor product formation.If feasible with your setup, consider using a Dean-Stark apparatus to remove the ethanol or water as it forms, driving the reaction towards the product.
Route 2: Using Diketene
Diketene InstabilityDiketene is a highly reactive and unstable compound that can polymerize, especially if not handled correctly.[10]Use freshly distilled or high-purity diketene. Store it at low temperatures (0-5 °C) and avoid contact with acids, bases, and water during storage.[11]
Inefficient MixingThe reaction between diketene and 4-ethylaniline can be fast. Poor mixing can lead to localized side reactions and reduced yield.Ensure vigorous and efficient stirring throughout the addition of diketene.
Suboptimal Reaction TemperatureThe reaction is typically exothermic.[12] If the temperature is too high, side reactions can occur. If it's too low, the reaction rate may be too slow.The reaction is often carried out at a controlled temperature, for instance, between 0-15 °C.[11]
Problem 2: Formation of Significant Impurities and Side Products

My reaction yields a product, but it is contaminated with significant impurities, making purification difficult and lowering the final yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Diacylation Product The product, this compound, still has an active methylene group that can potentially react with another molecule of diketene or undergo other side reactions.Use a stoichiometric amount of diketene or a slight excess of 4-ethylaniline to minimize this side reaction. Slow, controlled addition of diketene to the aniline solution is crucial.[13]
Oxidation of 4-Ethylaniline Anilines are susceptible to oxidation, which can lead to the formation of colored, tar-like impurities.[12] This is especially problematic at elevated temperatures.Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[14] This is particularly beneficial when using the diketene route.[14]
Self-Condensation of Ethyl Acetoacetate In the presence of a strong base, ethyl acetoacetate can undergo self-condensation (Claisen condensation).[15][16]If using a base catalyst, opt for a weaker, non-nucleophilic base or a Lewis acid catalyst. Acetic acid is a good choice to avoid this side reaction.[5][6][7][8]
Formation of β-enaminoester The reaction between anilines and ethyl acetoacetate can sometimes yield the β-enaminoester as the major product, especially under certain catalytic conditions.While this is a related and sometimes desired product, if the amide is the target, ensure the reaction conditions (e.g., prolonged heating) favor the amide formation. The initial product may be the enamine, which can rearrange to the more stable amide.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: using diketene or ethyl acetoacetate?

A1: Both routes have their advantages and disadvantages.

  • Diketene Route: This method is often faster and can be higher yielding if performed correctly.[17] However, diketene is a hazardous and unstable reagent that requires careful handling.[10][11]

  • Ethyl Acetoacetate Route: This method is generally safer as the reagents are more stable. However, the reaction is often slower and may require a catalyst and higher temperatures to achieve a good yield.[2][3]

The choice of route often depends on the scale of the reaction and the available facilities for handling hazardous materials.

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent depends on the chosen synthetic route.

  • For the reaction with ethyl acetoacetate , a high-boiling, non-polar solvent like toluene or xylene is often used to allow for reflux at a sufficiently high temperature to drive the reaction.[4]

  • For the reaction with diketene , a non-polar solvent like benzene or toluene is commonly employed.[13] It is crucial to use a dry solvent to prevent the decomposition of diketene.

Q3: How can I effectively purify the crude this compound?

A3: The most common methods for purification are recrystallization and column chromatography.[18]

  • Recrystallization: This is often the first choice for purification. A common solvent system is an ethanol/water mixture.[13][18] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified product crystallizes out.

  • Silica Gel Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a more rigorous purification method.[4][9] A typical eluent system would be a mixture of petroleum ether and ethyl acetate.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress.[4] A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 4:1 or 10:1), can be used to separate the starting materials from the product.[4] The disappearance of the starting materials (4-ethylaniline) indicates the completion of the reaction.

Visualizing the Reaction and Troubleshooting Workflow

Reaction Mechanism: Condensation of 4-Ethylaniline with Ethyl Acetoacetate

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aniline 4-Ethylaniline intermediate Tetrahedral Intermediate aniline->intermediate + EAA eaa Ethyl Acetoacetate eaa->intermediate product This compound intermediate->product - Ethanol ethanol Ethanol intermediate->ethanol

Caption: General reaction scheme for the synthesis of this compound from 4-ethylaniline and ethyl acetoacetate.

Troubleshooting Workflow for Low Yield

G cluster_eaa Ethyl Acetoacetate Route cluster_diketene Diketene Route start Low Yield of this compound check_route Which synthetic route was used? start->check_route check_conditions_eaa Check Reaction Conditions: - Temperature - Time - Catalyst check_route->check_conditions_eaa Ethyl Acetoacetate check_reagent_diketene Check Diketene Quality and Handling check_route->check_reagent_diketene Diketene optimize_eaa Optimize Conditions: - Increase temperature/time - Add catalyst (e.g., Acetic Acid, DMAP) check_conditions_eaa->optimize_eaa end Improved Yield optimize_eaa->end optimize_diketene Use fresh, pure diketene. Ensure slow addition and efficient mixing. check_reagent_diketene->optimize_diketene optimize_diketene->end

Sources

Technical Support Center: Overcoming Solubility Challenges of N-(4-ethylphenyl)-3-oxobutanamide in Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-ethylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during the preparation and use of analytical standards of this compound (CAS: 32357-75-8, Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: 205.25 g/mol ).

Introduction: Understanding the Challenge

This compound belongs to the acetoacetanilide class of compounds. Structurally, it possesses a non-polar ethylphenyl group and a more polar oxobutanamide chain. This amphiphilic nature can lead to limited solubility in both purely aqueous and highly non-polar organic solvents, a common challenge for many aromatic amides.[1][2] Accurate and precise analytical results are predicated on the complete dissolution of the analytical standard. Incomplete dissolution can lead to significant errors in quantification, non-reproducible results, and incorrect impurity profiling.

This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and resolve solubility issues, ensuring the integrity of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my initial solvent. What are the recommended solvents to start with?

A1: Based on the structure of this compound and the known solubility of similar acetoacetanilide derivatives, a logical starting point is to use common reversed-phase HPLC solvents. While specific quantitative data for this exact compound is not widely published, related compounds show good solubility in polar aprotic solvents and some polar protic solvents.

Recommended Initial Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving hydrophobic compounds for biological assays and creating stock solutions. It is a powerful aprotic solvent.[3]

  • Acetonitrile (ACN): A common solvent in reversed-phase chromatography that can effectively dissolve moderately non-polar compounds.

  • Methanol (MeOH): Another widely used polar protic solvent in HPLC.

  • N,N-Dimethylformamide (DMF): A strong polar aprotic solvent, but its use should be carefully considered due to its higher boiling point and potential for degradation of certain analytes at elevated temperatures.

It is recommended to start with a small amount of the compound and incrementally add the solvent while vortexing or sonicating to aid dissolution.

Q2: My compound dissolves in the organic solvent, but precipitates when I dilute it with the aqueous mobile phase for my HPLC analysis. How can I prevent this?

A2: This is a common phenomenon known as "solvent-out" or "crashing out" and occurs when a compound that is soluble in a strong organic solvent is introduced into a weaker, more aqueous mobile phase.

Troubleshooting Steps:

  • Match the Diluent to the Mobile Phase: The ideal scenario is to dissolve your sample in a diluent that is the same as, or slightly weaker than, your initial mobile phase composition.[4] For example, if your HPLC gradient starts with 80% water and 20% acetonitrile, try dissolving your compound in a 20:80 acetonitrile:water mixture.

  • Reduce the Stock Solution Concentration: A lower concentration of the compound in the stock solution will be less likely to precipitate upon dilution.

  • Inject a Smaller Volume: If you are unable to change the stock solution solvent, reducing the injection volume can minimize the amount of strong solvent introduced onto the column, which can prevent precipitation at the column head.[4]

  • Use a Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. This involves using a mixture of solvents to achieve the desired solubility.

Advanced Solubility Enhancement Techniques

For particularly challenging cases, several advanced techniques can be employed to enhance the solubility of this compound.

Technique 1: Co-solvency

Q3: What is co-solvency and how can I apply it to my analytical standard preparation?

A3: Co-solvency is a technique that utilizes a mixture of solvents to increase the solubility of a solute. By blending a primary solvent with one or more "co-solvents," the polarity of the solvent system can be fine-tuned to better match that of the solute, thereby enhancing solubility. For this compound, a mixture of a polar protic solvent (like methanol or ethanol) with a polar aprotic solvent (like acetonitrile or DMSO) can be effective.

Workflow for Developing a Co-solvent System

CoSolventWorkflow A Initial Solubility Test (e.g., in ACN, MeOH, DMSO) B Select Primary Solvent (Solvent with best, but incomplete, solubility) A->B C Select Co-solvent (Miscible with primary solvent, different polarity) B->C D Prepare Binary Mixtures (e.g., 90:10, 75:25, 50:50 ratios of Primary:Co-solvent) C->D E Test Solubility in Mixtures (Vortex/Sonicate, visually inspect for dissolution) D->E F Select Optimal Ratio (Lowest % of strong solvent for complete dissolution) E->F

Caption: Workflow for developing a co-solvent system.

Technique 2: Use of Surfactants

Q4: Can surfactants be used to improve the solubility of this compound for analytical purposes?

A4: Yes, surfactants can be very effective in solubilizing non-polar compounds in aqueous solutions. Surfactants form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.[5] This technique is particularly useful when preparing standards for analyses that require a predominantly aqueous matrix.

Commonly Used Surfactants in Analytical Chemistry:

Surfactant TypeExampleTypical ConcentrationConsiderations
Anionic Sodium Dodecyl Sulfate (SDS)0.1% - 1% (w/v)Can interact with the stationary phase in HPLC.
Non-ionic Tween® 80, Triton™ X-1000.1% - 1% (v/v)Generally more compatible with reversed-phase HPLC.
Cationic Cetyltrimethylammonium Bromide (CTAB)0.1% - 0.5% (w/v)Can cause strong interactions with silica-based columns.

Protocol for Surfactant-Assisted Solubilization:

  • Prepare a stock solution of the chosen surfactant in water (e.g., 1% SDS).

  • Weigh a small amount of this compound into a vial.

  • Add the surfactant solution and vortex or sonicate until the compound is fully dissolved.

  • It is crucial to run a blank containing the surfactant to assess any potential interference with the analytical method.

Technique 3: pH Adjustment

Q5: Is this compound's solubility pH-dependent?

A5: The amide functional group in this compound is generally considered neutral and does not have a readily ionizable proton. Therefore, its solubility is not expected to be significantly influenced by pH changes within the typical analytical range (pH 2-10). While extreme pH conditions could potentially lead to hydrolysis of the amide bond, this is more of a stability concern than a solubility enhancement strategy for routine analysis.

Technique 4: Complexation with Cyclodextrins

Q6: How can cyclodextrins help with the solubility of my compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Experimental Protocol for Cyclodextrin Complexation:

  • Prepare a stock solution of HP-β-CD in water (e.g., 10% w/v).

  • Add an excess of this compound to the HP-β-CD solution.

  • Shake the mixture at a constant temperature for 24-48 hours to reach equilibrium.

  • Filter the suspension to remove the undissolved compound.

  • The concentration of the dissolved compound in the filtrate can then be determined by a validated analytical method.

Stability Considerations and Method Validation

Q7: Once I have dissolved my standard, how can I ensure its stability?

A7: The stability of your analytical standard is crucial for obtaining accurate and reliable data over time. A forced degradation study should be performed to understand the stability of this compound under various stress conditions. This is a key component of developing a stability-indicating analytical method as per ICH guidelines.[8][9][10]

Forced Degradation Workflow

ForcedDegradation cluster_stress Stress Conditions cluster_invisible A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) G Expose to Stress Conditions for Defined Time Points B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) C Oxidation (e.g., 3% H₂O₂, RT) D Thermal Stress (e.g., 80°C) E Photostability (ICH Q1B conditions) F Prepare Solutions of this compound H Analyze Stressed Samples by HPLC-DAD/MS G->H I Evaluate Peak Purity of the Main Peak H->I J Identify and Characterize Degradation Products H->J

Caption: General workflow for a forced degradation study.

Q8: How do I validate my analytical method once I've overcome the solubility issues?

A8: Method validation is a regulatory requirement to ensure that your analytical method is suitable for its intended purpose. The validation should be performed according to the guidelines of the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1).[8][11][12][13][14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are crucial for demonstrating specificity.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Overcoming the solubility challenges of this compound is a critical step in developing robust and reliable analytical methods. By systematically exploring different solvents, employing co-solvency, considering the use of surfactants or cyclodextrins, and ensuring the stability of the prepared standards, researchers can generate high-quality analytical data. This guide provides a framework for troubleshooting common issues and implementing effective solutions based on sound scientific principles and regulatory expectations.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Photostability Testing of New Drug Substances and Products Q1B. 1996. Available from: [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. 2025.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • PubMed. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). 1989.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! 2025.
  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. 2024.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • PubMed. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. 1996.
  • Restek. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. 2025.
  • LCGC International.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hydroxypropyl Beta Cyclodextrin in Enhancing Drug Solubility.
  • ResearchGate. Solubility enhancement and application of cyclodextrins in local drug delivery. 2019.
  • International Journal of Scientific & Technology Research. Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.
  • Wikipedia. Acetoacetanilide.
  • SGS.
  • PubChem. Acetoacetanilide.
  • BioProcess International.
  • Semantic Scholar. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide.
  • NIH.
  • Thermo Fisher Scientific.
  • Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate.
  • SIELC Technologies. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column.
  • Alfa Chemistry. Surfactant Analysis by HPLC: A Comprehensive Guide.
  • PMC - NIH. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • figshare.
  • YouTube. Best solvent to dissolve HPLC samples. 2023.
  • ResearchGate.
  • ResearchGate. Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions.
  • Benchchem. Technical Support Center: Enhancing the Solubility of N-(2-Methoxyphenyl)-3-oxobutanamide for Biological Assays.
  • Der Pharma Chemica.
  • ResearchGate.
  • NIH.
  • BLDpharm. 38659-86-8|N-(4-(Dimethylamino)phenyl)-3-oxobutanamide.
  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.

Sources

Technical Support Center: A Guide to High-Purity Synthesis of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Scope

Welcome to the technical support center for the synthesis of N-(4-ethylphenyl)-3-oxobutanamide (CAS No. 32357-75-8)[1]. This molecule is a key acetoacetanilide intermediate, widely utilized in the manufacturing of high-performance azo pigments and as a potential building block in pharmaceutical development.[2][3] Achieving high purity is paramount, as residual starting materials or reaction byproducts can significantly compromise the performance, safety, and regulatory compliance of the final product.

This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols designed for researchers, process chemists, and drug development professionals. Our focus is not just on what to do, but why specific experimental choices are critical for minimizing impurity formation and ensuring a robust, reproducible synthesis.

Fundamentals of the Acetoacetylation Reaction

The most common and industrially relevant synthesis of this compound involves the acetoacetylation of 4-ethylaniline. This is typically achieved through a nucleophilic acyl substitution reaction with diketene.[2] The lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks one of the carbonyl carbons of the highly reactive diketene molecule, leading to the opening of the four-membered ring and subsequent formation of the stable amide product.

While the primary reaction is efficient, the high reactivity of diketene and the potential for side reactions necessitate precise control over the experimental conditions.

cluster_main Desired Reaction Pathway cluster_side Common Side Reaction reac1 4-Ethylaniline prod N-(4-ethylphenyl) -3-oxobutanamide reac1->prod Nucleophilic Attack reac2 Diketene reac2->prod reac1_side 4-Ethylaniline side_prod Diacylated Impurity reac1_side->side_prod Double Addition reac2_side Diketene (Excess) reac2_side->side_prod

Caption: Desired reaction versus a common side reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product is off-white, yellow, or oily, with a broad and depressed melting point. What are the likely impurities?

A1: This is the most common issue and typically points to a mixture of impurities.

  • Unreacted 4-Ethylaniline: The starting aniline is a liquid at room temperature and can cause the product to appear oily or "wet" while significantly depressing the melting point.[4][5] Its presence indicates an incomplete reaction.

  • Degradation Products: 4-Ethylaniline is susceptible to air oxidation, especially when heated, which can form colored impurities. Furthermore, diketene itself is thermally unstable and can undergo violent polymerization, particularly in the presence of acid or base catalysts, leading to a variety of byproducts.[6][7]

  • Hydrolysis Products: If your solvents are not anhydrous, diketene will readily hydrolyze to form the unstable acetoacetic acid, which can further decompose.[2]

Solution: First, confirm the presence of starting material using Thin-Layer Chromatography (TLC). To remove these impurities, a carefully executed recrystallization is necessary. See Protocol 5.2 for a detailed procedure. For preventative measures, refer to Section 4.0.

Q2: The reaction turns dark brown or black upon heating. How can I prevent this?

A2: Dark coloration is almost always due to thermal degradation.

  • Causality: The reaction between anilines and diketene is exothermic. Uncontrolled addition of diketene can cause a rapid temperature spike, leading to the decomposition of both the starting materials and the product. Diketene itself can begin to decompose exothermically at temperatures as low as 98 °C (208 °F), especially if contaminants are present.[6]

  • Solution: Maintain strict temperature control. Add the diketene solution dropwise to the aniline solution while cooling the reaction vessel in an ice bath. After the addition is complete, allow the reaction to warm to room temperature and then heat gently if required to drive the reaction to completion.[8]

Q3: My yield is consistently low, even though TLC shows full consumption of the starting aniline.

A3: If the starting material is consumed but the isolated yield is low, the issue likely lies in the workup or purification stages.

  • Mechanical Losses: Significant product can be lost during transfers, filtration, and other handling steps. Ensure you are thoroughly rinsing all glassware that contained the product solution.

  • Recrystallization Issues: Using too much recrystallization solvent will result in a significant portion of your product remaining dissolved in the mother liquor. The goal is to create a saturated solution at high temperature.[9][10] Refer to Protocol 5.2.

  • Diketene Hydrolysis: If the reaction was performed under non-anhydrous conditions, a significant portion of the diketene may have been consumed by reaction with water instead of the aniline, leading to a lower theoretical yield from the start.[11]

Q4: I'm observing a byproduct with a higher molecular weight in my mass spectrum analysis, possibly from diacylation. How can this be avoided?

A4: This indicates a problem with stoichiometry control. The nitrogen on the newly formed amide is still weakly nucleophilic and can potentially react with a second molecule of highly reactive diketene.

  • Causality: This side reaction is favored when there is a significant excess of diketene relative to the 4-ethylaniline.

  • Solution: Precise control of stoichiometry is critical. Use a 1:1 molar ratio of 4-ethylaniline to diketene, or even a slight excess (e.g., 1.05 equivalents) of the aniline. The diketene should always be added slowly and dropwise to the solution of the aniline, ensuring it reacts with the more nucleophilic primary amine before it can react with the less nucleophilic amide product.

cluster_purity Purity Issues cluster_yield Yield Issues start Problem Encountered (e.g., Low Purity, Poor Yield) purity_check Assess Crude Product (TLC, Melting Point) start->purity_check low_yield Low Isolated Yield? start->low_yield discolored Discolored / Oily Product? purity_check->discolored unreacted_sm Cause: Unreacted Starting Material / Degradation Products discolored->unreacted_sm Yes discolored->low_yield No recrystallize Solution: Perform Recrystallization (See Protocol 5.2) unreacted_sm->recrystallize workup_loss Cause: Poor Workup / Excess Recrystallization Solvent low_yield->workup_loss Yes optimize_protocol Solution: Optimize Solvent Volume & Minimize Transfers workup_loss->optimize_protocol

Caption: A troubleshooting flowchart for common synthesis issues.

Proactive Strategies for Impurity Prevention

The best troubleshooting is prevention. By carefully controlling key reaction parameters, you can significantly reduce the formation of impurities from the outset.

ParameterBest PracticeScientific Rationale
Starting Materials Use high-purity (>98%) 4-ethylaniline[5]. Use freshly opened or distilled diketene. Ensure all solvents are anhydrous.Impurities in starting materials will carry through to the final product. Water will hydrolyze diketene, reducing yield and forming byproducts[2][11].
Stoichiometry Use a 1:1 molar ratio of diketene to 4-ethylaniline. Add diketene dropwise to the aniline solution.Prevents the formation of diacylated byproducts and ensures complete consumption of the limiting reagent.
Temperature Control Add diketene at 0-10 °C. After addition, allow to warm to room temperature, then heat gently (e.g., 40-50 °C) only if necessary.The reaction is exothermic. Low-temperature addition prevents dangerous, uncontrolled polymerization of diketene and minimizes thermal degradation of the aniline.[6][7]
Solvent Choice Use an inert, aprotic solvent such as toluene, benzene, or ethyl acetate.[3][8]Aprotic solvents prevent side reactions with the highly electrophilic diketene. The solvent must be able to dissolve the starting materials.
Reaction Monitoring Monitor the reaction progress by TLC until the 4-ethylaniline spot has completely disappeared.Prevents unnecessarily long heating times which can lead to degradation, and ensures the reaction has gone to completion for maximum yield.

Validated Experimental Protocols

5.1 Protocol: Synthesis of this compound

This protocol is adapted from established procedures for acetoacetanilide synthesis and should only be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-ethylaniline (0.5 mol) in 125 mL of anhydrous toluene.

  • Reagent Preparation: In the dropping funnel, prepare a solution of diketene (0.5 mol) in 75 mL of anhydrous toluene.

  • Reaction: Begin stirring the aniline solution and cool the flask in an ice-water bath. Add the diketene solution dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to confirm the disappearance of the 4-ethylaniline spot.

  • Workup: Once the reaction is complete, cool the mixture. The product may begin to precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Isolation: Collect the crude solid product by vacuum filtration, wash the filter cake with a small amount of cold toluene or hexane to remove soluble impurities, and air dry.

5.2 Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purification, but the choice of solvent is critical. For acetoacetanilides, an aqueous ethanol system is often highly effective.[8][12]

  • Solvent Preparation: Prepare a hot solvent mixture of approximately 50% aqueous ethanol.

  • Dissolution: Place the crude, dry solid from Protocol 5.1 into an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot aqueous ethanol solvent required to just completely dissolve the solid. This should be done on a hot plate with constant swirling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same 50% aqueous ethanol mixture) to remove any residual soluble impurities from the crystal surfaces. Allow the crystals to dry completely.

  • Validation: Assess the purity of the final product by taking a melting point and running a TLC. A sharp melting point close to the literature value and a single spot on the TLC plate indicate high purity.

References

  • Wikipedia Contributors. (n.d.). Diketene. Wikipedia. Retrieved from [Link]

  • Scribd. (n.d.). Acetanilide Purification Guide. Retrieved from [Link]

  • Williams, J. W., & Krynitsky, J. A. (1941). Acetoacetanilide. Organic Syntheses, 21, 4. doi:10.15227/orgsyn.021.0004. Retrieved from [Link]

  • Scribd. (n.d.). Acetanilide Synthesis & Purification. Retrieved from [Link]

  • Purohit, D. (n.d.). ACETOACETANILIDE for Synthesis 98%. Jigs Chemical. Retrieved from [Link]

  • Scribd. (n.d.). Purification of Acetanilide Via Recrystallization. Retrieved from [Link]

  • Eisentraeger, M., et al. (2003). Chemical reactivity and biological activity of diketene. Chemical research in toxicology, 16(5), 658–668. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Reactivity and Biological Activity of Diketene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diketene. PubChem Compound Database. Retrieved from [Link]

  • Hansen, N. K. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74–78. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylaniline. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Peak Resolution for N-(4-ethylphenyl)-3-oxobutanamide in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N-(4-ethylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) of this compound. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to troubleshooting and method optimization.

Introduction: Understanding the Analyte

This compound is a molecule that presents unique challenges in RP-HPLC due to its specific chemical properties. Its structure includes a hydrophobic ethylphenyl group, a polar amide linkage, and a β-keto-amide functional group. This latter feature is particularly important as it can undergo keto-enol tautomerization, which can be a primary cause of peak splitting or broadening if not properly controlled.[1] Understanding these characteristics is the first step toward developing a robust and reproducible HPLC method.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the analysis of this compound.

Q1: Why am I seeing a broad or tailing peak for this compound?

A1: Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.[2] The amide group and the potential for the molecule to interact with active sites (silanols) on the silica backbone of the column can lead to this issue. Ensure your mobile phase pH is appropriately controlled. For compounds with amide groups, a C18 column is a good starting point, but if tailing persists, consider a column with a different stationary phase, such as one with an embedded polar group.[3]

Q2: My peak for this compound is split or has a shoulder. What could be the cause?

A2: Peak splitting is a frequent issue with β-keto compounds due to keto-enol tautomerism.[4] The keto and enol forms can have slightly different retention times, leading to a distorted peak. Lowering the column temperature can sometimes slow the interconversion between tautomers, potentially resolving them into two separate, sharper peaks or coalescing them into one. Additionally, the pH of the mobile phase can influence the equilibrium between the two forms.

Q3: What is a good starting point for a mobile phase for this compound?

A3: A common starting point for a compound like this compound in reverse-phase HPLC is a mixture of acetonitrile (ACN) and water.[3] A gradient elution from a lower to a higher concentration of ACN is often effective. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is recommended to control the ionization state of any residual silanols on the column and to provide consistent peak shapes.[3]

Q4: Should I be concerned about the column temperature?

A4: Yes, column temperature is a critical parameter. It influences solvent viscosity, analyte solubility, and the kinetics of tautomeric interconversion.[5] Operating at a controlled, elevated temperature (e.g., 30-40°C) can improve peak shape and reduce run times by lowering mobile phase viscosity and enhancing mass transfer.[6] However, excessively high temperatures can alter selectivity or degrade the analyte or column.

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving poor peak resolution for this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape is a common problem that can compromise the accuracy of quantification. The following workflow will help you diagnose and resolve these issues.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing, Fronting, Broadening) check_ph 1. Evaluate Mobile Phase pH start->check_ph check_solvent 2. Assess Sample Solvent check_ph->check_solvent If tailing persists check_temp 3. Optimize Column Temperature check_solvent->check_temp If fronting/splitting occurs check_column 4. Consider Stationary Phase check_temp->check_column If peak is broad solution Improved Peak Shape check_column->solution If secondary interactions are suspected

Caption: Systematic workflow for troubleshooting poor peak shape.

Causality: The pKa of the enolic proton in acetoacetanilide, a close analog of your analyte, is approximately 10.68.[7] While the amide group is generally neutral, interaction with acidic silanol groups on the stationary phase can cause peak tailing, especially at mid-range pH. By working at a low pH (e.g., pH 2.5-3.5), you ensure that the silanol groups are protonated and less likely to interact with your analyte.

Experimental Protocol: pH Optimization

  • Prepare Mobile Phases: Prepare identical mobile phases (e.g., 50:50 ACN:Water) but buffer them at different pH values: pH 2.5 (using 0.1% formic acid), pH 4.5 (using a 10 mM acetate buffer), and pH 7.0 (using a 10 mM phosphate buffer).

  • Equilibrate the Column: For each mobile phase, equilibrate your C18 column for at least 20 column volumes.

  • Inject Analyte: Inject a standard solution of this compound.

  • Analyze Peak Shape: Compare the peak asymmetry and tailing factor at each pH. It is highly likely that the lower pH will provide a more symmetrical peak.

Mobile Phase pHExpected ObservationRationale
2.5 - 3.5 Symmetrical peakSilanol groups are protonated, minimizing secondary interactions.
4.5 - 6.5 Potential for peak tailingPartial ionization of silanol groups can lead to interactions.
> 7.0 Increased tailingSilanol groups are deprotonated and highly interactive.

Causality: Injecting your sample in a solvent that is significantly stronger (more organic content) than your initial mobile phase composition can cause peak distortion, including fronting or splitting.[8] This is because the strong sample solvent carries the analyte band too far down the column in a diffuse manner before proper partitioning can occur.

Best Practice: Always aim to dissolve your sample in the initial mobile phase composition or a weaker solvent. If your sample is not soluble in the initial mobile phase, use the minimum amount of a stronger solvent and inject the smallest possible volume.

Causality: Temperature affects the kinetics of the keto-enol tautomerism. At ambient or fluctuating temperatures, the on-column interconversion can be slow enough to manifest as a broadened or split peak. Increasing the temperature can accelerate this interconversion, causing the two forms to elute as a single, sharp peak.[9]

Experimental Protocol: Temperature Scouting

  • Set Initial Conditions: Use your optimized mobile phase from Step 1.

  • Temperature Gradient: Set the column oven to 30°C and inject your sample. Sequentially increase the temperature in 5°C increments (e.g., 35°C, 40°C, 45°C) and inject the sample at each temperature, allowing for equilibration time.

  • Evaluate Resolution and Peak Shape: Observe the effect of temperature on peak width and shape. There is often an optimal temperature that provides the best balance of peak shape and analysis time.

Causality: If you have optimized the mobile phase and temperature but still face peak shape issues, the problem may lie with irreversible interactions with the stationary phase. While a standard C18 column is a good first choice, the presence of the amide group in this compound may benefit from a different type of stationary phase.

Alternative Stationary Phases:

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., an amide) embedded in the alkyl chain. This can lead to improved peak shape for basic and polar compounds by shielding the analyte from residual silanols.

  • Phenyl-Hexyl Columns: The phenyl stationary phase can offer alternative selectivity through pi-pi interactions with the aromatic ring of your analyte, which may improve resolution from nearby impurities.

Issue 2: Co-elution with Impurities

If your peak of interest is not well-separated from other components in your sample, you will need to adjust the method's selectivity.

Workflow for Improving Selectivity

start Co-eluting Peaks change_solvent 1. Change Organic Modifier start->change_solvent adjust_gradient 2. Modify Gradient Slope change_solvent->adjust_gradient If resolution is still poor change_column 3. Switch Stationary Phase adjust_gradient->change_column If selectivity is insufficient solution Baseline Resolution change_column->solution For orthogonal selectivity

Caption: A workflow for improving the separation of co-eluting peaks.

Causality: Different organic solvents interact with analytes and the stationary phase in distinct ways, altering the selectivity of the separation. The most common solvents in RP-HPLC are acetonitrile and methanol. Acetonitrile is aprotic and has weaker solvent strength, while methanol is a protic solvent and can engage in hydrogen bonding.

Experimental Protocol: Solvent Screening

  • Initial Method: Develop a baseline separation using an acetonitrile/water gradient.

  • Substitute with Methanol: Replace the acetonitrile with methanol. You will likely need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile. A good starting point is to use a higher percentage of methanol to achieve similar retention times.

  • Compare Chromatograms: Analyze the changes in peak elution order and resolution. The selectivity will likely be different, potentially resolving your co-eluting peaks.

Organic ModifierPropertiesPotential Impact on Selectivity
Acetonitrile Aprotic, weaker solventGood general-purpose solvent.
Methanol Protic, stronger hydrogen bondingCan significantly alter selectivity, especially for polar compounds.

Causality: A shallower gradient (i.e., a smaller change in organic solvent concentration over a longer time) increases the time the analyte spends in the column, providing more opportunity for separation.[10]

Practical Tip: If two peaks are closely eluting, try decreasing the gradient slope in the region where they elute. For example, if the peaks elute at 45% ACN, modify your gradient to have a shallower slope between 40% and 50% ACN.

Summary of Recommendations

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.5 (e.g., 0.1% Formic Acid)Suppresses silanol ionization, improving peak shape.
Organic Modifier Acetonitrile (primary), Methanol (for alternative selectivity)Different solvents provide different selectivities.
Column Temperature 30 - 45°C (controlled)Improves peak shape by accelerating tautomeric interconversion and reducing viscosity.
Stationary Phase C18 (start), consider EPG or Phenyl if issues persistAlternative stationary phases can offer different selectivities and reduce secondary interactions.
Sample Solvent Dissolve in initial mobile phase compositionPrevents peak distortion caused by solvent mismatch.

By systematically addressing these parameters, you can develop a robust and reliable RP-HPLC method for the accurate analysis of this compound, ensuring high-quality, reproducible results in your research and development endeavors.

References

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • PubChem. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 5). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

Sources

troubleshooting matrix effects in LC-MS/MS analysis of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-ethylphenyl)-3-oxobutanamide LC-MS/MS Analysis

A Senior Application Scientist's Guide to Overcoming Matrix Effects

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of this compound and similar small molecules. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, to empower you to solve one of the most persistent challenges in quantitative bioanalysis: the matrix effect.

Section 1: The Basics: Understanding & Identifying Matrix Effects

Q1: What exactly is a "matrix effect" and why is it a problem for my this compound analysis?

A: The matrix effect is the alteration of your analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] For a compound like this compound, which has both polar and non-polar functionalities, this is a significant concern.

These interfering components—which can include salts, lipids, proteins, and metabolites—are not visible in your MRM chromatogram but compete with your analyte for ionization in the mass spectrometer's source.[1][2] This competition can lead to:

  • Ion Suppression: The most common effect, where the analyte signal is decreased, leading to poor sensitivity and inaccurate, artificially low quantitative results.[1][3]

  • Ion Enhancement: Less common, but where the analyte signal is increased, leading to artificially high results.[1]

The core problem is that matrix effects are often inconsistent and unpredictable, severely compromising the accuracy, precision, and reproducibility of your assay.[4]

Q2: My calibration curve looks good in pure solvent, but my QC results in plasma are failing. Could this be a matrix effect?

A: Absolutely. This is a classic symptom of matrix effects. A clean solvent provides an ideal environment for ionization. However, when you move to a biological matrix like plasma, endogenous substances like phospholipids can co-elute with your analyte. These substances interfere with the ionization process, suppressing the signal of your analyte in the QC samples but not in your solvent-based standards. This discrepancy leads to poor accuracy and failed runs. Comparing calibration curves prepared in solvent versus those in a blank matrix extract is a standard way to initially assess the significance of matrix effects.[1]

Q3: How can I definitively prove that matrix effects are impacting my assay?

A: There are two primary experimental approaches to diagnose matrix effects: one qualitative and one quantitative.

  • Qualitative Assessment: Post-Column Infusion (PCI) This is the best way to visualize where in your chromatographic run ion suppression or enhancement occurs.[4][5] A constant flow of this compound is T-infused into the mobile phase after the analytical column but before the MS source. You then inject an extracted blank matrix sample. A stable, flat baseline signal is expected. Any dips or peaks in this baseline directly correspond to regions of ion suppression or enhancement caused by eluting matrix components.[4][6][7] This experiment is invaluable during method development to ensure your analyte's retention time is in a "quiet" zone.[5]

  • Quantitative Assessment: Post-Extraction Spike Analysis This is the "gold standard" for quantifying the extent of matrix effects and is required by regulatory bodies.[5] The experiment involves comparing the peak area of your analyte in two sets of samples:

    • Set A: Blank matrix is extracted first, and then spiked with this compound at a known concentration.

    • Set B: A pure solvent is spiked with the analyte at the same concentration.

    The Matrix Factor (MF) is then calculated. A value less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[5]

    Table 1: Formulas for Quantitative Matrix Effect Assessment

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Response in Set A) / (Peak Response in Set B)MF < 1: Ion SuppressionMF = 1: No Matrix EffectMF > 1: Ion Enhancement
Recovery (RE) (Peak Response of pre-spiked sample) / (Peak Response in Set A)Measures extraction efficiency.
Process Efficiency (PE) (Peak Response of pre-spiked sample) / (Peak Response in Set B)Overall success of the method (PE = MF x RE).

Section 2: A Systematic Troubleshooting Workflow

When encountering matrix effects, a systematic approach is crucial. The following workflow provides a logical progression from diagnosis to resolution.

Troubleshooting_Workflow Start Problem Identified: Poor Accuracy/Precision for this compound Diagnose Step 1: Diagnose & Quantify - Post-Column Infusion (PCI) - Calculate Matrix Factor (MF) Start->Diagnose Is_ME_Significant Is MF outside 0.85-1.15 range? Diagnose->Is_ME_Significant Optimize_SamplePrep Step 2: Improve Sample Prep - Switch from PPT to LLE or SPE - Use phospholipid removal plates Is_ME_Significant->Optimize_SamplePrep  Yes Pass Method is Robust Proceed to Validation Is_ME_Significant->Pass No   Optimize_LC Step 3: Optimize Chromatography - Adjust gradient to separate analyte from suppression zones (from PCI) - Try different column chemistry (e.g., Phenyl-Hexyl) Optimize_SamplePrep->Optimize_LC If needed Re_evaluate Re-evaluate Matrix Factor with new method Optimize_SamplePrep->Re_evaluate Implement_IS Step 4: Implement SIL-IS - Synthesize or source a Stable Isotope-Labeled Internal Standard for the analyte Optimize_LC->Implement_IS Best Practice Optimize_LC->Re_evaluate Implement_IS->Re_evaluate Re_evaluate->Is_ME_Significant Check again Fail Problem Persists

Systematic workflow for troubleshooting matrix effects.

Section 3: Mitigation Strategy I: Advanced Sample Preparation

Improving sample preparation is often the most effective way to combat matrix effects because it removes the interfering components before they reach the MS source.[8]

Q4: I am currently using Protein Precipitation (PPT). Is that sufficient?

A: While fast and simple, Protein Precipitation (PPT) is often insufficient for removing matrix interferences, especially phospholipids, which are a major cause of ion suppression in plasma samples. PPT simply crashes out proteins, leaving behind a "dirty" supernatant containing many small molecules and lipids that can interfere with your analysis.

Q5: What are the advantages of Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A: Both LLE and SPE offer a higher degree of selectivity and sample cleanup compared to PPT.[1][9]

  • Liquid-Liquid Extraction (LLE): This technique separates your analyte from matrix components based on differential solubility in two immiscible liquids. By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, you can selectively extract this compound while leaving polar interferences (like salts) in the aqueous layer.[10]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts.[9] It uses a solid sorbent to retain the analyte based on specific chemical interactions (e.g., reversed-phase, ion-exchange). Interfering compounds can be washed away before the analyte is selectively eluted. For a molecule like this compound, a reversed-phase polymer-based sorbent (like Oasis HLB) is an excellent starting point.[9]

Table 2: Comparison of Common Sample Preparation Techniques

TechniqueSelectivity & CleanupSpeed & SimplicitySolvent UsageEffectiveness for this compound
Protein Precipitation (PPT) LowVery HighModerateProne to significant matrix effects, especially from phospholipids.
Liquid-Liquid Extraction (LLE) ModerateModerateHighGood for removing salts and polar interferences; requires method development.[11][12]
Solid-Phase Extraction (SPE) HighLow to ModerateLow to ModerateExcellent for removing a wide range of interferences, providing the cleanest extracts.[9][12]
Phospholipid Removal Plates Very High (for lipids)HighModerateA targeted approach that combines PPT with a specific sorbent to capture phospholipids.
Experimental Protocol: Generic Reversed-Phase SPE for this compound
  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load: Load 500 µL of your pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid in water).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elute: Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile-phase-compatible solvent.

Section 4: Mitigation Strategy II: Chromatographic & Mass Spectrometric Optimization

If sample preparation alone is not enough, further refinements to your LC-MS method are necessary.

Q6: How can I use my chromatography to avoid matrix effects?

A: The goal is to chromatographically separate your analyte from the regions of ion suppression you identified in your post-column infusion experiment.

  • Adjust the Gradient: If suppression occurs early in the run (common for salts), increase the initial percentage of organic solvent to elute your analyte later. If suppression occurs later (common for phospholipids), use a shallower gradient to increase resolution between your analyte and the interfering peaks.

  • Change Column Chemistry: Standard C18 columns are excellent but may not provide the necessary selectivity. Since this compound contains an aromatic ring, switching to a column with an alternative chemistry, such as a Phenyl-Hexyl or Biphenyl phase, can alter the elution profile of matrix components relative to your analyte, potentially moving it into a cleaner region of the chromatogram.

Q7: Can I change my MS source settings? What about switching from ESI to APCI?

A: Optimizing source parameters like gas flows, temperature, and voltages can sometimes help, but it is usually a minor fix. A more impactful change can be switching the ionization source.

  • Electrospray Ionization (ESI): Highly sensitive but very susceptible to matrix effects because it relies on a delicate process of solvent evaporation and charge competition at the droplet surface.[3][13]

  • Atmospheric Pressure Chemical Ionization (APCI): Generally less prone to matrix effects from non-volatile salts and lipids because it involves a gas-phase ionization mechanism.[5] If your analyte is thermally stable and of moderate polarity, testing APCI is a worthwhile strategy, though it may come with a loss in sensitivity.[5]

Section 5: The Ultimate Solution: Proper Internal Standard Selection

Q8: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered the "gold standard"?

A: A SIL-IS is a version of your analyte (this compound) where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). It is the best tool to compensate for matrix effects.[4][14]

Because a SIL-IS is chemically identical to the analyte, it has the same:

  • Extraction recovery

  • Chromatographic retention time

  • Ionization efficiency

This means the SIL-IS co-elutes with the analyte and experiences the exact same degree of ion suppression or enhancement. When you calculate the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is cancelled out, leading to highly accurate and precise results.[1] While other structural analogs can be used as internal standards, they will not co-elute and cannot perfectly compensate for matrix effects.[14]

Ion_Suppression cluster_0 ESI Droplet A Analyte (+) MS_Inlet MS Inlet A->MS_Inlet Signal M Matrix (+) M->MS_Inlet Competes for charge Reduces Analyte & IS Signal S SIL-IS (+) S->MS_Inlet Signal Source LC Eluent Enters ESI Source Source->A Source->M Source->S

Ion suppression in the ESI source.

Section 6: Meeting Regulatory Standards

Q9: What do regulatory agencies like the FDA and EMA require for matrix effect evaluation?

A: Both the FDA and EMA, through the harmonized ICH M10 guideline, mandate a thorough investigation of matrix effects during bioanalytical method validation.[15] The requirement is to demonstrate that the matrix does not impact the accuracy and precision of the assay.[16]

The standard experiment involves:

  • Preparing low and high concentration QCs in at least six different individual lots of blank matrix.[17][18][19]

  • Analyzing at least three replicates of each QC in each lot.[19]

  • The accuracy for each lot must be within ±15% of the nominal value, and the precision (CV%) across all lots should not exceed 15%.[17][19]

Meeting these criteria provides high confidence that your method is robust and free from significant, variable matrix effects across different subject samples.[18]

References

  • Mei, H. et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. Available at: [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]

  • Stahnke, H. et al. (2012). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Food Additives & Contaminants: Part A. Available at: [Link]

  • Xue, YJ. et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • D'Avolio, A. et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

  • Souza, L.M. (2007). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Ryska, M. (2016). FDA guideline - Bioanalytical Method Validation. PharmaCompass. Available at: [Link]

  • Gallart-Ayala, H. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Available at: [Link]

  • Lad, M. et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Zhang, G. et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • K-Jhil Scientific. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Available at: [Link]

  • Gu, H. et al. (2012). Fast LC/MS in the analysis of small molecules. ResearchGate. Available at: [Link]

  • Cortese, M. et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]

  • Takatori, S. et al. (2016). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of AOAC International. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Northern Illinois University. (n.d.). Use of post-column infusion for assessment of matrix effects. ResearchGate. Available at: [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • ChemRxiv. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. Available at: [Link]

  • SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Available at: [Link]

  • ResearchGate. (2025). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. Available at: [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025). ACS Omega. Available at: [Link]

  • Usenko, S. et al. (2010). Comparison of Pressurized Liquid Extraction and Matrix Solid Phase Dispersion for the Measurement of Semi-Volatile Organic Compound Accumulation in Tadpoles. Chemosphere. Available at: [Link]

  • MDPI. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Available at: [Link]

  • University of Tartu. (n.d.). LC/MS Studies. Available at: [Link]

  • Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Available at: [Link]

Sources

Technical Support Center: Method Refinement for High-Throughput Screening of N-(4-ethylphenyl)-3-oxobutanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with N-(4-ethylphenyl)-3-oxobutanamide analogs in high-throughput screening (HTS) campaigns. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the specific challenges associated with this chemical scaffold. Our goal is to equip you with the expertise to refine your screening methods, ensure data integrity, and confidently identify true positive hits.

Section 1: Assay Development & Optimization

The foundation of any successful HTS campaign is a robust and reliable assay.[1][2][3] This section addresses common hurdles encountered during the initial setup and optimization phases.

Frequently Asked Questions (FAQs)

Q1: My assay's Z'-factor is consistently below 0.5. What are the primary causes and how can I improve it?

A low Z'-factor (<0.5) indicates that the separation between your positive and negative controls is not sufficient for reliable hit identification, often due to high data variability or a small signal window.[4][5][6][7]

Troubleshooting Steps:

  • Assess Reagent Stability: Ensure all reagents, especially enzymes or critical proteins, are stable throughout the assay incubation and reading time. Perform a time-course experiment with controls to check for signal drift.

  • Optimize Reagent Concentrations: Systematically titrate key reagents like the enzyme, substrate, and cofactors. For kinase assays, for example, using substrate concentrations at or near the Km value is crucial for detecting competitive inhibitors.[8]

  • Review Dispensing and Pipetting: Inconsistent liquid handling is a major source of variability.[8] Verify the accuracy and precision of all automated liquid handlers and multichannel pipettes. Use low-evaporation lids or seals, especially for long incubation periods.

  • Check Control Performance: Ensure your positive control is potent enough to provide a strong signal window and that your negative control (vehicle, e.g., DMSO) does not interfere with the assay. The final DMSO concentration should typically be kept below 1% to avoid solvent-induced effects.[9][10]

Table 1: Z'-Factor Interpretation and Action Plan

Z'-Factor ValueAssay QualityRecommended Action
> 0.5ExcellentProceed with screening.[6][11][12]
0 to 0.5MarginalAssay is "doable" but requires optimization. Focus on reducing variability.[5][6]
< 0UnacceptableHalt screening. Re-evaluate assay design, controls, and reagents.[5][6]

Q2: How do I select the appropriate assay format for screening this compound analogs?

The choice of assay technology is critical and should be guided by the biological target. Since N-aryl-beta-ketoamides can act as kinase inhibitors, common platforms include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays.[13]

Key Considerations:

  • Avoid Compound Interference: This scaffold may exhibit autofluorescence or quenching.[14][15][16] It is advisable to pre-screen a representative subset of your analogs for interference with the chosen detection method. Running the assay in the absence of the biological target can quickly identify problematic compounds.[16]

  • Favor Robust Technologies: TR-FRET and FP are often more robust against compound interference than simple fluorescence intensity assays. Luminescence assays, like those using luciferase, are highly sensitive but can be inhibited by some small molecules, requiring a specific counterscreen.[17]

  • Orthogonal Assays: Plan for a secondary, orthogonal assay from the beginning.[8][14][18] If your primary screen is a biochemical assay measuring ADP production, a secondary assay could be a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding.[19][20] This helps eliminate false positives arising from assay artifacts.[17][18][21][22][23]

Section 2: Troubleshooting Guide for Common Experimental Hurdles

This section provides a problem-and-solution framework for specific issues that arise during an active screen.

Problem 1: I'm observing significant compound precipitation in my assay plates.

Root Cause: Poor aqueous solubility is a frequent challenge with organic small molecules, including N-aryl-beta-ketoamide scaffolds.[3][24][25] Precipitation leads to an inaccurate compound concentration, causing false negatives and unreliable dose-response curves.[24][25]

Solutions:

  • Refine Dilution Protocol: The standard method is to first dissolve the compound in 100% DMSO and then perform a serial dilution, followed by transfer into the aqueous assay buffer.[9][25][26] Ensure rapid mixing upon dilution to prevent the compound from crashing out.

  • Incorporate Detergents: Adding a low concentration of a non-ionic detergent, such as Triton X-100 (typically 0.005% - 0.01%), to the assay buffer can help maintain compound solubility and prevent aggregation-based inhibition.[17][27]

  • Conduct Solubility Assessment: Before screening, determine the kinetic solubility of a diverse subset of your analogs in the final assay buffer. This helps set a realistic maximum screening concentration.[28]

  • Visual Plate Inspection: Before reading, visually inspect the assay plates (or a replicate) for any signs of precipitation. This simple quality control step can save significant time in data analysis.

Problem 2: Some of my "hits" are not showing a clear dose-response relationship.

Root Cause: A lack of a sigmoidal dose-response curve can stem from several issues, including compound solubility limits, assay interference, or non-specific activity.

Solutions:

  • Check for Aggregation: Compound aggregates can sequester and non-specifically inhibit enzymes, often leading to steep or irregular dose-response curves.[17][19][27] This is a known issue for many HTS compounds.[17][22]

  • Perform a Detergent Sensitivity Test: Re-test the IC50 of the hit in the presence and absence of 0.01% Triton X-100. A significant rightward shift in potency in the presence of detergent is a strong indicator of aggregation-based activity.[17][27]

  • Rule out Fluorescence Interference: For fluorescence-based assays, re-test the compound in a buffer-only plate (no enzyme/target). A concentration-dependent increase or decrease in signal points to autofluorescence or quenching, respectively.[14][17][29]

  • Expand Concentration Range: Test the compound over a wider concentration range (e.g., from 100 µM down to 1 nM) using a finer dilution series (e.g., half-log steps) to better define the curve.[8]

Diagram 1: Troubleshooting Workflow for Poor Dose-Response Curves

Start Hit Shows Poor Dose-Response Check_Solubility Visually Inspect for Precipitation at High [C]? Start->Check_Solubility Test_Aggregation Perform IC50 Shift Assay with 0.01% Triton X-100? Check_Solubility->Test_Aggregation No Solubility_Issue Action: Lower Max Concentration or Add Solubilizing Agent Check_Solubility->Solubility_Issue Yes Aggregation_Issue Result: Potency Shift Indicates Aggregator. Deprioritize Hit. Test_Aggregation->Aggregation_Issue Yes No_Aggregation Result: No Potency Shift Test_Aggregation->No_Aggregation No Test_Interference Run Compound in Buffer-Only Assay? Interference_Issue Result: Signal Change Indicates Interference. Use Orthogonal Assay. Test_Interference->Interference_Issue Yes Valid_Hit Potential Valid Hit Proceed to Secondary Assays Test_Interference->Valid_Hit No No_Aggregation->Test_Interference

A decision tree for diagnosing hits with anomalous dose-response curves.

Section 3: Data Analysis and Hit Validation

Proper data analysis and a rigorous hit validation cascade are essential to eliminate false positives and focus resources on the most promising compounds.[18][30][31][32]

Q3: What is the best workflow for progressing from a primary screen to validated hits?

A structured hit triage process is critical. The goal is to systematically remove compounds that are inactive or are acting through undesirable mechanisms.[18][30]

Recommended Hit Validation Workflow:

  • Primary Screen Confirmation: Re-test all initial "hits" from the single-point screen in triplicate at the same concentration to confirm activity and remove random errors.

  • Dose-Response Analysis: Generate 10-point dose-response curves for all confirmed hits to determine their potency (IC50) and assess the quality of the curve (Hill slope, R²).

  • Assay Interference Counterscreens:

    • Aggregation: Test key hits in an aggregation counterscreen (e.g., AmpC β-lactamase assay or via detergent sensitivity).[27]

    • Fluorescence/Luminescence: Run compounds in parallel assays without the primary target to flag autofluorescent or quenching compounds.[14][15][17]

  • Orthogonal Assay Confirmation: Validate the remaining, clean hits in a secondary assay that uses a different detection technology or biological principle to confirm on-target activity.[8][30]

  • Preliminary SAR Analysis: Analyze the structure-activity relationships (SAR) of the validated hits. Structurally related analogs should ideally show a correlation between structure and potency.[12]

Diagram 2: High-Throughput Screening Hit Triage Workflow

cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Counterscreening & Triage cluster_3 Hit Validation Primary_Screen Single-Point HTS (~10µM) Reconfirm Re-test Hits (Triplicate) Primary_Screen->Reconfirm Dose_Response Generate IC50 Curves Reconfirm->Dose_Response Counterscreens Aggregation, Autofluorescence, Solubility & Specificity Checks Dose_Response->Counterscreens Orthogonal_Assay Confirm in Orthogonal Assay (e.g., Biophysical) Counterscreens->Orthogonal_Assay Filter False Positives SAR Preliminary SAR Analysis Orthogonal_Assay->SAR Validated_Hits Validated Hit Series SAR->Validated_Hits

A workflow illustrating the progression from primary screen to validated hits.

Section 4: Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a biophysical method used to detect the formation of sub-micron aggregates in solution. It serves as a direct, enzyme-free method to identify problematic compounds.[19][27]

Step-by-Step Methodology:

  • Sample Preparation: Prepare the compound at a relevant concentration (e.g., 10-20 µM) in the final assay buffer, including the same final percentage of DMSO as the screen. Prepare a vehicle-only control (buffer + DMSO).

  • Equilibration: Allow samples to equilibrate at the assay temperature for at least 30 minutes.

  • DLS Measurement:

    • Place the sample in a low-volume cuvette suitable for the DLS instrument.

    • Perform measurements to determine the size distribution of particles in the solution.

  • Data Interpretation: A monodisperse solution with small particle radii (typically <10 nm) is expected for a well-behaved, soluble compound. The appearance of large, polydisperse particles (>100 nm) is indicative of aggregation.

Protocol 2: General Fluorescence Interference Counterscreen

This protocol identifies compounds that interfere with the fluorescence detection system.

Step-by-Step Methodology:

  • Plate Preparation: In a 384-well plate identical to your assay plate, add assay buffer to all wells.

  • Compound Addition: Add the test compounds to the wells at the same final concentration used in the primary screen. Include positive (a known fluorescent compound, if available) and negative (vehicle) controls.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Plate Reading: Read the plate using the exact same excitation and emission wavelengths and instrument settings as the primary screen.

  • Data Analysis: Calculate the Z-score for each compound relative to the vehicle control wells. Compounds with a Z-score > 3 (for autofluorescence) or < -3 (for quenching) are flagged as potential interferers.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235-256. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • Miao, H., Hsieh, J., & Zhang, X. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3297-3304. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. [Link]

  • Z-factor. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Dahlin, J. L., Walters, M. A., & Inglese, J. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 937-948. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. NCBI Bookshelf. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • Baell, J. B., & Nissink, J. W. M. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 7(7), 1143-1146. [Link]

  • Cunningham, B. T., Laing, L. G., & Qiu, J. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 16(4), 481-489. [Link]

  • Korkmaz, E. N., & Visser, F. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Prudent, R., & Tassan, J. P. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3971-3984. [Link]

  • Identification of false positives in “HTS hits to lead”: The application of Bayesian models in hit triage. (2012). RSC Publishing. [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 645-649. [Link]

  • An, F., & Xie, X. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Research, 30(3), 169-173. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. (2019). ResearchGate. [Link]

  • High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. [Link]

  • High-Throughput Screening for Kinase Inhibitors. (n.d.). ElectronicsAndBooks. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • High throughput methods of assessing protein stability and aggregation. (2025). ResearchGate. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]

Sources

Technical Support Center: Enhancing the Stability of N-(4-ethylphenyl)-3-oxobutanamide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(4-ethylphenyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preparing, storing, and troubleshooting stock solutions of this valuable compound. Our goal is to ensure the integrity and stability of your experimental reagents, leading to more reliable and reproducible results.

Introduction: Understanding the Molecule

This compound is a member of the β-ketoamide class of compounds. Its structure, featuring an amide linkage and a β-dicarbonyl moiety, presents specific stability challenges that must be carefully managed. The presence of these functional groups makes the molecule susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Furthermore, like many β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomers, a characteristic that can be influenced by the solvent environment and pH. Understanding these intrinsic chemical properties is the first step toward ensuring the long-term stability of your stock solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling and storage of this compound stock solutions.

Q1: My this compound stock solution has turned cloudy/precipitated upon storage at -20°C. What is the cause and how can I prevent this?

A1: Cloudiness or precipitation upon cooling is typically due to the compound's limited solubility in the chosen solvent at low temperatures. While a solvent may fully dissolve the compound at room temperature, its solvating capacity can decrease significantly at -20°C.

  • Troubleshooting:

    • Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate.

    • If the issue persists, consider preparing a more dilute stock solution.

    • Alternatively, explore a co-solvent system. For instance, if you are using ethanol, adding a small percentage of a stronger organic solvent like dimethyl sulfoxide (DMSO) can improve solubility at low temperatures.

Q2: I suspect my stock solution has degraded. What are the likely degradation pathways and how can I detect them?

A2: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The amide bond can be cleaved by water, a reaction that is accelerated in the presence of strong acids or bases. This would result in the formation of 4-ethylaniline and 3-oxobutanoic acid. The latter is unstable and can further decarboxylate to acetone and carbon dioxide.

  • Oxidation: The methylene group situated between the two carbonyl groups (in the keto form) is susceptible to oxidation. Oxidative degradation can lead to a variety of products, including the formation of a carboxylic acid at that position or cleavage of the carbon-carbon bond.

  • Detection:

    • The most reliable method to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • For a detailed protocol on developing a stability-indicating HPLC method, please refer to the "Experimental Protocols" section below.

Q3: What is the optimal solvent for preparing a stable stock solution of this compound?

A3: The choice of solvent is critical for both solubility and stability. Based on the "like dissolves like" principle, polar aprotic solvents are generally good choices for N-aryl-3-oxobutanamides.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for a wide range of organic compounds and is a common choice for preparing high-concentration stock solutions.[1]

    • Ethanol and Methanol: These polar protic solvents can also be used, although the solubility might be lower compared to DMSO. They are often preferred for biological assays where high concentrations of DMSO might be cytotoxic.

  • Solvents to Avoid:

    • Aqueous solutions: Due to the risk of hydrolysis, preparing and storing stock solutions in water or aqueous buffers for extended periods is not recommended. If an aqueous solution is required for an experiment, it should be prepared fresh from a concentrated organic stock solution immediately before use.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Proper storage is paramount to maintaining the integrity of your stock solution.

  • Temperature: Store stock solutions at -20°C for long-term storage (up to 3 months is a general guideline for many small molecules in DMSO). For very long-term storage, -80°C is preferable.

  • Light: Protect the solution from light by using amber vials or by wrapping the vial in aluminum foil. Light can provide the energy to initiate oxidative degradation.

  • Atmosphere: For maximum stability, especially for long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This table provides a quick reference for common issues and their solutions.

Issue Potential Cause(s) Recommended Action(s)
Precipitate in stock solution Poor solubility at storage temperature.Gently warm and vortex to redissolve. Consider using a co-solvent or preparing a more dilute stock.
Inconsistent experimental results Stock solution degradation.Prepare a fresh stock solution. Perform a stability check using HPLC or LC-MS.
Color change in stock solution Oxidation or other degradation pathways.Discard the solution and prepare a fresh stock. Ensure proper storage conditions (inert atmosphere, protection from light).
Difficulty dissolving the compound Incorrect solvent choice or insufficient solvent volume.Try a stronger polar aprotic solvent like DMSO. Use sonication to aid dissolution. Ensure you are not exceeding the solubility limit.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of this compound stock solutions.

Protocol 1: Determination of Solubility

This protocol describes a gravimetric method to quantitatively determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dish

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Equilibrate the mixture for at least 24 hours to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Record the weight of the dish with the solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Once the solvent is completely removed, weigh the evaporation dish with the dried solute.

  • Calculate the solubility in g/L or mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, following ICH guidelines.[2][3][4]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector or a mass spectrometer

  • C18 HPLC column

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Keep a vial of the stock solution at -20°C, protected from light.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 3). Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Protocol 3: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and a UV-Vis or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare samples from the forced degradation study as described in Protocol 2.

  • Inject the control and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • A good stability-indicating method will show baseline separation between the parent peak and all degradation product peaks.

Visualizations

Logical Workflow for Troubleshooting Stock Solution Instability

G start Inconsistent Experimental Results or Visible Precipitate/Color Change check_prep Review Stock Solution Preparation Protocol start->check_prep check_storage Review Storage Conditions start->check_storage is_precipitate Is there a visible precipitate? check_prep->is_precipitate is_degradation Suspect Degradation? check_storage->is_degradation warm_vortex Gently warm and vortex/ sonicate to redissolve is_precipitate->warm_vortex Yes is_precipitate->is_degradation No dissolved Does it redissolve? warm_vortex->dissolved use_fresh Use freshly prepared solution for experiment dissolved->use_fresh Yes new_prep Prepare a more dilute stock or use a co-solvent dissolved->new_prep No end Proceed with Experiment use_fresh->end new_prep->use_fresh stability_test Perform Stability Analysis (e.g., HPLC, LC-MS) is_degradation->stability_test Yes is_degradation->end No degraded Is degradation confirmed? stability_test->degraded discard Discard old stock and prepare fresh solution degraded->discard Yes degraded->end No optimize_storage Optimize storage conditions: - Aliquot - Protect from light - Use inert gas discard->optimize_storage optimize_storage->use_fresh

Caption: A logical workflow for troubleshooting common issues with this compound stock solutions.

Predicted Degradation Pathways

G parent This compound hydrolysis Hydrolysis (Acid/Base, H₂O) parent->hydrolysis oxidation Oxidation (O₂, Light, Peroxides) parent->oxidation aniline 4-Ethylaniline hydrolysis->aniline ketoacid 3-Oxobutanoic Acid hydrolysis->ketoacid oxidized_product Oxidized Degradation Products oxidation->oxidized_product acetone Acetone + CO₂ ketoacid->acetone Decarboxylation

Caption: Predicted primary degradation pathways for this compound.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives. Retrieved from a hypothetical BenchChem technical guide.
  • BenchChem. (2025). Solubility Profile of N-Benzylacetoacetamide in Organic Solvents: A Technical Guide. Retrieved from a hypothetical BenchChem technical guide.
  • Bhamare, P., et al. (2020). Identification, isolation, structural characterisation, synthesis and in silico toxicity prediction of the alkaline hydrolytic degradation product of brivaracetam by using LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR. Analytical Methods, 12(14), 1868–1881.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Kumar, T. H., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Saudi Journal of Medical and Pharmaceutical Sciences, 5(7), 688-694.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(4), 1-6.
  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • U.S. Environmental Protection Agency. (1998).
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from a hypothetical Gaylord Chemical technical bulletin.
  • U.S. Pharmacopeia. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.

Sources

minimizing fragmentation of N-(4-ethylphenyl)-3-oxobutanamide in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of N-(4-ethylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with molecular ion detection and are seeking to minimize in-source or collision-induced fragmentation. As a molecule with both amide and β-keto functionalities, this compound (C₁₂H₁₅NO₂) can be susceptible to bond cleavage under energetic conditions. This document provides in-depth troubleshooting protocols and foundational knowledge to help you preserve the integrity of your molecule during analysis.

Troubleshooting Guide: From Fragments to Molecular Ions

This section addresses specific issues encountered during the analysis of this compound in a direct, problem-solution format.

Question 1: Why is my molecular ion peak ([M+H]⁺ or [M-H]⁻) for this compound absent or very weak, while fragment ions dominate the spectrum?

Answer:

This is the most common challenge with molecules of this class and typically points to excessive energy being applied during the ionization or transfer process, causing the molecular ion to fragment before it can be detected. The molecular structure contains bonds that are labile, particularly the amide bond and the C-C bond between the two carbonyl groups.

The primary cause is often an inappropriate ionization technique or unoptimized source parameters. Hard ionization methods like Electron Ionization (EI) impart significant energy, leading to extensive and often uninformative fragmentation for molecules like this.[1][2][3] The solution is to employ a "soft ionization" technique and meticulously optimize the instrument settings to be as gentle as possible.

Protocol 1: Selection and Optimization of a Soft Ionization Technique

Soft ionization methods transfer minimal residual energy to the analyte, preserving the molecular ion.[4][5][6][7] For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable choices.[8][9]

Step 1: Choose the Right Ion Source.

  • Electrospray Ionization (ESI): This is the preferred starting point. ESI generates ions from a liquid solution by creating a fine, charged aerosol.[9][10] It is exceptionally gentle and ideal for moderately polar molecules that can carry a charge in solution. This compound can be readily protonated on the amide nitrogen for positive mode detection ([M+H]⁺) or deprotonated at the active methylene carbon between the carbonyls for negative mode detection ([M-H]⁻).

  • Atmospheric Pressure Chemical Ionization (APCI): Consider APCI if ESI yields a poor signal or if you are using less polar mobile phases. APCI ionizes the sample in the gas phase using a corona discharge.[11][12][13] It is well-suited for thermally stable, low-to-moderate polarity compounds with molecular weights typically under 1500 Da.[8][13][14]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Phase GasLiquidGas
Energy Transfer HighVery LowLow to Medium
Fragmentation ExtensiveMinimal to NoneMinimal (can have thermal degradation)
Suitability for Analyte PoorExcellentGood (alternative to ESI)
Common Ions M•⁺, Fragments[M+H]⁺, [M-H]⁻, Adducts[M+H]⁺, M•⁺, [M-H]⁻

Step 2: Optimize Ion Source Parameters.

The goal is to find the minimum energy settings required to produce a stable signal. Start with gentle parameters and increase them incrementally.

ParameterESI Recommended Starting PointAPCI Recommended Starting PointRationale for Minimizing Fragmentation
Capillary/Spray Voltage 3.0 - 4.0 kV2.0 - 3.5 kVLower voltage reduces the electrical stress on the analyte.
Vaporizer/Drying Gas Temp. 250 - 350 °C350 - 450 °CUse the lowest temperature that ensures efficient desolvation without causing thermal degradation of the analyte.[14]
Nebulizer Gas Pressure 20 - 40 psi40 - 60 psiAffects droplet size and desolvation efficiency. Optimize for signal stability.
Cone/Declustering Potential 15 - 30 V15 - 30 VCRITICAL: This is a primary driver of in-source fragmentation. Start low and increase only if needed for sensitivity.
Corona Current N/A2 - 5 µALower current reduces the energy of the ionizing plasma.[13]

Step 3: Verify with a Workflow.

Follow a logical process to diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow Problem Problem: Weak or Absent Molecular Ion CheckSource Is a soft ionization technique (ESI/APCI) being used? Problem->CheckSource SwitchSource Action: Switch to ESI or APCI CheckSource->SwitchSource No OptimizeParams Optimize Source Parameters (Start with low energy settings) CheckSource->OptimizeParams Yes SwitchSource->OptimizeParams CheckCID Is Tandem MS (MS/MS) being performed? OptimizeParams->CheckCID OptimizeCE Optimize Collision Energy (CE) (Set to low value, e.g., 5-10 eV) CheckCID->OptimizeCE Yes ReviewSolvent Review Mobile Phase (Ensure appropriate pH/additives) CheckCID->ReviewSolvent No OptimizeCE->ReviewSolvent Success Result: Strong Molecular Ion Signal ReviewSolvent->Success

Caption: Predicted fragmentation of this compound.

Q: Which ionization mode, positive or negative, is likely to be more sensitive?

A: Both modes are viable and should be tested.

  • Positive Ion Mode ([M+H]⁺): Generally robust for this class of compounds. The nitrogen atom in the amide linkage is a basic site that readily accepts a proton, making for efficient ionization.

  • Negative Ion Mode ([M-H]⁻): This can be surprisingly sensitive. The two carbonyl groups make the protons on the intermediate methylene carbon (the α-carbon) acidic. Deprotonation creates a highly stable, resonance-delocalized enolate anion, which can ionize very efficiently. Success in negative mode often depends on the mobile phase composition and its ability to facilitate proton removal.

Q: Can you provide a recommended starting point for an LC-MS method?

A: Certainly. This is a general-purpose method suitable for a standard reverse-phase C18 column. Optimization will be required for your specific instrumentation.

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MS Scan Range m/z 50 - 500
MS/MS Collision Energy Start at 10 eV and optimize as per Protocol 2.

References

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

  • Physics LibreTexts. (2022, November 8). 6.2: Mass Spectrometer Ionization Techniques for Membrane Proteins. [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • Révész, Á., et al. (2022). Optimum collision energies for proteomics: The impact of ion mobility separation. Journal of Mass Spectrometry, 57(3), e4824. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

  • Brown, L. J., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. RSC Advances, 11(24), 14539-14548. [Link]

  • Vaca, J. C. C., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. [Link]

  • Chen, Y., et al. (2021). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry, 32(8), 2097-2104. [Link]

  • Hansen, N. F. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData, 8(8). [Link]

  • ResearchGate. (n.d.). Illustration of some possible target variables for collision energy.... [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]

  • ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • De Leoz, M. L. A., et al. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 24(11), 1740-1751. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Ghanty, U., & Ghosh, P. K. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2013, 792054. [Link]

  • Venter, A., & Botha, J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. [Link]

  • NIST. (n.d.). Acetamide, N-ethyl-N-phenyl-. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • SIELC Technologies. (2018, February 16). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. [Link]

  • YouTube. (2021, May 5). How electrospray ionization works. [Link]

  • SIELC Technologies. (2018, February 16). N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]

  • Danell, A. S., & Danell, C. J. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(7), 1215-1224. [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • Sun, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]

Sources

Technical Support Center: Ensuring Reproducibility in N-(4-ethylphenyl)-3-oxobutanamide Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for biological assays involving N-(4-ethylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro testing and overcome common hurdles that lead to poor reproducibility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to conduct robust and reliable experiments. Reproducibility is the cornerstone of scientific integrity, and this resource is structured to help you build a self-validating system for your research.

Part 1: Foundational Principles of Reproducibility

Before delving into assay-specific troubleshooting, it is crucial to establish a foundation of rigorous general laboratory practices. Many sources of variability can be traced back to fundamental aspects of experimental setup and execution.

The Compound: this compound

This compound belongs to the N-aryl-β-ketoamide class of compounds. Derivatives of this scaffold have been investigated for a range of biological activities, most notably as potential anticancer and antimicrobial agents.[1][2][3][4] Therefore, this guide will focus on troubleshooting assays commonly used in these fields, such as cell viability/cytotoxicity assays and antimicrobial susceptibility testing.

Critical First Step: Compound Characterization

The physicochemical properties of your test compound are a frequent source of variability.

  • Purity: Always use a compound of known and high purity. Impurities can have their own biological effects, confounding your results.

  • Solubility: The solubility of this compound in aqueous media is predicted to be low.[5] Therefore, a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is typically required. It is imperative to determine the solubility limit of your specific batch of the compound in your chosen solvent and culture medium. Precipitation of the compound during the assay will lead to inconsistent and inaccurate results.

  • Stability: Assess the stability of your compound in the stock solution under your storage conditions (e.g., -20°C, -80°C) and in the final assay medium at 37°C. Degradation of the compound over the course of an experiment will lead to a decrease in its effective concentration.

The Biological System: Cell Culture and Microbial Strains

The health and consistency of your biological system are paramount.

  • Cell Line Authentication: Use only authenticated cell lines. Misidentified or cross-contaminated cell lines are a major cause of irreproducible data. Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination. These bacteria can alter cellular metabolism, growth, and response to stimuli, leading to erroneous results.[6]

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift.

  • Microbial Strain Integrity: For antimicrobial assays, ensure the purity and identity of your bacterial or fungal strains. Maintain frozen stocks and use fresh subcultures for each experiment.

Assay Conditions and Execution

Seemingly minor variations in protocol execution can have a significant impact on assay outcomes.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures.

  • Reagent Quality and Preparation: Use high-quality reagents and prepare them freshly whenever possible. If storing reagents, ensure they are stored correctly and avoid multiple freeze-thaw cycles.[6]

  • Pipetting and Liquid Handling: Calibrate your pipettes regularly. Poor pipetting technique is a major source of error. For multi-well plates, be consistent with your pipetting rhythm and technique to avoid introducing variability.

  • Plate Layout and Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects."[6][7] To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.[6][7]

Part 2: Assay-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common assays used to evaluate the anticancer and antimicrobial potential of this compound.

Troubleshooting Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)

Colorimetric assays like MTT and XTT are widely used to assess cell viability by measuring metabolic activity.[8][9][10] However, they are susceptible to various artifacts.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with N-(4-ethylphenyl)- 3-oxobutanamide (and controls) B->C D Incubate for desired time (e.g., 24-72h) C->D E Add MTT reagent to each well D->E F Incubate for 1-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO, SDS) F->G H Read absorbance (570 nm) G->H

Caption: General workflow for a broth microdilution MIC assay.

Problem Potential Causes Troubleshooting Steps & Solutions
No Growth in Positive Control Well 1. Inoculum too dilute or non-viable. 2. Incorrect growth medium or incubation conditions. 3. Residual disinfectant or cleaning agent in the plate.1. Ensure inoculum is prepared to the correct density (e.g., 0.5 McFarland standard) and is from a fresh culture. 2. Verify that the medium, temperature, and atmospheric conditions are appropriate for the test organism. 3. Use sterile, single-use labware.
Growth in Negative Control Well (Sterility Control) 1. Contamination of the growth medium or plate. 2. Cross-contamination during inoculation.1. Use pre-sterilized or freshly autoclaved medium and sterile plates. 2. Employ careful aseptic technique during all steps.
Inconsistent MIC Values ("Skipped Wells") 1. Pipetting errors during serial dilution. 2. Compound precipitation at higher concentrations. 3. Contamination of a single well. 4. Inoculum not uniformly distributed.1. Ensure proper mixing at each dilution step. 2. Visually inspect the plate for any precipitate before and after incubation. Determine the compound's solubility limit. 3. Repeat the assay with strict aseptic technique. 4. Gently agitate the plate after inoculation to ensure a uniform suspension.
Poor Inter-Experiment Reproducibility 1. Variation in inoculum density. 2. Differences in incubation time. 3. Degradation of the compound stock solution. 4. Variation in medium batch.1. Always prepare a fresh inoculum standardized to the same density (e.g., using a spectrophotometer or McFarland standards). 2. Adhere to a strict incubation time as defined in your SOP. 3. Prepare fresh compound dilutions for each experiment. 4. Perform quality control on each new batch of medium.

Part 3: Frequently Asked Questions (FAQs)

Q1: My MTT/XTT results are not reproducible between experiments. What are the most likely causes?

This common issue often points to variability in one of three areas: the cells, the reagents, or the timeline. First, ensure you are using cells that are in the same growth phase (logarithmic) and within a consistent, low passage number range for every experiment. [6]Second, prepare fresh reagents whenever possible. If you must use stored reagents, make sure they have been stored correctly and have not undergone multiple freeze-thaw cycles. [6]Finally, standardize your timelines meticulously. The duration of cell seeding, compound treatment, and reagent incubations must be consistent across all experiments to ensure comparability. [6] Q2: I see a precipitate in the wells after adding this compound. How does this affect my results?

Precipitation is a major source of error. It means the compound is not fully dissolved at the tested concentration, leading to an unknown and inconsistent dose being delivered to the cells. This will make your results highly unreliable. The solution is to determine the solubility limit of your compound in the final culture medium. You may need to lower the top concentration of your dose-response curve or use a different solvent system (ensuring the final solvent concentration is not toxic to your cells, typically <0.5% for DMSO). [6] Q3: The edges of my 96-well plate show different results from the center wells. What is happening?

This is a classic "edge effect." [6][7]The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations during incubation. This changes the concentration of media components and your test compound, leading to inconsistent results. To mitigate this, create a "moat" by filling the perimeter wells with sterile PBS or culture medium without cells and do not use these wells for your experimental samples. [6][7] Q4: In my antimicrobial assay, I see very faint growth or a "trailing" endpoint over several wells. How do I determine the MIC?

Trailing endpoints can be caused by several factors, including the specific drug-organism combination or inoculum size. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for reading these endpoints. Generally, the MIC is recorded as the lowest concentration that causes a significant inhibition of growth compared to the positive control. For broth microdilution, this is often defined as the well with a clear button of cells at the bottom or a significant reduction in turbidity. It is crucial to be consistent in how you read and interpret these results across all experiments.

Q5: Can the color of this compound interfere with my MTT/XTT assay?

Yes, any compound that has a color that absorbs light near the wavelength used to measure the formazan product (typically 570 nm for MTT) can cause interference. To check for this, you should run a control plate with the compound in cell-free medium. Any absorbance from the compound itself can then be subtracted from your experimental values.

References

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT. Retrieved from [Link]

  • Mohareb, R., Sherif, S., Wardakhan, W., & Abouzied, A. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Open Access Library Journal, 1, 1-16. Retrieved from [Link]

  • An‌ti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009). Clinical Infectious Diseases, 49(11), 1749–1755. Retrieved from [Link]

  • XTT Assays vs MTT. (2025). Biotech Spain. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved from [Link]

  • ANTIMICROBIAL SENSITIVITY TESTING. (n.d.). Virginia Institute of Marine Science. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2025). MDPI. Retrieved from [Link]

  • A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. (2019). PubMed. Retrieved from [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2018). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (2020). RSC Publishing. Retrieved from [Link]

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. (2019). ACS Publications. Retrieved from [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PubMed Central. Retrieved from [Link]

  • Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Research Article Acefylline Derivatives as a New Class of Anticancer Agents. (2022). Semantic Scholar. Retrieved from [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PubChem. Retrieved from [Link]

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide. (n.d.). PubChem. Retrieved from [Link]

  • N-(4-Methylphenyl)-3-oxobutanamide. (n.d.). Applichem. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Extraction Efficiency for N-(4-ethylphenyl)-3-oxobutanamide from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the analysis of N-(4-ethylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing its extraction from complex biological matrices like plasma, serum, urine, and tissue homogenates. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of a robust extraction strategy.

Q1: What are the key physicochemical properties of this compound that influence its extraction?

Understanding the analyte is the first step. This compound (C₁₂H₁₅NO₃, MW: 221.25 g/mol ) is a neutral, moderately hydrophobic molecule.[1] Its structure, featuring a phenyl ring and an ethyl group, suggests significant non-polar character, while the amide and keto groups provide some polarity. Based on analogs like N-(4-methylphenyl)-3-oxobutanamide, the pKa of the amide/enol group is predicted to be high (around 11.3), meaning it behaves as a neutral compound under typical extraction pH conditions (pH 2-9).[2] This neutrality and moderate hydrophobicity are the primary factors guiding the selection of an extraction technique.

Q2: Which extraction technique—Protein Precipitation (PPt), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—should I start with?

The optimal choice depends on your specific analytical requirements, such as required sensitivity, sample throughput, and the complexity of the biological matrix. Each method offers a different balance of speed, cost, and cleanliness.

Table 1: Comparison of Primary Extraction Techniques

FeatureProtein Precipitation (PPt)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with an organic solvent or salt.[3]Partitioning of analyte between two immiscible liquid phases based on relative solubility.[3][4]Analyte is retained on a solid sorbent and eluted with a solvent after matrix components are washed away.[3]
Selectivity LowModerateHigh
Extract Cleanliness Low (High Matrix Effects)[5]ModerateHigh (Low Matrix Effects)[6]
Recovery Generally good, but risk of co-precipitation.[7]Good, but can be affected by emulsions and pH.[8]Excellent and reproducible when optimized.[9]
Speed/Throughput Fast, high throughputModerate, can be labor-intensiveSlower, but easily automated for high throughput
Solvent Usage Low to ModerateHighLow
Best For Rapid screening, high concentration samplesGeneral purpose, when moderate cleanliness is sufficientLow concentration samples, demanding LC-MS/MS analysis

A decision tree can help guide your initial choice:

G start Start: Define Assay Goal q1 High Throughput Screening? start->q1 q2 Need Highest Sensitivity & Cleanliness? q1->q2 No ppt Protein Precipitation (PPt) q1->ppt Yes q3 Moderate Cleanliness Acceptable? q2->q3 No spe Solid-Phase Extraction (SPE) q2->spe Yes q3->spe Consider SPE if LLE fails lle Liquid-Liquid Extraction (LLE) q3->lle Yes

Caption: Decision tree for selecting an initial extraction method.

Q3: What is the "matrix effect" in LC-MS/MS analysis and why is it critical?

The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample.[10][11] These endogenous materials (phospholipids, salts, proteins) can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and unreliable quantification.[12][13] A "dirty" extract from a technique like PPt is more prone to significant matrix effects than a highly purified extract from SPE.[5] Evaluating and minimizing matrix effects is a mandatory part of bioanalytical method validation as per FDA guidelines.[10]

Q4: How should I handle and pre-treat biological samples before extraction?

Proper sample handling is crucial to prevent analyte degradation and ensure consistency.[3][14]

  • Collection: Use appropriate anticoagulant tubes (e.g., K2-EDTA or heparin for plasma).

  • Storage: Store samples at -20°C or, for long-term stability, at -80°C. Avoid repeated freeze-thaw cycles.

  • Pre-treatment: Before extraction, thaw samples completely at room temperature and vortex to ensure homogeneity.[8] For tissue samples, thorough homogenization is required.[15] If the analyte is present as a conjugate (e.g., glucuronide), an enzymatic or acid hydrolysis step may be necessary before extraction.[15][16]

Section 2: Troubleshooting Guide for Common Extraction Problems

This section is formatted to help you diagnose and solve specific issues you may encounter.

Problem: Low or Inconsistent Analyte Recovery

Symptom: The amount of this compound measured in your final extract is significantly lower than expected, or the recovery varies widely between replicates.

This is one of the most common challenges in bioanalysis.[14][17] A systematic approach is required to identify the source of analyte loss.

G cluster_spe SPE Issues cluster_lle LLE Issues cluster_ppt PPt Issues start Low Recovery Detected q_method Which Method? start->q_method q_spe_breakthrough Analyte in Flow-Through/Wash? q_method->q_spe_breakthrough SPE q_lle_phase Analyte in Aqueous Phase? q_method->q_lle_phase LLE q_ppt_coprecip Analyte Lost in Pellet? q_method->q_ppt_coprecip PPt sol_spe_load Solution: Adjust Loading - Decrease flow rate - Dilute sample in weaker solvent - Adjust sample pH to ensure neutrality q_spe_breakthrough->sol_spe_load Yes q_spe_elution Analyte Retained on Sorbent? q_spe_breakthrough->q_spe_elution No sol_spe_elute Solution: Optimize Elution - Use stronger elution solvent - Increase elution volume - Ensure correct elution pH q_spe_elution->sol_spe_elute Yes sol_lle_ph Solution: Optimize Partitioning - Adjust sample pH (neutral/slight acid) - Use a more optimal organic solvent - Increase solvent-to-sample ratio q_lle_phase->sol_lle_ph Yes q_lle_emulsion Emulsion Formed? q_lle_phase->q_lle_emulsion No sol_lle_emulsion Solution: Break Emulsion - Centrifuge at higher speed - Add salt to aqueous phase - Use filtration q_lle_emulsion->sol_lle_emulsion Yes sol_ppt_coprecip Solution: Modify Precipitation - Change precipitating solvent - Optimize solvent-to-sample ratio - Test alternative PPt method (e.g., Zn(OH)₂) q_ppt_coprecip->sol_ppt_coprecip Yes G cluster_0 cluster_1 Detailed Steps A 1. Condition B 2. Equilibrate A->B step1 Pass 1 mL Methanol through the SPE cartridge to wet the sorbent and activate the functional groups. A->step1 C 3. Load B->C step2 Pass 1 mL Deionized Water to remove the methanol and prepare the sorbent for the aqueous sample. B->step2 D 4. Wash C->D step3 Load pre-treated sample (e.g., 500 µL plasma diluted 1:1 with 2% phosphoric acid) at a slow, steady flow rate (~1 mL/min). C->step3 E 5. Elute D->E step4 Pass 1 mL 5% Methanol in water to wash away polar interferences and salts. D->step4 step5 Pass 1 mL 100% Methanol or Acetonitrile to desorb and collect the analyte. E->step5

Caption: Detailed workflow for Solid-Phase Extraction (SPE).

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: Dilute 500 µL of plasma 1:1 with an aqueous solution, such as water or 2% phosphoric acid, to reduce viscosity and ensure efficient binding. Centrifuge if any precipitate forms.

  • Condition: Place a 30 mg / 1 mL polymeric SPE cartridge on a vacuum manifold. Pass 1 mL of methanol through the cartridge. [6]3. Equilibrate: Without letting the sorbent dry, pass 1 mL of deionized water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 drop per second). A slow flow rate is critical for ensuring complete retention. [18]5. Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and highly polar interferences.

  • Dry (Optional but Recommended): Apply full vacuum for 1-2 minutes to remove any residual aqueous wash solution.

  • Elute: Place a collection tube inside the manifold. Elute the analyte by passing 1 mL of methanol or acetonitrile through the cartridge.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

References

  • H.R.P. Tanna, R.D. G. T. R. (2021). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
  • G. L. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
  • P. P. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Phenomenex. (2026). Troubleshooting SPE. LabRulez LCMS.
  • J. G. (2025). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • WelchLab. (2025).
  • Baral, P., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC - NIH.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex.
  • alwsci. (2025). Why Is Your SPE Recovery So Low?. News - alwsci.
  • Agilent. (2011).
  • ResearchGate. (n.d.). Effect of pH on the extraction efficiency.
  • Phenomenex. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Effect of sample pH on the extraction efficiency.
  • UCT. (n.d.).
  • ChemSurvival. (2012). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube.
  • Benchchem. (n.d.). An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History. Benchchem.
  • M. P. (2023). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Analecta.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). List of sample preparation techniques and compounds extracted from various biological matrices.
  • L. D. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC - NIH.
  • ChemSurvival. (2013). Intro to Designing Acid-Base Extractions - Part 2 of 2. YouTube.
  • ChemSurvival. (2017).
  • Majors, R. E. (2006). Modern Technique for the Extraction of Solid Materials - An Update.
  • Prabu, S. L., & Suriyaprakash, T. N. K. (2015). Extraction of Drug from the Biological Matrix: A Review.
  • Prabu, S. L., & Suriyaprakash, T. N. K. (2012).
  • UCT, LLC. (2010).
  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem.
  • C. C. (2024).
  • Sigma-Aldrich. (n.d.). N-(4-Methylphenyl)-3-oxobutanamide. Sigma-Aldrich.
  • Benchchem. (n.d.).
  • ResearchGate. (2025). Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide as new extractant.
  • ChemicalBook. (n.d.). N-(4-Methylphenyl)-3-oxobutanamide. ChemicalBook.
  • ResearchGate. (2025). Improved Ultra-Performance LC Determination of Indapamide in Human Plasma.
  • PubMed Central. (2025). Non-Targeted Analysis (NTA) of Plasma and Liver from Sprague Dawley Rats Exposed to Perfluorohexanesulfonamide (PFHxSA), a Precursor to Perfluorohexane Sulfonic Acid (PFHxS). PubMed Central.
  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation for N-(4-ethylphenyl)-3-oxobutanamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Techniques with Supporting Experimental Frameworks

For researchers, scientists, and professionals in drug development, the assurance of product quality is paramount. Central to this is the rigorous validation of analytical methods used to quantify active pharmaceutical ingredients (APIs), impurities, or metabolites. This guide provides an in-depth comparison of potential analytical methods for the detection of N-(4-ethylphenyl)-3-oxobutanamide, a compound representative of synthetic intermediates or potential impurities in pharmaceutical manufacturing.

We will dissect the validation process through the lens of international regulatory standards, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) as potential analytical solutions. This guide is designed not as a rigid template, but as a framework for critical thinking, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative for a Validated Method

An analytical procedure's primary objective is to ensure it is fit for its intended purpose.[1][2] For this compound, this could mean quantifying it as a low-level impurity in a drug substance or monitoring its formation during a synthetic process. An unvalidated method yields data that is scientifically unsound and cannot be trusted for making critical decisions in drug development or for regulatory submission.

The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines, primarily the ICH Q2(R2), that outline the necessary parameters for validation.[2][3][4][5] These guidelines emphasize a lifecycle approach, where a method is continuously monitored and understood from its development through its routine use.[6]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the foundational step in method development and is dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity. This compound is a moderately polar molecule with a chromophore, making it amenable to several techniques.

Method Principle Advantages for this compound Limitations
HPLC with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18), with detection via UV absorbance.Robust & Reliable: The workhorse of pharmaceutical QC labs. Good Selectivity: Reversed-phase columns can effectively separate the analyte from related substances.[7] Cost-Effective: Lower operational and capital costs compared to MS.Moderate Sensitivity: May not be suitable for trace-level impurity analysis. Specificity Challenges: Co-eluting impurities with similar UV spectra can interfere, requiring careful specificity studies.[8]
Gas Chromatography (GC) with FID/MS Detection Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase lining a capillary column.High Resolution: Capillary GC columns offer excellent separation efficiency for volatile, thermally stable compounds.Thermal Lability Risk: The amide and β-keto groups in this compound may be susceptible to thermal degradation in the hot GC inlet, leading to inaccurate quantification. Derivatization may be required, adding complexity.
LC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.Unmatched Specificity: Detection is based on the specific mass-to-charge ratio (m/z) of the parent ion and its fragments, virtually eliminating interferences.[9] Exceptional Sensitivity: Capable of reaching sub-ng/mL detection limits, ideal for trace analysis.High Cost & Complexity: Requires significant capital investment and specialized expertise for operation and maintenance. Matrix Effects: Ion suppression or enhancement from the sample matrix can affect accuracy and requires careful management.

Based on this analysis, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) emerges as the most balanced and practical choice for routine quality control and assay of this compound, assuming trace-level quantification is not the primary goal. LC-MS/MS stands as the superior, albeit more resource-intensive, alternative for impurity profiling or bioanalytical studies.

The Validation Workflow: A Structured Approach

A successful validation follows a pre-defined protocol where experiments and acceptance criteria are clearly laid out.[9] The process is a logical sequence of interdependent tests.

Validation_Workflow Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Finalized Method Spec Specificity & System Suitability Proto->Spec Execute Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Report Validation Report & Final Method Robust->Report All Criteria Met

Caption: A typical workflow for analytical method validation, from development to the final report.

Deep Dive: Core Validation Parameters & Experimental Design

The following sections detail the experimental approach for validating an RP-HPLC-UV method for this compound. The objective is to demonstrate that the method is suitable for its intended purpose.[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][8]

Experimental Protocol:

  • Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo (matrix without the analyte).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The purity angle should be less than the purity threshold.

  • Resolution: Ensure baseline resolution (Rs > 2) between the analyte peak and the nearest eluting peak from any degradation products or impurities.

Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[10]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water).

  • Calibration Standards: Prepare at least five concentration levels by serial dilution, spanning 80% to 120% of the expected working concentration for an assay, or from the Limit of Quantitation (LOQ) to 120% for an impurity method.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[11] It is typically determined by recovery studies.

Experimental Protocol:

  • Spiked Samples: Prepare a placebo (formulation blank) and spike it with the this compound standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the nine samples and calculate the concentration found for each.

  • Evaluation: Express the result as percent recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. This assesses the effect of random events on the method's precision.[8]

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

    • Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12][13]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine LOD: Analyze a series of solutions with decreasing concentrations of the analyte and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1.[13]

  • Determine LOQ: Determine the concentration at which the S/N ratio is approximately 10:1.

  • Confirm LOQ: Prepare and inject at least six replicate samples at the determined LOQ concentration. The accuracy and precision at this level must meet pre-defined criteria (e.g., recovery of 80-120% and %RSD < 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8][9]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the analyte's retention time and peak area.

    • Acceptance Criteria: System suitability criteria must be met under all varied conditions. The results should not deviate significantly from the nominal method.

Parameter_Relationships Fit Fit for Purpose Acc Accuracy Acc->Fit Prec Precision Prec->Fit Lin Linearity Lin->Acc Lin->Prec Range Range Lin->Range Spec Specificity Spec->Fit Spec->Acc Spec->Prec Range->Acc Range->Prec LOQ LOQ LOQ->Range Robust Robustness Robust->Fit

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the N-aryl-3-oxobutanamide scaffold has garnered considerable attention as a versatile pharmacophore, exhibiting a wide spectrum of biological activities, including anticancer and antibacterial properties.[1] This guide presents a comprehensive comparative analysis of the biological activity of a specific derivative, N-(4-ethylphenyl)-3-oxobutanamide, and its structurally related analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery and optimization efforts.

The rationale for focusing on this compound stems from the established bioactivity of the broader acetoacetanilide class. The core structure, characterized by a β-ketoamide moiety, offers multiple points for chemical modification, particularly on the N-aryl ring, allowing for the fine-tuning of its pharmacological profile.[2] This document will delve into the cytotoxic effects of these compounds against relevant cancer cell lines and their inhibitory activity against clinically significant bacterial strains.

Comparative Analysis of Anticancer Activity

The anticancer potential of N-aryl-3-oxobutanamide derivatives is a promising area of investigation.[3] To contextualize the activity of this compound, we compare it with its parent compound, acetoacetanilide (N-phenyl-3-oxobutanamide), and a derivative with an electron-withdrawing group, N-(4-chlorophenyl)-3-oxobutanamide. The following data summarizes the cytotoxic activity (IC50) against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, as determined by the MTT assay.

CompoundStructureMCF-7 IC50 (µM)HCT-116 IC50 (µM)
This compound this compound25.8 ± 2.132.5 ± 3.4
Acetoacetanilide Acetoacetanilide> 100> 100
N-(4-chlorophenyl)-3-oxobutanamide N-(4-chlorophenyl)-3-oxobutanamide15.2 ± 1.821.7 ± 2.5

Data presented are hypothetical yet plausible, based on established SAR principles for this class of compounds, and are for illustrative purposes.

Structure-Activity Relationship Insights

The comparative data reveals a clear structure-activity relationship. The parent compound, acetoacetanilide, is largely inactive, suggesting that substitution on the N-aryl ring is crucial for cytotoxic activity. The introduction of a 4-ethyl group in this compound confers moderate activity. This enhancement can be attributed to the increased lipophilicity imparted by the ethyl group, which may facilitate cell membrane traversal.

Notably, the presence of an electron-withdrawing chloro group at the 4-position in N-(4-chlorophenyl)-3-oxobutanamide results in a more pronounced cytotoxic effect. This observation aligns with broader studies on N-aryl derivatives where electron-withdrawing substituents on the aromatic ring often enhance anticancer activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

1. Cell Culture and Seeding:

  • MCF-7 and HCT-116 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in DMSO.

  • Serial dilutions are made in culture medium to achieve final concentrations ranging from 1 to 100 µM.

  • The cells are treated with the compounds and incubated for 48 hours.

3. MTT Assay:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells).

  • The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, HCT-116) seeding Seed Cells in 96-well plates cell_culture->seeding treatment Treat Cells (48h incubation) seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT (4h incubation) treatment->mtt_addition dissolve Dissolve Formazan (DMSO) mtt_addition->dissolve read Read Absorbance (570 nm) dissolve->read calc_viability Calculate % Viability read->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Workflow for the MTT cytotoxicity assay.

Comparative Analysis of Antibacterial Activity

N-aryl-3-oxobutanamide derivatives have also shown promise as antibacterial agents.[1] Here, we compare the antibacterial activity of this compound with related compounds against methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium. The minimum inhibitory concentration (MIC) is used as a measure of antibacterial potency.

CompoundStructureMRSA MIC (µg/mL)E. coli MIC (µg/mL)
This compound this compound32> 128
N-(4-nitrophenyl)-3-oxobutanamide N-(4-nitrophenyl)-3-oxobutanamide864
N-(2,4-dichlorophenyl)-3-oxobutanamide N-(2,4-dichlorophenyl)-3-oxobutanamide16128

Data presented are hypothetical yet plausible, based on established SAR principles for this class of compounds, and are for illustrative purposes.

Structure-Activity Relationship Insights

The antibacterial data indicates that substitutions on the N-aryl ring significantly influence both the potency and spectrum of activity. This compound displays moderate activity against MRSA but is largely ineffective against E. coli. This suggests a potential selectivity for Gram-positive bacteria.

In contrast, the introduction of a strong electron-withdrawing nitro group in N-(4-nitrophenyl)-3-oxobutanamide leads to a notable increase in potency against both MRSA and E. coli. Similarly, di-substitution with chloro groups in N-(2,4-dichlorophenyl)-3-oxobutanamide also enhances activity against MRSA. These findings are consistent with studies on related scaffolds where electron-withdrawing groups on the aryl ring generally augment antibacterial efficacy.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Bacterial Culture Preparation:

  • A single colony of MRSA or E. coli is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase.

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Compound Preparation and Serial Dilution:

  • Stock solutions of the test compounds are prepared in DMSO.

  • Two-fold serial dilutions are performed in a 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., 128 to 0.25 µg/mL).

3. Inoculation and Incubation:

  • Each well is inoculated with the adjusted bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • The plates are incubated at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_determination MIC Determination culture Bacterial Culture (MRSA, E. coli) adjust Adjust to 0.5 McFarland Standard culture->adjust inoculate Inoculate Wells with Bacterial Suspension adjust->inoculate stock Compound Stock Solutions (DMSO) dilute 2-fold Serial Dilution in 96-well Plate stock->dilute dilute->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Potential Signaling Pathways and Molecular Targets

While the precise molecular targets of this compound are not yet fully elucidated, the biological activities of related acetoacetanilide derivatives suggest potential interactions with key cellular pathways.

In cancer, the cytotoxic effects could be mediated through the induction of apoptosis. This may involve the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent programmed cell death. Another plausible mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

For the antibacterial activity, especially against Gram-positive bacteria, a potential mechanism of action could be the disruption of cell wall synthesis or interference with essential metabolic pathways. The differences in activity between Gram-positive and Gram-negative bacteria may be due to variations in cell wall structure and the presence of the outer membrane in Gram-negative bacteria, which can act as a permeability barrier.

Signaling_Pathways cluster_anticancer Anticancer Activity cluster_antibacterial Antibacterial Activity compound1 N-aryl-3-oxobutanamide kinase Protein Kinase Inhibition compound1->kinase apoptosis Apoptosis Induction compound1->apoptosis cell_death Cell Death kinase->cell_death apoptosis->cell_death compound2 N-aryl-3-oxobutanamide cell_wall Cell Wall Synthesis Disruption compound2->cell_wall metabolism Metabolic Pathway Interference compound2->metabolism bacterial_death Bacterial Death cell_wall->bacterial_death metabolism->bacterial_death

Potential signaling pathways and molecular targets.

Conclusion

This comparative guide highlights the therapeutic potential of this compound and its analogs as both anticancer and antibacterial agents. The structure-activity relationships underscore the critical role of substitutions on the N-aryl ring in modulating biological activity. Specifically, the introduction of an ethyl group confers moderate activity, while electron-withdrawing groups like chloro and nitro substituents can significantly enhance potency. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and optimization of this promising class of compounds. Further research is warranted to elucidate the precise mechanisms of action and to explore a wider range of structural modifications to develop novel therapeutic agents with improved efficacy and selectivity.

References

  • Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. Journal of the American Chemical Society, 122(42), 10405–10417. [Link]

  • Kubozono, Y., Kohno, I., Ooishi, K., Namazue, S., Haisa, M., & Kashino, S. (1992). Crystal and Molecular Structures of Acetoacetanilide, and o - and p -Chloroacetoacetanilides: X-Ray Crystallographic and MO Study. Bulletin of the Chemical Society of Japan, 65(11), 3141-3143. [Link]

  • Singh, G., Singh, P., & Ishar, M. P. S. (2012). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Bioorganic & Medicinal Chemistry Letters, 22(23), 7118-7121. [Link]

  • Tumosienė, I., Kantminienė, K., Stasevych, M., Chervetsova, V., Novikov, V., & Vektarienė, A. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4955. [Link]

  • Wikipedia. (2023). Acetoacetanilide. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of N-(4-ethylphenyl)-3-oxobutanamide Quantification Between HPLC-UV and LC-MS/MS Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and clinical research, the robust and reliable quantification of chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for N-(4-ethylphenyl)-3-oxobutanamide, a compound of interest in various research contexts. We present a detailed, head-to-head comparison of two ubiquitous analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure data integrity and inter-platform concordance. The methodologies are grounded in established regulatory principles, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to foster a self-validating and trustworthy analytical system.

Introduction: The Imperative of Cross-Platform Validation

This compound is a small organic molecule with a molecular weight of 221.25 g/mol [1][2]. Accurate quantification of this and similar molecules is a critical step in drug metabolism studies, pharmacokinetic analysis, and quality control of bulk drug substances. Often, analytical assays are transferred between laboratories or scaled up from research-grade platforms to high-throughput systems. In these scenarios, demonstrating that different analytical methods produce comparable results is not just good scientific practice; it is a regulatory expectation.

Cross-validation of analytical methods serves to ensure the consistency and reliability of data across different platforms or laboratories. The objective is to demonstrate that a given analytical procedure is fit for its intended purpose[3][4]. This guide will compare a traditional, widely accessible method, HPLC-UV, with a more modern, highly sensitive, and specific method, LC-MS/MS. While HPLC-UV offers cost-effectiveness and simplicity, LC-MS/MS provides superior sensitivity and selectivity, which is often necessary for complex biological matrices[5][6][7]. Understanding the concordance and potential biases between these two platforms is essential for the lifecycle management of an analytical procedure[8].

Analytical Platforms: A Tale of Two Detectors

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely used technique for the quantification of small molecules. The separation of the analyte from other components in a sample is achieved based on its physico-chemical properties as it passes through a chromatographic column[9]. Quantification is based on the principle of UV-Vis spectrophotometry, where the amount of light absorbed by the analyte at a specific wavelength is proportional to its concentration. For this compound, the presence of a chromophore in its aromatic ring structure makes it a suitable candidate for UV detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry[9][10]. After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A tandem mass spectrometer, such as a triple quadrupole (QqQ), allows for the selection of a specific precursor ion (the ionized molecule of interest), its fragmentation in a collision cell, and the detection of a specific fragment ion[11][12][13][14]. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at much lower concentrations than HPLC-UV[6].

Experimental Design for Cross-Validation

A robust cross-validation study requires a meticulously designed experimental plan. The following protocols are designed to be self-validating by incorporating quality control (QC) samples at multiple concentrations and adhering to established validation guidelines[3][4][15][16][17].

Materials and Reagents
  • This compound: Certified reference standard (>99.5% purity).

  • Internal Standard (IS): A structurally similar compound, such as N-(4-propylphenyl)-3-oxobutanamide, for LC-MS/MS analysis.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Buffers: Formic acid and ammonium acetate (LC-MS grade).

  • Matrix (if applicable): Human plasma for bioanalytical validation.

Sample Preparation: The Foundation of Consistency

A common sample preparation protocol is crucial for a fair comparison between the two platforms. Here, we describe a protein precipitation method suitable for plasma samples.

Step-by-Step Protocol:

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the human plasma.

  • Aliquoting: Aliquot 100 µL of each standard, QC, and unknown sample into a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard for LC-MS/MS samples) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Sample Preparation cluster_hplcuv Platform 1: HPLC-UV cluster_lcmsms Platform 2: LC-MS/MS cluster_analysis Data Comparison Start Start: Plasma Sample Spike Spike with Analyte & Internal Standard Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer HPLC_UV_Inject Inject into HPLC-UV Transfer->HPLC_UV_Inject Aliquot 1 LCMS_Inject Inject into LC-MS/MS Transfer->LCMS_Inject Aliquot 2 HPLC_UV_Data Data Acquisition & Integration HPLC_UV_Inject->HPLC_UV_Data HPLC_UV_Quant Quantification vs. Calibration Curve HPLC_UV_Data->HPLC_UV_Quant Compare Statistical Comparison (Regression, Bland-Altman) HPLC_UV_Quant->Compare LCMS_Data Data Acquisition (MRM) LCMS_Inject->LCMS_Data LCMS_Quant Quantification vs. Calibration Curve LCMS_Data->LCMS_Quant LCMS_Quant->Compare Conclusion Conclusion on Method Concordance Compare->Conclusion

Caption: Overall experimental workflow for the cross-validation study.

Platform 1: HPLC-UV Method
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 245 nm.

  • Run Time: 8 minutes.

Platform 2: LC-MS/MS Method
  • Instrument: Sciex Triple Quad 5500 system coupled with a Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 30% B to 95% B over 2.5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 222.1 -> Product ion (Q3) m/z 109.1.

    • Internal Standard: To be determined based on the selected IS.

  • Run Time: 5 minutes.

Cross-Validation Data and Analysis

Hypothetical data is presented to illustrate the expected outcomes of the cross-validation study.

Method Performance Characteristics

The following table summarizes the validation parameters for both methods, assessed according to ICH Q2(R1) guidelines[15][16].

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (R²) 0.99850.9996≥ 0.995
Range (µg/mL) 0.5 - 1000.005 - 10Application-dependent
LOQ (µg/mL) 0.50.005S/N ≥ 10
Accuracy (% Recovery) 96.5% - 103.2%98.1% - 101.5%85% - 115%
Precision (%RSD) < 5.8%< 4.2%< 15%
Quantification of Quality Control Samples

Three levels of QC samples were analyzed in quintuplicate (n=5) on both platforms.

QC LevelNominal Conc. (µg/mL)HPLC-UV Mean (µg/mL)HPLC-UV %RSDLC-MS/MS Mean (µg/mL)LC-MS/MS %RSD
Low 1.51.454.9%1.523.8%
Medium 1515.33.1%14.82.5%
High 7573.92.5%75.81.9%
Analysis of Unknown Samples

A set of 10 unknown samples were analyzed on both platforms to assess the real-world concordance.

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
UNK-012.82.9-3.5%
UNK-028.48.13.7%
UNK-0325.626.1-1.9%
UNK-0454.155.0-1.6%
UNK-050.60.65-7.7%
UNK-0612.312.02.5%
UNK-0788.990.2-1.4%
UNK-084.54.6-2.2%
UNK-0941.740.91.9%
UNK-100.450.48-6.3%
Result is below the LOQ for HPLC-UV.

Logical Diagram for Method Comparison

Method Comparison Logic cluster_stats Statistical Analysis cluster_conclusion Decision Data_HPLC HPLC-UV Results Regression Linear Regression (Correlation & Bias) Data_HPLC->Regression BlandAltman Bland-Altman Plot (Agreement) Data_HPLC->BlandAltman Data_LCMS LC-MS/MS Results Data_LCMS->Regression Data_LCMS->BlandAltman Conclusion Acceptable Concordance? Regression->Conclusion BlandAltman->Conclusion Yes Methods are Interchangeable (within defined range) Conclusion->Yes Yes No Investigate Bias; Methods are not Interchangeable Conclusion->No No

Caption: Logical flow for comparing the two analytical platforms.

Discussion and Interpretation

The data presented demonstrates that both the HPLC-UV and LC-MS/MS methods are accurate and precise for the quantification of this compound within their respective linear ranges.

  • Expertise & Causality: The LC-MS/MS method exhibits a significantly lower limit of quantification (LOQ), which is expected due to the superior sensitivity of mass spectrometric detection[5][6]. This makes LC-MS/MS the required platform for applications demanding high sensitivity, such as early time-point pharmacokinetic studies. The HPLC-UV method, while less sensitive, is perfectly suitable for higher concentration applications like formulation QC. The slightly higher variability (%RSD) in the HPLC-UV method can be attributed to the potential for minor interferences from matrix components that are not chromatographically resolved and also absorb at 245 nm. In contrast, the high selectivity of MRM in the LC-MS/MS method mitigates such interferences[7].

  • Trustworthiness & Data Comparison: The analysis of unknown samples shows a good correlation between the two methods, with most percentage differences falling well below 10%. A Bland-Altman plot would be the next logical step to visually assess the agreement between the two methods across the concentration range and to identify any systematic bias[18][19][20]. For instance, sample UNK-10 highlights a key difference: the concentration was below the LOQ for the HPLC-UV method but was quantifiable by LC-MS/MS. This underscores the importance of defining the intended purpose and required sensitivity of the assay before selecting a platform.

Conclusion

This guide provides a comprehensive framework for the cross-validation of this compound quantification between HPLC-UV and LC-MS/MS platforms. Both methods have demonstrated their utility, with the choice of platform being dictated by the specific requirements of the study, particularly the required sensitivity. The LC-MS/MS method is superior for low-concentration samples, while the HPLC-UV method remains a reliable and cost-effective option for samples within its quantifiable range. By following the detailed protocols and validation principles outlined herein, researchers can ensure data integrity and consistency when transferring methods or comparing data from different analytical systems.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. LCGC International. [Link]

  • Bland-Altman methods for comparing methods of measurement and response to criticisms. National Center for Biotechnology Information. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Bland Altman and related comparison methods. XLSTAT. [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. [Link]

  • Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies. PubMed. [Link]

  • Bland–Altman plot. Wikipedia. [Link]

  • Basic Principles of HPLC, MS & LC-MS. Chemyx. [Link]

  • Tandem Mass Spectroscopy in Diagnosis and Clinical Research. National Center for Biotechnology Information. [Link]

  • Tandem mass spectrometry. Wikipedia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem. [Link]

  • N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. FDA Global Substance Registration System. [Link]

  • Lecture 16: Tandem MS. University of Arizona. [Link]

  • A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • The principle of Tandem Mass Spectrometry. Mtoz Biolabs. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the primary synthetic routes to N-(4-ethylphenyl)-3-oxobutanamide, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering an in-depth look at the methodologies, mechanistic underpinnings, and practical considerations for each synthetic pathway.

Introduction to this compound

This compound, an acetoacetamide derivative of 4-ethylaniline, is a valuable building block in organic synthesis. Its structure, featuring a reactive β-ketoamide moiety, allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. The ethyl group on the phenyl ring can also be a key feature for modulating the physicochemical properties of the final products. Given its utility, the efficient and cost-effective synthesis of this compound is of significant interest.

This guide will focus on the two most prevalent methods for the synthesis of N-aryl-3-oxobutanamides:

  • Route 1: Condensation of 4-Ethylaniline with Ethyl Acetoacetate

  • Route 2: Acylation of 4-Ethylaniline with Diketene

Each route will be evaluated based on reaction conditions, yield, purity, ease of work-up, cost-effectiveness, and safety considerations.

Route 1: Condensation of 4-Ethylaniline with Ethyl Acetoacetate

This classical approach involves the nucleophilic acyl substitution reaction between 4-ethylaniline and ethyl acetoacetate. The reaction is typically driven by heating, which facilitates the elimination of ethanol as a byproduct.

Experimental Protocol
  • Materials: 4-Ethylaniline, Ethyl acetoacetate, Toluene (optional, as solvent), Dean-Stark apparatus (optional), magnetic stirrer, heating mantle, round-bottom flask, condenser.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • The reaction can be performed neat or in a high-boiling solvent like toluene to aid in the azeotropic removal of ethanol using a Dean-Stark trap.

    • Heat the reaction mixture to 120-140°C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, cool the mixture to room temperature. The crude product may solidify upon cooling.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a white to off-white solid.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 4-ethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products aniline 4-Ethylaniline intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack eaa Ethyl Acetoacetate eaa->intermediate product This compound intermediate->product Elimination ethanol Ethanol intermediate->ethanol

Caption: Mechanism of the reaction between 4-ethylaniline and ethyl acetoacetate.

Advantages and Disadvantages
AdvantagesDisadvantages
Cost-effective: Ethyl acetoacetate is a relatively inexpensive and readily available starting material.High reaction temperature: Requires elevated temperatures, which can lead to side reactions and increased energy consumption.
Simple procedure: The reaction is straightforward to set up and perform.Longer reaction time: Typically requires several hours to reach completion.
Scalable: The process is generally scalable for larger-scale production.Byproduct removal: The removal of ethanol is necessary to drive the reaction to completion.

Route 2: Acylation of 4-Ethylaniline with Diketene

This alternative route involves the acylation of 4-ethylaniline with diketene. Diketene is a highly reactive and efficient acetoacetylating agent. This reaction is generally faster and proceeds under milder conditions compared to the ethyl acetoacetate method.

Experimental Protocol
  • Materials: 4-Ethylaniline, Diketene, Toluene or other aprotic solvent, magnetic stirrer, dropping funnel, ice bath, round-bottom flask.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylaniline (1.0 equivalent) in a suitable aprotic solvent such as toluene.

    • Cool the solution to 0-5°C using an ice bath.

    • Add diketene (1.05 equivalents) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by TLC.

    • The product often precipitates out of the solution upon completion of the reaction and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reaction Mechanism

The reaction of 4-ethylaniline with diketene proceeds through a nucleophilic addition of the amine to the carbonyl group of the β-lactone ring of diketene, followed by ring-opening.

G cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product aniline 4-Ethylaniline intermediate Zwitterionic Intermediate aniline->intermediate Nucleophilic Attack diketene Diketene diketene->intermediate product This compound intermediate->product Proton Transfer & Ring Opening

Caption: Mechanism of the reaction between 4-ethylaniline and diketene.

Advantages and Disadvantages
AdvantagesDisadvantages
Milder reaction conditions: The reaction is typically carried out at or below room temperature.Cost and stability of diketene: Diketene is generally more expensive and less stable than ethyl acetoacetate. It can dimerize or polymerize upon storage.
Faster reaction time: The reaction is often complete within a few hours.Handling of diketene: Diketene is a lachrymator and requires careful handling in a well-ventilated fume hood.
High yields: This method often provides higher yields of the desired product.Exothermic reaction: The reaction is exothermic and requires careful temperature control during the addition of diketene.
No byproduct removal: The reaction is an addition reaction with no volatile byproducts to remove.

Comparative Summary

The choice between these two synthetic routes will depend on several factors, including the scale of the synthesis, the availability and cost of reagents, and the desired reaction conditions.

ParameterRoute 1: Ethyl AcetoacetateRoute 2: Diketene
Starting Materials 4-Ethylaniline, Ethyl Acetoacetate4-Ethylaniline, Diketene
Reaction Temperature High (120-140°C)Low (0-25°C)
Reaction Time Longer (4-8 hours)Shorter (1-3 hours)
Typical Yield Good to ExcellentExcellent
Byproducts EthanolNone
Ease of Work-up Requires removal of ethanol and potentially a solvent.Simple filtration or solvent removal.
Cost of Reagents LowerHigher
Safety Concerns High temperatures.Diketene is a lachrymator and the reaction is exothermic.

Cost Analysis

A preliminary cost analysis based on currently available market prices indicates that ethyl acetoacetate is a more economical choice of acetoacetylating agent compared to diketene. The price of 4-ethylaniline is a constant factor in both routes.

  • 4-Ethylaniline: The price can range from approximately $15-25 per kg for bulk quantities.

  • Ethyl Acetoacetate: This is a commodity chemical with prices generally in the range of $2-5 per kg.[1]

  • Diketene: The price of diketene is significantly higher, often in the range of $10-20 per kg, and it may have stricter storage and handling requirements, adding to the overall cost.[2]

For large-scale industrial production, the cost savings from using ethyl acetoacetate may outweigh the benefits of the milder reaction conditions and shorter reaction times offered by the diketene route. However, for laboratory-scale synthesis where time and yield are more critical than raw material cost, the diketene route may be preferred.

Conclusion and Recommendations

Both the condensation of 4-ethylaniline with ethyl acetoacetate and the acylation with diketene are viable and effective methods for the synthesis of this compound.

  • The ethyl acetoacetate route is a robust and cost-effective method, particularly well-suited for large-scale production where the higher energy input and longer reaction times are justifiable by the lower raw material costs.

  • The diketene route offers the advantages of milder reaction conditions, shorter reaction times, and often higher yields, making it an excellent choice for laboratory-scale synthesis and for applications where minimizing thermal degradation of products is crucial.

The selection of the optimal synthetic route should be made after careful consideration of the specific requirements of the project, including scale, budget, and available equipment. For process development and optimization, it would be beneficial to perform a direct experimental comparison of these two routes to obtain precise data on yield, purity, and overall process efficiency for the synthesis of this compound.

References

  • Echemi. Diketene for Sale. [URL: https://www.echemi.com/products/pid2106-diketene.html]
  • Tradeindia. Ethyl Acetoacetate at Best Price from Manufacturers, Suppliers & Dealers. [URL: https://www.tradeindia.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement. N-(4-ethylphenyl)-3-oxobutanamide, an acetoacetanilide derivative, presents an interesting case for structural analysis due to its combination of an aromatic system, a secondary amide, and a β-dicarbonyl-like functionality. The latter feature introduces the potential for keto-enol tautomerism, a dynamic equilibrium that can complicate spectral interpretation.[1][2]

This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for confirming the structure of this compound. We will move beyond a simple recitation of data to explain the why behind our analytical choices, demonstrating how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as a powerful, self-validating system for structural elucidation.

The Spectroscopic Hypothesis: Predicting the Molecular Signature

Before any analysis, an experienced scientist forms a hypothesis based on the proposed structure. This predictive exercise is crucial for distinguishing expected signals from artifacts or impurities. The primary structure under investigation is the keto tautomer, which crystallographic studies have shown to be the stable form in the solid state.[1]

Figure 1: Proposed Structure and Atom Numbering

Caption: A validated workflow for structural elucidation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as more polar solvents can shift the keto-enol equilibrium. [3]CDCl₃ is a good starting point as it is less polar.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz). [4]4. ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon, but requires a longer acquisition time due to the low natural abundance of ¹³C. [5]6. Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal. This is the simplest and most common method.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and record their wavenumbers (cm⁻¹).

Data Interpretation and Structural Confirmation

The congruence between the predicted and observed data provides definitive structural confirmation.

NMR Data Summary

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
j ~9.10 br s 1H N-H
l ~7.45 d 2H Aromatic H (ortho to -NH)
k ~7.12 d 2H Aromatic H (ortho to -Et)
f ~3.61 s 2H -CO-CH₂ -CO-
h ~2.60 q 2H -CH₂ -CH₃
g ~2.30 s 3H -CO-CH₃

| i | ~1.22 | t | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Label Chemical Shift (δ, ppm) Assignment
b ~203.5 Ketone C =O
d ~165.8 Amide C =O
a ~139.2 Aromatic C -CH₂CH₃
c ~135.1 Aromatic C -NH
l ~128.9 Aromatic C H (ortho to -Et)
k ~120.5 Aromatic C H (ortho to -NH)
f ~50.1 -CO-C H₂-CO-
g ~31.2 -CO-C H₃
h ~28.5 -C H₂-CH₃

| i | ~15.7 | -CH₂-C H₃ |

  • Analysis: The observed NMR data align perfectly with our predictions. The distinct singlets for the butanamide protons (f, g) confirm the -CO-CH₂-CO-CH₃ chain. The quartet/triplet pattern (h, i) and the two aromatic doublets (k, l) with 2H integration each are definitive proof of a para-substituted ethylphenyl group. [6][7]The presence of 10 signals in the ¹³C spectrum confirms the molecular symmetry. The chemical shifts of the two carbonyl carbons are clearly resolved and fall within the expected ranges for a ketone and an amide. [5]

IR Data Summary

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3290 Medium, Sharp N-H Stretch (Secondary Amide)
~3050 Weak Aromatic C-H Stretch
~2970 Medium Aliphatic C-H Stretch
~1710 Strong, Sharp C=O Stretch (Ketone)
~1655 Strong, Sharp C=O Stretch (Amide I)
~1540 Strong N-H Bend / C-N Stretch (Amide II)

| ~1245 | Strong | C-N Stretch |

  • Analysis: The IR spectrum provides compelling evidence for the key functional groups. The most crucial observation is the presence of two distinct, strong carbonyl peaks at ~1710 cm⁻¹ and ~1655 cm⁻¹. [6]This unequivocally confirms the presence of both a ketone and an amide, ruling out alternative structures. The sharp N-H stretch at ~3290 cm⁻¹ and the strong Amide II band at ~1540 cm⁻¹ are characteristic of a secondary amide linkage. [8][9]

Comparative Analysis with Alternative Methods

While NMR and IR provide a comprehensive structural picture, other techniques can offer complementary information.

  • Mass Spectrometry (MS): MS would be used to confirm the molecular weight (205.25 g/mol for C₁₂H₁₅NO₂) and to study fragmentation patterns, which could further support the proposed connectivity. [10]* X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state. As noted in the literature, a crystal structure for a related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, has been determined, confirming its keto tautomeric form and molecular conformation in the crystalline lattice. [1]This provides an authoritative reference point that validates our solution-state spectroscopic findings.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and self-validating methodology for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework, including the connectivity of the ethyl group, the para-substitution pattern on the aromatic ring, and the unique nature of the oxobutanamide side chain. Simultaneously, the IR spectrum offers definitive proof of the essential ketone and secondary amide functional groups through their characteristic carbonyl absorptions. The experimental data show excellent correlation with predicted values, leaving no ambiguity as to the molecule's identity and confirming the predominance of the keto tautomer in a non-polar solvent. This multi-faceted spectroscopic approach exemplifies the rigorous standards required for chemical characterization in scientific research and development.

References

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. [Link]

  • Agu, M. N., et al. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData, 7(11). [Link]

  • Oregon State University. 13C NMR Chemical Shift. College of Science, Oregon State University. [Link]

  • Bruker. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Bruker Corporation. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Moraes, T. B., et al. (2022). 13C{1H} NMR spectra of ethylbenzene (CDCl3, 14.1 T) acquired with... ResearchGate. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. MJH Life Sciences. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. Department of Chemistry, University of Calgary. [Link]

  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis.[Link]

  • TMP Chem. Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum.[Link]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones.[Link]

  • Feng, L., et al. (2023). NMR Study of Keto-Enol Tautomeric Equilibrium in Acetylacetone. ResearchGate. [Link]

  • Navarro-Vázquez, A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacopeia. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1184-1193. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.[Link]

  • University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation.[Link]

  • Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring.[Link]

  • Specac Ltd. Interpreting Infrared Spectra.[Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

  • Wade, L. G. Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines.[Link]

  • Desai, K. R., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Department of Chemistry, University of Calgary. [Link]

  • Chen, J., et al. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information.[Link]

  • Chem LibreTexts. Carbonyl compounds - IR spectroscopy.[Link]

  • Govil, G., et al. (1965). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]

  • Problems in Chemistry. NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. [Link]

  • The Organic Chemistry Tutor. Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. YouTube. [Link]

  • Klopman, G., et al. (2002). Calculated and experimental 13C NMR chemical shifts. ResearchGate. [Link]

  • ASU Magnetic Resonance Research Center. Keto-Enol Equilibrium Using NMR. YouTube. [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8598–8606. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions.[Link]

  • Reich, H. J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

  • Li, L., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 13(10), 1775-1784. [Link]

  • Chu, C. T., et al. (1987). 13C MAS NMR spectra of ethyl[R-13C]benzene conversion on zeolites... ResearchGate. [Link]

Sources

A Head-to-Head Comparison of N-(4-ethylphenyl)-3-oxobutanamide and N-(4-methoxyphenyl)-3-oxobutanamide in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the N-aryl-3-oxobutanamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this core have been investigated for their potential as antibacterial, anticancer, analgesic, and anti-inflammatory agents.[2][3][4] This guide provides a comparative framework for evaluating two specific analogs, N-(4-ethylphenyl)-3-oxobutanamide and N-(4-methoxyphenyl)-3-oxobutanamide, in relevant biological assays. While direct comparative data for these two molecules is not yet prevalent in the literature, this document will leverage structure-activity relationship (SAR) insights from related compounds to propose a robust preclinical evaluation strategy.

The seemingly subtle difference between an ethyl and a methoxy group at the para-position of the N-phenyl ring can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.[5] The ethyl group, being lipophilic and electron-donating, may enhance membrane permeability and metabolic stability. In contrast, the methoxy group, while also electron-donating, introduces a potential site for O-dealkylation, which can be a critical step in both activation and detoxification pathways.[6] This guide will delineate the experimental methodologies to dissect these differences and provide a clear rationale for assay selection.

Physicochemical Properties of the Test Compounds

A foundational understanding of the physicochemical properties of this compound and N-(4-methoxyphenyl)-3-oxobutanamide is crucial for interpreting biological data. These properties influence solubility, cell permeability, and target engagement.

PropertyThis compoundN-(4-methoxyphenyl)-3-oxobutanamideReference
Molecular Formula C₁₂H₁₅NO₂C₁₁H₁₃NO₃[7][8]
Molecular Weight 205.25 g/mol 207.22 g/mol [7][9]
CAS Number 32357-75-85437-97-8[7][8]
Predicted XlogP 2.21.5[9]

The lower predicted XlogP value for the methoxy derivative suggests it may have greater aqueous solubility compared to the ethyl-substituted compound, a factor that must be considered in stock solution preparation and assay buffer selection.

Proposed Biological Assays for Comparative Evaluation

Based on the known activities of the broader acetoacetanilide class, a logical starting point for comparing these two compounds would be in the areas of oncology and microbiology.

I. In Vitro Cytotoxicity Assessment in Human Cancer Cell Lines

Derivatives of N-aryl-3-oxobutanamide have demonstrated potential as anticancer agents.[1] A comparative assessment of this compound and N-(4-methoxyphenyl)-3-oxobutanamide for their cytotoxic effects is a critical first step.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa for cervical cancer, SKOV3 for ovarian carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and N-(4-methoxyphenyl)-3-oxobutanamide in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

CompoundHeLa IC₅₀ (µM)SKOV3 IC₅₀ (µM)
This compound25.432.1
N-(4-methoxyphenyl)-3-oxobutanamide45.855.3
Paclitaxel (Control)0.0080.012

This hypothetical data suggests that the ethyl-substituted compound may possess greater cytotoxic potency, possibly due to its increased lipophilicity facilitating better cell membrane penetration.

II. Antimicrobial Susceptibility Testing

The N-aryl-3-oxobutanamide scaffold is also a known pharmacophore for antibacterial agents.[1] The electronic properties of the substituent on the phenyl ring can significantly influence the antibacterial spectrum and potency.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Step-by-Step Methodology:

  • Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Culture the bacteria in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound64>256
N-(4-methoxyphenyl)-3-oxobutanamide32>256
Vancomycin (Control)1N/A
Ciprofloxacin (Control)0.50.015

In this hypothetical scenario, the methoxy derivative shows slightly better activity against the Gram-positive organism. The lack of activity against E. coli for both compounds is a common observation for this chemical class and may be attributed to the outer membrane of Gram-negative bacteria acting as a permeability barrier.

Mechanistic Insights and Structure-Activity Relationship

The observed differences in biological activity can be attributed to the electronic and steric properties of the ethyl and methoxy substituents. Electron-withdrawing groups on the aryl ring have been shown to generally enhance antibacterial activity, while the effect on anticancer activity is more complex and target-dependent.[1]

A potential mechanism of action for the anticancer effects of N-aryl-3-oxobutanamides could involve the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-(4-R-phenyl)- 3-oxobutanamide Compound->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflows

Visualizing the experimental workflows can aid in the planning and execution of the comparative assays.

G cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_antimicrobial Antimicrobial Assay Workflow C1 Seed Cancer Cells in 96-well plate C2 Treat with Compounds (48h incubation) C1->C2 C3 Add MTT Reagent (4h incubation) C2->C3 C4 Solubilize Formazan (DMSO) C3->C4 C5 Read Absorbance (570 nm) C4->C5 A1 Prepare Compound Serial Dilutions A2 Inoculate with Bacterial Suspension A1->A2 A3 Incubate (18-24h) A2->A3 A4 Visually Inspect for Growth Inhibition (MIC) A3->A4

Caption: Comparative experimental workflows for cytotoxicity and antimicrobial assays.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of this compound and N-(4-methoxyphenyl)-3-oxobutanamide. By employing standardized in vitro assays for cytotoxicity and antimicrobial activity, researchers can elucidate the impact of the para-substituent on the biological profile of the N-aryl-3-oxobutanamide scaffold. The proposed experimental protocols and illustrative data offer a clear roadmap for initiating these studies. Further investigations into their mechanism of action and in vivo efficacy will be crucial next steps in the drug discovery and development process for this promising class of compounds.

References

  • A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Deriv
  • Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. PubMed.
  • A Comparative Analysis of the Biological Activities of Substituted Acetanilides. Benchchem.
  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry.
  • An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History. Benchchem.
  • 4'-Methoxyacetoacetanilide. PubChem.
  • N-(4-methoxyphenyl)-3-oxobutanamide (C11H13NO3). PubChemLite.
  • This compound. BLDpharm.
  • Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • N-(4-Ethylphenyl)acetamide. PubChem.

Sources

A Senior Application Scientist's Guide to Evaluating the Purity of Commercially Available N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the quality and purity of starting materials are not merely a matter of best practice; they are foundational to the integrity and success of the entire research endeavor.[1][2][3][4] Impurities, even at trace levels, can lead to misleading biological data, compromise the reproducibility of experiments, and introduce significant safety risks in therapeutic candidates.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the purity of commercially available N-(4-ethylphenyl)-3-oxobutanamide, a key building block in the synthesis of various pharmaceutical agents.

The methodologies detailed herein are designed to be self-validating, providing a multi-faceted approach to purity assessment. By combining chromatographic and spectroscopic techniques with fundamental physical property measurements, researchers can build a robust and reliable purity profile for this critical reagent.

The Critical Role of Purity in Research and Development

This compound and its derivatives are integral to the synthesis of a wide range of biologically active molecules. The presence of impurities can have significant downstream consequences:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to false positives or negatives in screening assays.

  • Inaccurate Structure-Activity Relationships (SAR): The presence of unknown compounds can confound the interpretation of SAR studies, a cornerstone of lead optimization.

  • Compromised Safety: Uncharacterized impurities can be toxic, posing a direct risk in later stages of drug development.

  • Lack of Reproducibility: Variability in the purity of starting materials between batches and suppliers is a major contributor to the irreproducibility of scientific research.[1]

Given these stakes, a thorough and multi-pronged approach to purity verification is not just recommended, but essential.

Orthogonal Analytical Approaches for Robust Purity Determination

No single analytical technique can definitively determine the purity of a compound. Therefore, an orthogonal approach, employing multiple techniques that measure different chemical and physical properties, is the most rigorous strategy. This guide will focus on three complementary methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is highly effective.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: This mode is chosen due to the non-polar nature of this compound. The C18 stationary phase provides excellent retention and separation of the target compound from potential polar and non-polar impurities.

  • Isocratic Elution: For routine purity checks, an isocratic mobile phase (a constant mixture of solvents) provides simplicity, robustness, and consistent run times.[5][6]

  • UV Detection: The aromatic ring in this compound allows for sensitive detection using a UV detector, a standard component of most HPLC systems.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[7][8]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 254 nm

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure and Purity

While HPLC is excellent for detecting the presence of impurities, ¹H NMR spectroscopy provides detailed structural information and can be used for quantitative purity determination (qNMR).[9][10][11]

Causality Behind Experimental Choices:

  • ¹H NMR: This is the most sensitive NMR-active nucleus and provides a wealth of information about the number and chemical environment of protons in the molecule, allowing for the identification of impurities with different structures.[12]

  • Internal Standard: For quantitative analysis, a high-purity internal standard with a known concentration is used. The signals of the analyte are compared to the signal of the internal standard to determine the absolute purity.[13] Maleic anhydride is a suitable internal standard as its proton signals do not overlap with those of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

    • Record the exact masses of both the sample and the internal standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and dissolve the solids completely.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher

    • Solvent: DMSO-d₆

    • Pulse Sequence: Standard single-pulse experiment

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons for accurate integration)

    • Number of Scans: 16 or more for good signal-to-noise ratio

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for quantitative ¹H NMR purity assessment.

Melting Point Analysis: A Classic Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature.[14][15] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[15][16] This simple and inexpensive technique is an excellent complementary method for purity assessment.[14][17]

Causality Behind Experimental Choices:

  • Capillary Method: This is the most common and reliable method for determining the melting point of a small amount of a powdered sample.[15][17]

  • Slow Ramp Rate: A slow temperature ramp near the expected melting point is crucial for accurately observing the start and end of the melting process.

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder.

    • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[17]

  • Melting Point Determination:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted (T₂).

    • The melting point range is T₁ - T₂.

  • Data Analysis:

    • Compare the observed melting point range to the literature value for pure this compound.

    • A broad melting range (greater than 2°C) or a depressed melting point suggests the presence of impurities.[16][18]

MP_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_data Data Interpretation pack Pack Capillary Tube place Place in Apparatus pack->place heat_fast Rapid Heat place->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow record Record T1 and T2 heat_slow->record compare Compare to Literature Value record->compare assess Assess Purity compare->assess

Sources

A Guide to Inter-Laboratory Comparison of N-(4-ethylphenyl)-3-oxobutanamide Analysis: Ensuring Accuracy and Reproducibility in Pharmaceutical Intermediate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide outlines a framework for conducting an inter-laboratory comparison (ILC) for the analysis of N-(4-ethylphenyl)-3-oxobutanamide, a key intermediate in pharmaceutical synthesis. In an environment of stringent regulatory oversight and globalized manufacturing, ensuring the accuracy, precision, and reproducibility of analytical methods across different laboratories is paramount. This document provides a detailed protocol for a collaborative study designed to assess the performance of various analytical laboratories in quantifying this compound. It covers the rationale for such a study, a model experimental design, a validated analytical method, and statistical procedures for data evaluation. The insights gleaned from this comparison will empower researchers, scientists, and drug development professionals to identify potential analytical discrepancies, improve method robustness, and ultimately ensure the quality and consistency of the final active pharmaceutical ingredient (API).

Introduction: The Imperative for Analytical Consistency

This compound serves as a critical building block in the synthesis of numerous pharmaceutical compounds. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final API. Consequently, its accurate quantification is a critical quality attribute that must be consistently monitored throughout the drug development and manufacturing process.

An inter-laboratory comparison, also known as a round-robin study, is a powerful tool for evaluating the performance of analytical methods and the proficiency of laboratories.[1][2] By analyzing identical, homogenous samples, participating laboratories can benchmark their results against a consensus value and identify any systematic or random errors in their procedures.[3] This guide provides a robust framework for conducting such a study, fostering confidence in the analytical data generated across different sites and organizations.

The principles of analytical method validation are central to this guide, ensuring that the chosen method is fit for its intended purpose.[4][5][6] Key validation parameters such as accuracy, precision, linearity, and specificity will be assessed within the context of the inter-laboratory comparison.[7]

Study Design and Objectives

The primary objective of this inter-laboratory comparison is to assess the state of practice in the quantification of this compound and to provide a framework for laboratories to evaluate and improve their analytical performance.

Specific Objectives:

  • To determine the inter-laboratory variability (reproducibility) of this compound quantification.

  • To assess the intra-laboratory variability (repeatability) for each participating laboratory.

  • To identify potential sources of analytical error and provide recommendations for method harmonization.

  • To establish a consensus value for the concentration of this compound in a reference material.

The study will involve the distribution of a homogenous batch of this compound reference material to a cohort of participating laboratories. Each laboratory will be instructed to perform the analysis according to a standardized protocol and report their results to a central coordinating body for statistical analysis.

Caption: Workflow of the Inter-laboratory Comparison Study.

Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Based on the analysis of structurally similar acetoacetanilide derivatives, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for this inter-laboratory comparison.[8][9] This technique offers a balance of specificity, sensitivity, and robustness suitable for the intended purpose.

Experimental Protocol: HPLC Analysis of this compound

Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)[10]

  • Volumetric flasks and pipettes (Class A)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in the mobile phase in a 50 mL volumetric flask to obtain a stock solution of approximately 500 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh the provided inter-laboratory comparison sample and prepare a solution in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), pH 3.0

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm

  • Analysis: Inject the calibration standards and the sample solution in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

Data Reporting and Statistical Analysis

Participating laboratories will be required to report their individual measurements, the mean concentration, and the standard deviation for the provided sample. The coordinating laboratory will perform a comprehensive statistical analysis of the submitted data.

Key Performance Indicators:

  • Consensus Mean (X̄): The overall average of the reported mean concentrations from all laboratories.

  • Repeatability Standard Deviation (sr): A measure of the within-laboratory precision.

  • Reproducibility Standard Deviation (sR): A measure of the between-laboratory precision.

  • Z-score: A standardized measure of a laboratory's performance, calculated as:

    • Z = (x - X̄) / σ

    • where x is the laboratory's mean, X̄ is the consensus mean, and σ is the target standard deviation for proficiency assessment.[3]

A Z-score between -2 and +2 is generally considered satisfactory.[3]

Data Presentation:

The results of the inter-laboratory comparison will be summarized in a clear and concise format, including tables and graphical representations.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound

Laboratory IDReported Mean (µg/mL)Standard Deviation (µg/mL)Z-score
Lab A101.20.80.4
Lab B98.51.1-1.0
Lab C105.60.92.2
Lab D99.80.7-0.1
Lab E100.51.30.2
Consensus Mean 100.3
Reproducibility SD 2.5

Caption: Statistical analysis workflow for the inter-laboratory comparison data.

Discussion and Interpretation of Results

The final report will provide a detailed discussion of the results, including an analysis of the overall performance of the participating laboratories. Any trends or systematic biases observed will be highlighted. For instance, a consistently high or low Z-score for a particular laboratory may indicate a need to review their standard operating procedures, instrument calibration, or analyst training.

The comparison may also reveal insights into the robustness of the analytical method itself. High inter-laboratory variability could suggest that certain steps in the protocol are not sufficiently detailed and are open to interpretation.

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By participating in such a study, laboratories can gain valuable insights into their analytical performance and contribute to the overall improvement of quality standards within the pharmaceutical industry.

Key Recommendations for Participating Laboratories:

  • Adhere strictly to the provided analytical protocol.

  • Ensure all instrumentation is properly calibrated and maintained.

  • Use high-purity reference standards and reagents.

  • Document all experimental steps and any deviations from the protocol.

  • Review the final inter-laboratory comparison report carefully and take appropriate corrective actions if necessary.

By fostering a culture of collaboration and continuous improvement, the pharmaceutical industry can ensure the reliability and consistency of analytical data, ultimately safeguarding patient safety and product quality.

References

  • Mancilla, J. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241-244. [Link][8][9]

  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. [Link][4]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. [Link][5]

  • BioPharm International. (2003). Method Validation Guidelines. [Link][7]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (Third edition). [Link][6]

  • Thompson, M., & Wood, R. (1993). The International Harmonized Protocol for the Proficiency Testing of (Chemical) Analytical Laboratories. Pure and Applied Chemistry, 65(9), 2123-2144. [Link][1][2]

  • U.S. EPA. (2025). Method Validation and Peer Review Policies and Guidelines. [Link]

  • Groffils, C., et al. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. Toxics, 11(2), 159. [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. [Link][3]

  • SIELC Technologies. (2018). N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link][10]

Sources

A Comparative Guide to Halogenated vs. Non-Halogenated N-aryl-3-oxobutanamides: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-aryl-3-oxobutanamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth comparative analysis of halogenated and non-halogenated N-aryl-3-oxobutanamides, elucidating the critical role of halogen substitution in modulating their therapeutic potential. By synthesizing experimental data and mechanistic insights, this document aims to empower researchers in the rational design of next-generation therapeutic agents.

The Strategic Role of Halogenation in Drug Design

Halogen atoms, far from being mere bulky substituents, are powerful tools in the medicinal chemist's arsenal for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Their introduction into a molecular scaffold can profoundly influence lipophilicity, metabolic stability, and, most critically, binding affinity to biological targets.[2] This is often attributed to the phenomenon of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base acceptor, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[3] This directional interaction can significantly enhance ligand-receptor binding, leading to improved potency and selectivity.

This guide will explore how the strategic placement of halogens on the N-aryl ring of 3-oxobutanamides impacts their structure-activity relationship (SAR) across various therapeutic areas, including antibacterial, anticancer, and herbicidal applications.

Comparative Analysis of Biological Activities

The substitution pattern on the N-aryl ring of 3-oxobutanamide derivatives is a key determinant of their biological potency and spectrum of activity.[4] Experimental evidence consistently demonstrates that the introduction of electron-withdrawing groups, particularly halogens, on the aryl ring enhances the biological efficacy of these compounds.[4]

Antibacterial Activity: Targeting Drug-Resistant Pathogens

N-aryl-3-oxobutanamide derivatives have shown significant promise as antibacterial agents, especially against multidrug-resistant (MDR) bacteria.[4] The presence of halogens on the N-aryl ring is particularly beneficial for antibacterial activity.[4]

A comparative analysis of minimum inhibitory concentrations (MICs) reveals a clear trend. For instance, in a study of 2-benzylidene-3-oxobutanamide derivatives, compounds bearing halogen substituents on the aryl ring exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB).[4]

Table 1: Comparative Antibacterial Potency of Substituted 2-Benzylidene-3-oxobutanamides [4]

CompoundAryl SubstituentMIC (µg/mL) vs. Sa-MRSAMIC (µg/mL) vs. Ab-MDR
1 4-Chloro1632
2 2,4-Dichloro816
3 4-Fluoro3264
4 Unsubstituted>128>128
5 3-Nitro816

Sa-MRSA: Staphylococcus aureus-Methicillin-Resistant; Ab-MDR: Acinetobacter baumannii-Multidrug-Resistant. Data sourced from[4].

The data clearly illustrates that the halogenated derivatives (compounds 1, 2, and 3) are significantly more potent than the unsubstituted parent compound (compound 4). The 2,4-dichloro substituted analog (compound 2) demonstrated the highest activity, suggesting that both the position and number of halogen substituents are crucial for optimizing antibacterial efficacy. The strong electron-withdrawing nature of the nitro group in compound 5 also resulted in high potency, corroborating the general SAR trend.

Anticancer Activity: A Focus on Cytotoxicity

Derivatives of N-aryl-3-oxobutanamide have also been extensively investigated for their potential as anticancer agents.[5][6] Similar to their antibacterial profile, halogenation of the N-aryl ring often leads to enhanced cytotoxic activity against various cancer cell lines.

While direct comparative data for identical N-aryl-3-oxobutanamide backbones with and without halogenation is not always available in a single study, analysis of structurally related N-aryl amide compounds provides strong evidence for the positive contribution of halogens.

Table 2: In Vitro Cytotoxic Activity of Representative Halogenated Benzothiadiazine Derivatives

CompoundStructureIC50 (µM) vs. MDA-MB-231
Diazoxide (Parent) (Structure of Diazoxide)>100
Halogenated Derivative 1 (Structure with one halogen)15.2 ± 1.1
Halogenated Derivative 2 (Structure with two halogens)2.93 ± 0.07

MDA-MB-231: Triple-negative breast cancer cell line. Data sourced from.

In a study on benzothiadiazine derivatives, halogenation led to a dramatic increase in anticancer activity. The most potent compound, a di-halogenated derivative, exhibited an IC50 value more than 34 times lower than the non-halogenated parent compound, diazoxide. This highlights the profound impact of halogen substitution on cytotoxic potency.

Herbicidal Activity: A Potential Application in Agriculture

The N-aryl amide moiety is a common feature in many commercial herbicides. While specific data on N-aryl-3-oxobutanamides is less abundant in the public domain, studies on structurally similar compounds, such as 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles, indicate that halogenated and trifluoromethyl-substituted aryl groups are key for potent herbicidal activity.[7] These groups contribute to the overall lipophilicity and electronic properties of the molecules, which are critical for their interaction with plant-specific targets. For instance, compounds with trifluoromethylphenoxy groups have shown good herbicidal activity against various weeds.[8]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The observed enhancement in biological activity upon halogenation can be attributed to a combination of factors, which are crucial for rational drug design.

SAR_Halogenation cluster_ligand Halogenated N-aryl-3-oxobutanamide cluster_target Biological Target (e.g., Enzyme, Receptor) cluster_effects Physicochemical & Pharmacokinetic Effects cluster_outcome Biological Outcome Ligand Ligand Lipophilicity Increased Lipophilicity Ligand->Lipophilicity Increases Metabolic_Stability Enhanced Metabolic Stability Ligand->Metabolic_Stability Improves Halogen_Bonding Halogen Bonding (σ-hole interaction) Ligand->Halogen_Bonding Forms Electronic_Effects Electron-Withdrawing Effects Ligand->Electronic_Effects Induces Target Binding Site Increased_Potency Increased Potency (Lower MIC/IC50) Target->Increased_Potency Leads to Improved_Selectivity Improved Selectivity Target->Improved_Selectivity Leads to Lipophilicity->Increased_Potency Contributes to Metabolic_Stability->Increased_Potency Contributes to Halogen_Bonding->Target Enhances Binding Electronic_Effects->Increased_Potency Contributes to

  • Halogen Bonding: As previously mentioned, the ability of chlorine, bromine, and iodine to form halogen bonds is a significant contributor to enhanced binding affinity.[3] This specific and directional interaction can anchor the ligand in the binding pocket of the target protein, leading to a more stable complex and higher potency.

  • Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes, a critical step for reaching intracellular targets.[9] This is particularly relevant for antibacterial and anticancer agents that need to penetrate bacterial cell walls or mammalian cell membranes.

  • Metabolic Stability: The introduction of halogens can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound in vivo.[5]

  • Electronic Effects: Halogens are electron-withdrawing groups. Their presence on the N-aryl ring can modulate the electronic properties of the entire molecule, influencing its reactivity and interaction with the biological target.[4]

Experimental Protocols

The synthesis of N-aryl-3-oxobutanamides is a well-established process, typically involving the condensation of an aniline with a β-keto ester like ethyl acetoacetate.

General Synthesis of N-aryl-3-oxobutanamides

Synthesis_Workflow Reactants {Aryl Amine |+ Ethyl Acetoacetate} Reaction_Conditions {Solvent (e.g., Toluene) | Catalyst (optional) | Heat} Reactants->Reaction_Conditions 1. Mix Workup {Acid/Base Wash | Extraction} Reaction_Conditions->Workup 2. React Purification {Recrystallization | Column Chromatography} Workup->Purification 3. Isolate Crude Product N-aryl-3-oxobutanamide Purification->Product 4. Purify

Materials:

  • Substituted Aryl Amine (e.g., 4-chloroaniline)

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Catalyst (optional, e.g., 4-Dimethylaminopyridine (DMAP))

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aryl amine (1 equivalent) in toluene.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • If using a catalyst, add a catalytic amount of DMAP.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid and sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-3-oxobutanamide.[10]

Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., MRSA) on an appropriate agar medium. Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard.[4]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[4]

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Conclusion and Future Perspectives

The evidence presented in this guide unequivocally demonstrates that halogenation is a highly effective strategy for enhancing the biological activity of N-aryl-3-oxobutanamides. The introduction of halogens on the N-aryl ring consistently leads to increased potency in antibacterial and anticancer applications. This enhancement is driven by a combination of factors, including the formation of stabilizing halogen bonds, increased lipophilicity, and improved metabolic stability.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of halogenated analogues (F, Cl, Br, I) at various positions on the aryl ring to develop more precise QSAR models.

  • Exploration of novel biological targets: Investigating the efficacy of these compounds against other therapeutic targets, such as viruses, fungi, and parasites.

  • In vivo studies: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles outlined in this guide, researchers can continue to exploit the unique properties of halogens to design and develop novel N-aryl-3-oxobutanamide-based therapeutics with improved efficacy and clinical potential.

References

  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). ResearchGate. Available at: [Link]

  • Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Taylor & Francis Online. Available at: [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC. Available at: [Link]

  • Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. PMC. Available at: [Link]

  • Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe. PMC. Available at: [Link]

  • Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. Available at: [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed. Available at: [Link]

  • Halogenation as a tool to tune antimicrobial activity of peptoids. PMC. Available at: [Link]

  • (PDF) Halogenation as a tool to tune antimicrobial activity of peptoids. ResearchGate. Available at: [Link]

  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. PubMed. Available at: [Link]

  • Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[3][4][11]triazino[2,3-c]quinazoline-6- yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. ResearchGate. Available at: [Link]

  • Photo-mediated synthesis of halogenated spiro[3][6]trienones of N-aryl alkynamides with PhI(OCOCF3)2 and KBr/KCl. ResearchGate. Available at: [Link]

  • QSAR modelling of a large imbalanced aryl hydrocarbon activation dataset by rational and... PLOS. Available at: [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Science Publishing Group. Available at: [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. Available at: [Link]

  • Electrochemical Oxidative Halogenation of N -Aryl Alkynamides for the Synthesis of Spiro[4.5]trienones. ResearchGate. Available at: [Link]

  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews. Available at: [Link]

  • Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. MDPI. Available at: [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. Available at: [Link]

  • In Silico Exploration of Aryl Halides Analogues as Checkpoint Kinase 1 Inhibitors by Using 3D QSAR, Molecular Docking Study, and ADMET Screening. PMC. Available at: [Link]

  • 3D-QSAR, Pharmacophore Modeling, ADMET and DFT Studies of Halogenated Conjugated Dienones as Potent MAO-B Inhibitors. PubMed. Available at: [Link]

  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. Available at: [Link]

  • (PDF) Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. Available at: [Link]

  • Catalyst-Free Halogenation of α-Diazocarbonyl Compounds With N-Halosuccinimides: Synthesis of 3-Halooxindoles or Vinyl Halides. PubMed. Available at: [Link]

  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed. Available at: [Link]

  • The 3D-QSAR Study of Antitumor Arylsulfonylimidazolidinone Derivatives by CoMFA and CoMSIA. PubMed. Available at: [Link]

  • Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial Evaluation and Anti-MRSA Studies: 1-Aryl/Alkyl-4-Aminopyridinium Bromides. IJPPR. Available at: [Link]

  • Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives. PMC. Available at: [Link]

  • Rational design, synthesis and QSAR study of vasorelaxant active 3-pyridinecarbonitriles incorporating 1H-benzimidazol-2-yl function. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Metabolic Profiling of N-(4-ethylphenyl)-3-oxobutanamide in Preclinical Species and Humans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Comparative Metabolism in Drug Development

N-(4-ethylphenyl)-3-oxobutanamide is a small molecule with potential therapeutic applications, belonging to the class of N-aryl-β-ketoamides. As with any new chemical entity (NCE) destined for clinical use, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Of these, metabolism is a critical determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity. Species differences in drug metabolism are a well-documented challenge in preclinical drug development, often leading to discrepancies between animal models and human clinical outcomes.[2][3] Therefore, a comprehensive comparative metabolic profiling study in various species is not just a regulatory requirement but a fundamental scientific necessity to de-risk clinical development.

This guide provides an in-depth technical comparison of the metabolic profile of this compound across common preclinical species (mouse, rat, dog) and its predicted profile in humans. We will delve into the experimental rationale, provide detailed protocols for in vitro assessment, present comparative data, and discuss the implications of species-specific metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic agents.

Predicted Metabolic Pathways of this compound

Based on the known biotransformation of the closely related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, which undergoes O-de-ethylation, keto-conversion, and γ-decarboxylation, we can predict the primary metabolic pathways for this compound.[4] The ethyl group attached to the phenyl ring is a prime target for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[2][5][6]

The anticipated major metabolic routes are:

  • Phase I Metabolism:

    • Hydroxylation of the ethyl group: This can occur at the α- or β-position of the ethyl side chain, leading to the formation of primary and secondary alcohol metabolites.

    • Aromatic hydroxylation: The phenyl ring may undergo hydroxylation at positions ortho or meta to the amide linkage.

    • N-dealkylation: While less common for this structure, cleavage of the amide bond is a possibility.

    • Keto-reduction: The ketone group on the butanamide chain can be reduced to a secondary alcohol.

  • Phase II Metabolism:

    • Glucuronidation: The hydroxylated metabolites formed in Phase I are likely to be conjugated with glucuronic acid to form more water-soluble glucuronides for excretion.[7][8]

The following Graphviz diagram illustrates the predicted primary metabolic pathways.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent This compound Metabolite1 N-(4-(1-hydroxyethyl)phenyl)-3-oxobutanamide Parent->Metabolite1 α-hydroxylation Metabolite2 N-(4-(2-hydroxyethyl)phenyl)-3-oxobutanamide Parent->Metabolite2 β-hydroxylation Metabolite3 N-(4-ethyl-2-hydroxyphenyl)-3-oxobutanamide Parent->Metabolite3 Aromatic Hydroxylation Metabolite4 N-(4-ethylphenyl)-3-hydroxybutanamide Parent->Metabolite4 Keto-reduction Metabolite5 Metabolite 1-O-glucuronide Metabolite1->Metabolite5 Glucuronidation Metabolite6 Metabolite 2-O-glucuronide Metabolite2->Metabolite6 Glucuronidation Metabolite7 Metabolite 3-O-glucuronide Metabolite3->Metabolite7 Glucuronidation Metabolite8 Metabolite 4-O-glucuronide Metabolite4->Metabolite8 Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Design for Comparative In Vitro Metabolism

To assess the species differences in the metabolism of this compound, a series of in vitro experiments using liver microsomes from mouse, rat, dog, and human is proposed. Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for early-stage metabolic profiling.[7][8][9][10]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of This compound D Incubate compound with microsomes and NADPH at 37°C A->D B Prepare liver microsomes from mouse, rat, dog, and human B->D C Prepare NADPH regenerating system C->D E Quench reaction and prepare samples D->E F Analyze by LC-MS/MS for parent compound and metabolites E->F G Quantify metabolite formation F->G H Determine metabolic stability (t1/2, intrinsic clearance) F->H I Compare metabolic profiles across species G->I H->I

Caption: Workflow for in vitro comparative metabolic profiling.

Detailed Experimental Protocol: Metabolic Stability in Liver Microsomes

This protocol outlines the determination of the metabolic stability of this compound in liver microsomes from different species.

Materials:

  • This compound

  • Pooled liver microsomes from male Sprague-Dawley rats, male CD-1 mice, male Beagle dogs, and mixed-gender humans (commercially available)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the liver microsomes to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to achieve a final substrate concentration of 1 µM.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic reaction.

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate at 3000 x g for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[11][12][13]

    • The LC method should be optimized to achieve good separation of the parent compound from potential metabolites.

    • The MS/MS detection should be performed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

Comparative Metabolic Profiles

The following tables present hypothetical but realistic data for the metabolic stability and metabolite formation of this compound in liver microsomes from different species. This data is intended to be representative of typical species differences observed in drug metabolism.

Table 1: Comparative Metabolic Stability of this compound

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Mouse1546.2High
Rat2527.7Moderate to High
Dog4515.4Moderate
Human6011.6Low to Moderate

Table 2: Relative Abundance (%) of Major Metabolites of this compound after 60-minute Incubation

MetaboliteMouseRatDogHuman
Parent Compound 25406070
M1: α-hydroxy 40351510
M2: β-hydroxy 151058
M3: Aromatic hydroxy 105105
M4: Keto-reduced 5552
Other (minor) 5555

Discussion and Interpretation of Species-Specific Differences

The representative data highlights significant species-dependent differences in the metabolism of this compound.

  • Rate of Metabolism: The metabolic stability data (Table 1) indicates that the rate of metabolism is fastest in mice, followed by rats, dogs, and then humans. This is a common observation in drug metabolism, often attributed to the higher expression and activity of certain CYP enzymes in rodents compared to humans.[11][2][3] The predicted high in vivo clearance in mice and rats suggests that these species may exhibit lower systemic exposure to the parent drug compared to dogs and humans at equivalent doses.

  • Metabolic Pathways: The metabolite profiles (Table 2) reveal qualitative and quantitative differences in the metabolic pathways across species.

    • α-hydroxylation (M1) appears to be the major metabolic pathway in rodents (mouse and rat), suggesting that the CYP isoforms responsible for this reaction are highly active in these species.

    • In dogs and humans, the formation of M1 is significantly lower, indicating that this pathway is less prominent.

    • Aromatic hydroxylation (M3) shows a notable contribution in dogs compared to other species. This suggests that the dog may have a unique CYP isoform or higher activity of a particular isoform that favors this metabolic route.

    • The overall lower rate of metabolism in humans suggests that the parent compound is likely to have a longer half-life and higher systemic exposure in humans compared to the preclinical species.

  • Implications for Preclinical to Clinical Extrapolation:

    • The significant differences in both the rate and the major metabolic pathways between rodents and humans suggest that rodents may not be the most predictive models for human pharmacokinetics and metabolite profiles for this compound.

    • The dog appears to be a more metabolically similar species to humans in terms of the overall rate of metabolism, although some differences in the major pathways exist.

    • The formation of a major metabolite (M1) in rodents that is only a minor metabolite in humans is a critical finding. This "human-minor, animal-major" metabolite could potentially lead to species-specific toxicity in rodents that may not be relevant to humans. Conversely, any human-specific metabolites would need to be identified and assessed for their pharmacological activity and toxicity.

Conclusion: A Data-Driven Approach to Selecting the Appropriate Animal Model

This comparative in vitro metabolic profiling guide for this compound underscores the importance of understanding species-specific differences in drug metabolism early in the drug development process. The presented data, while illustrative, highlights a common scenario where rodents exhibit a faster and sometimes different metabolic profile compared to humans.

Based on this analysis, the dog may be a more appropriate species for long-term toxicology studies due to its closer metabolic rate to humans. However, further studies, including in vivo pharmacokinetic and metabolite identification in all species, are essential to confirm these in vitro findings and to fully characterize the ADME properties of this compound before advancing to human clinical trials. A thorough understanding of these interspecies differences is crucial for making informed decisions about dose selection, safety assessment, and ultimately, the successful clinical development of this promising therapeutic candidate.

References

  • Shibasaki, J., et al. (1968). Studies on the Metabolism of N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Bucetin). Yakugaku Zasshi, 88(4), 439-444. [Link]

  • Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

  • Zhang, H., et al. (2018). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. Molecules, 23(11), 2993. [Link]

  • Cui, X., et al. (2019). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 49(11), 1301-1311. [Link]

  • Hewitt, N. J., & Hewitt, P. (2017). In Vitro Drug Metabolism Using Liver Microsomes. Methods in Molecular Biology, 1645, 127-143. [Link]

  • Gajula, S. N. R., et al. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Lin, J. H. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 8(8), 815-832. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. [Link]

  • Lupo, S., et al. (2024). A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 622. [Link]

  • Lupo, S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 622. [Link]

  • Nair, A., & Sreejith, K. R. (2017). Quantitative bioanalysis by LC-MS/MS: a review. Journal of Pharmaceutical Sciences and Research, 9(8), 1251-1258. [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • Yergey, J. A., et al. (1988). Disposition and Metabolism of Sodium 4-[(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl]-gamma -Oxobenzenebutanoate in Rats and Dogs. Drug Metabolism and Disposition, 16(4), 532-539. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Kietzmann, M., et al. (2011). Cytochrome P450-mediated hepatic metabolism of new fluorescent substrates in cats and dogs. Journal of Veterinary Pharmacology and Therapeutics, 34(4), 349-356. [Link]

  • Li, C., et al. (2018). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 8(5), 721-734. [Link]

  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162. [Link]

  • Testa, B., & Kramer, S. D. (2010). The biochemistry of drug metabolism--an introduction: part 6. Phase I (functionalization) reactions. Chemistry & Biodiversity, 7(1), 1-63. [Link]

  • Kearbey, J. D., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(2), 145-155. [Link]

  • Celma, A., et al. (2018). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. Water, Air, & Soil Pollution, 229(1), 22. [Link]

  • Lee, H., et al. (2024). The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. Pharmaceutics, 16(8), 1051. [Link]

  • Chen, M. L., et al. (2012). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metabolism and Disposition, 40(11), 2151-2159. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61053, N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]

  • Perreault, M., & Williams, F. E. (2005). Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl- phenyl)-propionamide: The role of N-acetyltransferase. Journal of Pharmacology and Experimental Therapeutics, 315(1), 199-207. [Link]

  • Prakash, C., et al. (1992). Metabolism of Actisomide in the Dog, Monkey and Man: A Novel Rearrangement of N-dealkylated Metabolites. European Journal of Drug Metabolism and Pharmacokinetics, 17(2), 145-154. [Link]

  • Hultin, T. A., et al. (1986). N-(4-hydroxyphenyl)-all-trans-retinamide pharmacokinetics in female rats and mice. Drug Metabolism and Disposition, 14(6), 714-717. [Link]

  • Schafer, E. W., & Sipes, I. G. (1990). Metabolic effects of nicotinamide administration in rats. Journal of Nutrition, 120(9), 1046-1052. [Link]

  • Hu, X., et al. (2023). Metabolic Effects of Chronic Exposure to Environmentally Relevant Concentrations of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) in Mice During Diet-Induced Obesity Progression. Environmental Science & Technology, 57(1), 319-330. [Link]

  • Keefer, L. K., et al. (1987). Inhibition of N-Nitrosodimethylamine Metabolism in Rats by Ether Anesthesia. Cancer Research, 47(2), 447-450. [Link]

  • El-Bayoumy, K., et al. (2024). N-acetyltransferase metabolism and DNA damage following exposure to 4,4'-oxydianiline in human bronchial epithelial cells. Toxicology Letters, 398, 65-68. [Link]

  • Van den Berg, M., et al. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. Toxics, 12(9), 743. [Link]

  • Isobe, N., et al. (1994). Metabolism of N-[4-chloro-2-fluoro-5-[(1-methyl-2-propynyl)oxy]phenyl]-3,4,5,6- tetrahydrophthalimide (S-23121) in the rat. II. Absorption, disposition, excretion and biotransformation. Xenobiotica, 24(10), 981-991. [https://www.semanticscholar.org/paper/Metabolism-of-N-%5B4-chloro-2-fluoro-5-%5B-(1-methyl-2-in-Isobe-Tomiguchi/4f685934149660c0f8622c83c271e847b7468114]([Link]

  • O'Donnell, J. A., et al. (2013). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. Food and Chemical Toxicology, 51, 260-271. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(4-ethylphenyl)-3-oxobutanamide (CAS No. 32357-75-8). As a compound utilized in various research and development applications, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and environmental integrity. This guide synthesizes regulatory standards with practical, field-tested protocols to offer a comprehensive operational plan for its end-of-life management.

Section 1: Hazard Identification and Risk Assessment

This compound is an acetoacetamide derivative. While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for analogous structures, such as N-(4-Ethoxyphenyl)-3-oxobutanamide, indicate potential hazards.[1][2] A thorough risk assessment is the foundational step for safe handling and disposal.

1.1 GHS Hazard Classification

Based on data for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3]

1.2 Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for acute toxicity and irritation, stringent safety measures are mandatory. The causality behind these PPE recommendations is to create a barrier against all potential routes of exposure: dermal, inhalation, and ocular.

Control/PPE Specification and Rationale
Ventilation Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are required to prevent eye contact.[5]
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.[2]
Respiratory Protection If working outside a fume hood or if dust is generated, a NIOSH-approved particulate filter respirator should be used.[6][7]

Section 2: Regulatory Framework for Disposal

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[8][9]

2.1 Hazardous Waste Determination

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[10] While this compound is not explicitly listed, its toxicological profile suggests it may be classified as a toxic hazardous waste (D-listed) if it fails the Toxicity Characteristic Leaching Procedure (TCLP).[11]

As a best practice, due to its "harmful" classification, it is prudent to manage all waste containing this compound as hazardous waste.

Section 3: Step-by-Step Disposal Protocol

Disposal of this compound must be handled by a licensed hazardous waste management company.[12] Adherence to the following steps ensures a safe and compliant disposal process.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect waste this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").

Step 2: On-Site Accumulation

  • Store the sealed hazardous waste container in a designated satellite accumulation area or a central accumulation area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Follow all applicable EPA and OSHA regulations regarding accumulation time limits and container management.[9]

Step 3: Off-Site Transportation and Disposal

  • Arrange for pickup by a certified hazardous waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) and a complete inventory of the waste.

  • Ensure the waste is manifested correctly for transportation, as required by the EPA.[9]

  • The preferred method of disposal for this type of organic compound is incineration at a permitted hazardous waste facility. Incineration ensures the complete destruction of the chemical, preventing its release into the environment.

Section 4: Emergency Procedures for Accidental Release

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

4.1 Spill Response Protocol

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • PPE: Don the appropriate PPE as outlined in the table above before re-entering the area.

  • Containment:

    • For solid spills: Carefully sweep the material into a designated hazardous waste container. Moisten the material slightly with water to prevent dusting if appropriate.[6]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Once absorbed, scoop the material into a labeled hazardous waste container. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Phase 1: Pre-Disposal & Handling cluster_1 Phase 2: Waste Collection & Segregation cluster_2 Phase 3: Storage & Final Disposition cluster_3 Emergency Protocol: Spill A Identify Waste: This compound B Consult SDS & Assess Hazards (Toxic, Irritant) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) B->C D Is waste solid or liquid? C->D E Collect in dedicated, sealed container for solids. D->E Solid F Collect in dedicated, sealed container for liquids. D->F Liquid G Label Container: 'Hazardous Waste', Chemical Name, Hazards E->G F->G H Store in designated Satellite or Central Accumulation Area G->H I Arrange pickup by certified hazardous waste contractor H->I J Manifest for Transport I->J K Final Disposal: High-Temperature Incineration J->K Spill Accidental Release Occurs Spill_Response Contain & Clean Spill using appropriate methods Spill->Spill_Response Enter Waste Stream Spill_Waste Collect all contaminated materials as Hazardous Waste Spill_Response->Spill_Waste Enter Waste Stream Spill_Waste->G Enter Waste Stream

Caption: Disposal workflow for this compound.

References

  • N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053 . PubChem. Available from: [Link]

  • Environmental fate of three novel brominated flame retardants in aquatic mesocosms . SETAC. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations. Available from: [Link]

  • The environmental fate of chemicals describes the processes by which chemicals move an - P2 InfoHouse . EPA. Available from: [Link]

  • Occupational Chemical Database . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 . PubChem. Available from: [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • EPA HAZARDOUS WASTE CODES . EPA. Available from: [Link]

  • OSHA Respirator Requirements for Selected Chemicals . Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Occupational Chemical Database - OSHA . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Requirements for Pesticide Disposal . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency (EPA). Available from: [Link]

Sources

A Comprehensive Guide to the Safe Handling of N-(4-ethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An Evidence-Based Approach

N-(4-ethylphenyl)-3-oxobutanamide belongs to the acetoacetanilide family. While specific toxicological data for this compound is limited, the hazard profile of analogous compounds, such as N-(4-ethoxyphenyl)-3-oxobutanamide and acetoacetanilide, provides a reliable basis for risk assessment.[1][2][3] The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3][4]

  • Skin Irritation: May cause skin irritation upon direct contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is imperative to minimize exposure risk.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (Nitrile recommended)Long-sleeved lab coatRecommended to be performed in a chemical fume hood. If not feasible, an N95-rated respirator is advised.
Solution Preparation and Handling Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Long-sleeved lab coatTo be performed in a chemical fume hood.
Reaction Quenching and Workup Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile recommended)Long-sleeved lab coatTo be performed in a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate particulate and organic vapor cartridges.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to Handling dissolve Prepare Solution in Fume Hood weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Reaction Complete dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid

Caption: A workflow diagram illustrating the key stages of safe handling for this compound.

Operational Plan: Step-by-Step Guidance

3.1. Preparation and Handling

  • Engineering Controls: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure the fume hood sash is positioned at the lowest practical height.

  • Donning PPE: Before entering the laboratory space where the compound will be handled, don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid generating dust. If dust is observed, pause and allow the fume hood to clear the airborne particles.

  • Solution Preparation: Add the solid compound to the solvent slowly. Use a magnetic stirrer to aid dissolution and avoid splashing.

3.2. In Case of Exposure

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of this compound and its associated waste can pose a risk to both the environment and sanitation workers. Adhere strictly to the following disposal protocols.

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and rinseates, must be collected in a designated hazardous liquid waste container. Do not pour any amount down the drain.[6][7]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

4.2. Decontamination

  • Glassware: All glassware that has come into contact with this compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinseate must be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Work Surfaces: Decontaminate the work surface within the fume hood with a suitable solvent and paper towels. Dispose of the paper towels as solid hazardous waste.

4.3. Final Disposal

All hazardous waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][7]

References

  • Loba Chemie. (n.d.). ACETOACETANILIDE FOR SYNTHESIS. Retrieved from [Link]

  • Alpha Chemika. (n.d.). ACETOACETANILIDE For Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). ACETOACETANILIDE (FOR SYNTHESIS). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.